Product packaging for Octaverine(Cat. No.:CAS No. 549-68-8)

Octaverine

Cat. No.: B1617614
CAS No.: 549-68-8
M. Wt: 397.5 g/mol
InChI Key: NGIFHAUKQGDVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octaverine is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27NO5 B1617614 Octaverine CAS No. 549-68-8

Properties

IUPAC Name

6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22/h9-14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIFHAUKQGDVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046213
Record name Octaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549-68-8
Record name Octaverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=549-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octaverine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octaverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octaverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTAVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZE2Y51ZIZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Octaverine's Mechanism of Action on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octaverine is a synthetic papaverine analogue with significant spasmolytic properties targeting smooth muscle. Its mechanism of action, while not as extensively quantified in publicly available literature as some of its chemical relatives, is understood to be multifactorial. This guide synthesizes the available data on this compound and its closely related analogues, drotaverine and papaverine, to present a comprehensive overview of its core mechanisms. The primary pathways involve the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type voltage-operated calcium channels (L-VOCCs), which synergistically promote smooth muscle relaxation. This document provides a detailed examination of these pathways, summarizes quantitative data, outlines relevant experimental methodologies, and visualizes the core concepts.

Core Mechanisms of Action

This compound's efficacy as a smooth muscle relaxant stems from two primary, synergistic mechanisms:

  • Phosphodiesterase (PDE) Inhibition : this compound, like its parent compound papaverine, is understood to inhibit phosphodiesterase enzymes. Specifically, related compounds like drotaverine are selective inhibitors of phosphodiesterase-4 (PDE4).[1] Inhibition of PDE4 prevents the degradation of the intracellular second messenger cyclic adenosine monophosphate (cAMP). The resulting accumulation of cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[2] Since MLCK is essential for the phosphorylation of myosin and the subsequent initiation of the actin-myosin cross-bridge cycle, its inactivation leads to smooth muscle relaxation.[2]

  • L-Type Calcium Channel (L-VOCC) Blockade : The influx of extracellular calcium (Ca²⁺) through L-type voltage-operated calcium channels is a critical trigger for smooth muscle contraction. Studies on the closely related compound drotaverine demonstrate a direct interaction with these channels.[3] By blocking this influx, the intracellular Ca²⁺ concentration is reduced, thereby preventing the activation of calmodulin and MLCK and promoting relaxation.[2] This calcium-antagonistic effect is a significant contributor to the overall spasmolytic properties of this class of drugs.[2]

Signaling Pathways

The dual mechanisms of PDE inhibition and calcium channel blockade converge to reduce the phosphorylation of myosin light chains, the final common step in smooth muscle contraction.

PDE4 Inhibition Pathway

The following diagram illustrates the signaling cascade initiated by PDE4 inhibition.

PDE4_Inhibition This compound This compound PDE4 Phosphodiesterase-4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP increased PDE4->cAMP Degradation blocked PKA Protein Kinase A (PKA) activated cAMP->PKA MLCK_inactive Myosin Light Chain Kinase (MLCK) inhibited PKA->MLCK_inactive Phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation

Caption: Signaling cascade for PDE4 inhibition by this compound.

L-Type Calcium Channel Blockade Pathway

This diagram shows the mechanism of L-VOCC blockade.

Ca_Channel_Blockade This compound This compound LVOCC L-Type Voltage-Operated Ca²⁺ Channel (L-VOCC) This compound->LVOCC Blocks Ca_Influx Ca²⁺ Influx decreased LVOCC->Ca_Influx Influx blocked Ca_Calmodulin Ca²⁺-Calmodulin Complex formation reduced Ca_Influx->Ca_Calmodulin MLCK_active MLCK Activation reduced Ca_Calmodulin->MLCK_active Relaxation Smooth Muscle Relaxation MLCK_active->Relaxation

Caption: Mechanism of L-Type Ca²⁺ channel blockade by this compound.

Quantitative Data

Direct quantitative data, such as IC₅₀ values for this compound, are not widely available in peer-reviewed literature. However, data from structurally and functionally similar compounds provide valuable context for its potency.

Table 1: Spasmolytic Activity Comparison

This table summarizes the relative spasmolytic activity of this compound compared to its parent compound, papaverine.

PreparationSpasmogenRelative Activity (vs. Papaverine)Source
Isolated Rat UterusSpontaneous Contractions4x more active[4]
Isolated Guinea-Pig IleumBarium ChlorideSame activity[4]
Isolated Guinea-Pig IleumHistamineSame activity[4]
Isolated Guinea-Pig IleumPilocarpineSame activity[4]
Table 2: L-Type Calcium Channel Binding Inhibition (Drotaverine Data)

The following IC₅₀ values for drotaverine, a close analogue of this compound, demonstrate the potency of this class of compounds at the L-type calcium channel in pregnant rat uterine membranes.

RadioligandBinding SiteIC₅₀ (μM)Source
[³H]nitrendipine1,4-dihydropyridine5.6[3]
[³H]diltiazem1,5-benzothiazepine2.6[3]

Experimental Protocols

The following sections describe generalized methodologies for assessing the spasmolytic activity of compounds like this compound, based on protocols used for related drugs.

Isolated Organ Bath for Smooth Muscle Relaxation

This protocol is used to measure the ability of a compound to relax pre-contracted smooth muscle tissue.

Objective: To determine the concentration-dependent relaxant effect of this compound on smooth muscle tissue contracted by a spasmogen.

Methodology:

  • Tissue Preparation: Smooth muscle strips (e.g., guinea pig trachea, rat ileum, or uterus) are dissected and mounted in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Transducer Connection: The tissue is connected to an isometric force transducer to continuously record contractile tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with washes every 15-20 minutes.

  • Contraction Induction: A spasmogen (e.g., KCl, histamine, methacholine, or barium chloride) is added to the bath to induce a stable, submaximal contraction.[5]

  • Compound Administration: Once the contraction plateaus, cumulative concentrations of this compound are added to the bath.

  • Data Analysis: The relaxation at each concentration is measured as a percentage of the initial induced contraction. A concentration-response curve is plotted to calculate the EC₅₀ (half maximal effective concentration).

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue 1. Dissect & Mount Smooth Muscle Tissue Transducer 2. Connect to Force Transducer Tissue->Transducer Equilibrate 3. Equilibrate in Organ Bath Transducer->Equilibrate Contract 4. Induce Contraction with Spasmogen Equilibrate->Contract Add_this compound 5. Add Cumulative Doses of this compound Contract->Add_this compound Record 6. Record Tension Add_this compound->Record Analyze 7. Calculate % Relaxation & Plot Curve (EC₅₀) Record->Analyze

Caption: Workflow for isolated organ bath experiments.

Radioligand Binding Assay for L-Type Calcium Channel

This assay quantifies the affinity of a compound for a specific receptor or channel binding site.

Objective: To determine the IC₅₀ of this compound for the binding sites on the L-type calcium channel.

Methodology:

  • Membrane Preparation: A tissue source rich in L-type calcium channels (e.g., pregnant rat uterus, brain cortex) is homogenized, and the cell membrane fraction is isolated by centrifugation.[3]

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]nitrendipine) and varying concentrations of the test compound (this compound).

  • Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The percentage inhibition of specific binding is plotted against the concentration of this compound to determine the IC₅₀ value.

Binding_Assay_Workflow Membrane 1. Prepare Cell Membranes (e.g., Uterus) Incubate 2. Incubate Membranes with Radioligand + this compound Membrane->Incubate Filter 3. Separate Bound/Free Ligand via Filtration Incubate->Filter Count 4. Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze 5. Calculate % Inhibition & Determine IC₅₀ Count->Analyze

Caption: Workflow for radioligand binding assay.

Conclusion

This compound exerts its spasmolytic effects on smooth muscle through a potent, dual mechanism of action involving the inhibition of phosphodiesterase-4 and the blockade of L-type voltage-operated calcium channels. While specific quantitative data for this compound remains sparse in the literature, comparative studies show it possesses greater or equal potency to its parent compound, papaverine.[4] The detailed mechanistic understanding and quantitative data available for the closely related analogue drotaverine provide a strong framework for inferring the pharmacological profile of this compound. The experimental protocols outlined herein offer robust methods for further characterizing its potency and selectivity, which is essential for ongoing drug development and research applications.

References

drotaverine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of drotaverine hydrochloride. The information is curated for professionals in research, development, and quality control within the pharmaceutical industry.

Chemical and Physical Properties

Drotaverine hydrochloride is a pale-yellow crystalline solid.[1][2] It is an analogue of papaverine and functions as a non-anticholinergic antispasmodic agent.[3][4] The quantitative chemical and physical properties of drotaverine hydrochloride are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Name (1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride[5][6][7]
CAS Number 985-12-6[3][5]
Molecular Formula C₂₄H₃₂ClNO₄[1][5][8]
Molecular Weight 433.97 g/mol [1][3][9]
Appearance Pale-Yellow Crystalline Solid[1][2]
Melting Point 203-213 °C[1][2][9][10][11][12][13]
Solubility Soluble in water, methanol, and chloroform.[10][12][14] Sparingly soluble in ethanol.[2] Slightly soluble in DMSO and acetone.[1][2][8] Practically insoluble in petroleum ether.[2]
pKa 6.17 ± 0.20 (Predicted)[15]
UV λmax 241 nm, 244 nm, 305 nm, 359 nm[16][17][18]

Chemical Structure

The chemical structure of drotaverine hydrochloride is a benzylisoquinoline derivative.[1][4] There has been some ambiguity in literature regarding the exact position of the double bond, with two isomers being reported. However, NMR studies have confirmed the structure to be 1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinoline hydrochloride.[19]

Caption: Chemical structure of Drotaverine Hydrochloride.

Mechanism of Action and Signaling Pathway

Drotaverine hydrochloride's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4).[20][21][22] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[20][22] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[22] The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of smooth muscles.[22]

Additionally, drotaverine exhibits L-type voltage-dependent calcium channel (L-VDCC) blocking activity, which contributes to its antispasmodic effect by reducing the influx of calcium ions into smooth muscle cells.[1][22][23][24]

Signaling_Pathway Drotaverine Drotaverine HCl PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 inhibits LVDCC L-type Calcium Channels Drotaverine->LVDCC blocks cAMP ↑ cAMP PDE4->cAMP degrades PKA ↑ Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK inactivates SmoothMuscle Smooth Muscle Relaxation MLCK->SmoothMuscle prevents contraction Ca_influx ↓ Ca²⁺ Influx LVDCC->Ca_influx Ca_influx->SmoothMuscle reduces contraction

Caption: Signaling pathway of Drotaverine Hydrochloride.

Experimental Protocols

Determination of Melting Point

Methodology: The capillary melting point method is a standard procedure.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry the sample Prep2 Finely powder the sample Prep1->Prep2 Prep3 Pack into capillary tube Prep2->Prep3 Measure1 Place in melting point apparatus Prep3->Measure1 Measure2 Heat at a controlled rate Measure1->Measure2 Measure3 Observe and record melting range Measure2->Measure3

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: A small amount of finely powdered drotaverine hydrochloride is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[2][13]

Solubility Determination

Methodology: The equilibrium solubility method is commonly employed.

  • Procedure: An excess amount of drotaverine hydrochloride is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Analysis: The suspension is filtered, and the concentration of drotaverine hydrochloride in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

Spectroscopic Analysis

Methodology: Standard spectroscopic techniques are used for structural elucidation and identification.

  • Infrared (IR) Spectroscopy: To identify functional groups. A sample is prepared as a KBr pellet or a nujol mull and scanned over the IR range.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the detailed molecular structure. ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[19][26]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.

  • UV-Vis Spectrophotometry: To determine the wavelength of maximum absorbance (λmax) and for quantitative analysis. A solution of known concentration is prepared in a suitable solvent (e.g., methanol), and the absorbance is measured across the UV-Vis spectrum.[18][27]

Spectroscopic_Analysis_Workflow cluster_methods Spectroscopic Methods cluster_outputs Analysis Output Sample Drotaverine HCl Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS UV UV-Vis Spectrophotometry Sample->UV IR_out Functional Groups IR->IR_out NMR_out Molecular Structure NMR->NMR_out MS_out Molecular Weight & Fragmentation MS->MS_out UV_out λmax & Quantification UV->UV_out

Caption: Workflow for Spectroscopic Analysis.

High-Performance Liquid Chromatography (HPLC)

Methodology: HPLC is a standard method for the identification, quantification, and purity assessment of drotaverine hydrochloride.

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of methanol and a phosphate buffer.[28]

  • Standard and Sample Preparation: Standard solutions of known concentrations and sample solutions are prepared in a suitable diluent.

  • Chromatographic Conditions: A C8 or C18 column is typically used.[28] The flow rate, column temperature, and injection volume are optimized.

  • Detection: A UV detector is commonly set at the λmax of drotaverine hydrochloride (e.g., 241 nm) for detection and quantification.[18][28] The retention time is used for identification.

References

A Technical Guide to the Synthesis of Drotaverine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for drotaverine, a potent antispasmodic agent, and its key derivatives. The document details traditional industrial methods, modern improved syntheses, and pathways to novel analogs, offering a valuable resource for researchers in medicinal chemistry and drug development. The information is presented with a focus on chemical strategy, quantitative data, and detailed experimental protocols to facilitate laboratory application.

Introduction to Drotaverine

Drotaverine is a benzylisoquinoline derivative and a selective inhibitor of phosphodiesterase 4 (PDE4). Its mechanism of action involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP), which leads to the relaxation of smooth muscles. It is structurally related to papaverine but exhibits more potent antispasmodic activity.[1] This guide explores the chemical synthesis of drotaverine and its analogs, providing insights into the evolution of synthetic strategies aimed at improving efficiency, safety, and sustainability.

Synthesis Pathways of Drotaverine

Two primary synthetic routes for drotaverine are prominent in the literature: the traditional industrial synthesis, which relies on the use of cyanide reagents, and a more recent, improved synthesis that avoids these hazardous materials.

Traditional Industrial Synthesis

The conventional industrial synthesis of drotaverine hydrochloride begins with catechol and proceeds through several key intermediates.[2] This pathway, while established, involves the use of highly toxic metal cyanides, posing significant environmental and safety challenges.[3]

The key steps in the traditional synthesis are:

  • O-Ethylation of Catechol: Catechol is diethylated to form 1,2-diethoxybenzene.

  • Chloromethylation: 1,2-Diethoxybenzene undergoes chloromethylation to yield 3,4-diethoxybenzyl chloride.

  • Cyanation: The benzyl chloride is then reacted with a metal cyanide (e.g., sodium cyanide) to introduce the nitrile group, forming 3,4-diethoxyphenylacetonitrile. This step is a major drawback of the traditional route due to the high toxicity of the reagent.

  • Hydrolysis and Reduction: The nitrile intermediate is divergently converted into two key building blocks: 3,4-diethoxyphenylacetic acid via hydrolysis and 2-(3,4-diethoxyphenyl)ethanamine via reduction.

  • Amide Formation: The carboxylic acid and amine are condensed to form N-(2-(3,4-diethoxyphenyl)ethyl)-2-(3,4-diethoxyphenyl)acetamide.

  • Bischler-Napieralski Cyclization: The amide is cyclized using a dehydrating agent like phosphorus oxychloride to form the dihydroisoquinoline ring.

  • Salt Formation: The resulting drotaverine free base is converted to its hydrochloride salt.

Experimental Protocol: Traditional Synthesis - Cyanation Step

Caution: This procedure involves highly toxic sodium cyanide. Appropriate safety precautions must be taken.

To a solution of 3,4-diethoxybenzyl chloride in a suitable solvent (e.g., aqueous ethanol), a solution of sodium cyanide is added portion-wise. The reaction mixture is heated at reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product, 3,4-diethoxyphenylacetonitrile, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude nitrile, which may be purified by distillation or crystallization.

Improved Synthesis via Substituted Nitrostyrenes

To circumvent the use of toxic cyanides, an improved synthetic route has been developed that utilizes a substituted nitrostyrene as a key intermediate.[3] This pathway is not only safer but also offers good overall yields and is more environmentally benign.

The key steps in the improved synthesis are:

  • O-Ethylation of Catechol: Similar to the traditional route, catechol is converted to 1,2-diethoxybenzene.

  • Vilsmeier-Haack Formylation: 1,2-Diethoxybenzene is formylated to produce 3,4-diethoxybenzaldehyde.

  • Henry Condensation: The benzaldehyde is condensed with nitromethane to form 1,2-diethoxy-4-(2-nitrovinyl)benzene (a substituted nitrostyrene).

  • Divergent Conversion of the Nitrostyrene: The nitrostyrene intermediate is converted to the same key building blocks as in the traditional route: 3,4-diethoxyphenylacetic acid and 2-(3,4-diethoxyphenyl)ethanamine.

  • Amide Formation and Cyclization: The subsequent amide formation and Bischler-Napieralski cyclization steps are analogous to the traditional synthesis.

Experimental Protocol: Improved Synthesis - Henry Condensation

To a solution of 3,4-diethoxybenzaldehyde in a suitable solvent such as methanol, nitromethane and a base (e.g., sodium hydroxide or ammonium acetate) are added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC. The product, 1,2-diethoxy-4-(2-nitrovinyl)benzene, is then isolated by filtration or extraction and can be purified by recrystallization.

Quantitative Data for Drotaverine Synthesis Pathways

The following table summarizes the reported yields for the key steps in both the traditional and improved syntheses of drotaverine.

StepTraditional Synthesis Yield (%)Improved Synthesis Yield (%)Reference(s)
O-Ethylation of Catechol ~9092-97[2][3]
Chloromethylation/Formylation 30-35 (for benzyl chloride)77 (for benzaldehyde)[3]
Cyanation/Henry Condensation Modest75-78[3]
Overall Yield Not specified55.5 (from catechol to nitrostyrene)[4]

Synthesis of Drotaverine Derivatives

The synthesis of drotaverine derivatives allows for the exploration of structure-activity relationships and the development of analogs with potentially improved pharmacological profiles. Key modifications include alterations to the alkoxy groups, substitution on the isoquinoline core, and the formation of quaternary ammonium salts.

Papaverine

Papaverine, a naturally occurring analog of drotaverine, differs by having methoxy groups instead of ethoxy groups and a fully aromatized isoquinoline ring.[5] Its synthesis often mirrors that of drotaverine, with a final dehydrogenation step to introduce the aromaticity in the isoquinoline ring. A facile synthesis of papaverine and related alkaloids has been reported using a copper-mediated aerial oxidative amidation reaction.

3,3-Dialkyl-Substituted Analogs

The synthesis of 3,3-dialkyl-substituted drotaverine analogs has been achieved through the Ritter reaction of 3,4-dialkoxybenzylcyanides with substituted 2-phenylethanols.[6] This approach allows for the introduction of various alkyl groups at the 3-position of the isoquinoline ring, enabling the investigation of the steric and electronic effects of these substituents on biological activity.

Quaternary Ammonium Salts

Quaternary ammonium salts of drotaverine and its tetrahydroisoquinoline derivative can be prepared by reacting the free base with alkyl iodides.[6] These derivatives introduce a permanent positive charge, which can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Experimental Protocol: Synthesis of Drotaverine Quaternary Ammonium Salts

To a solution of drotaverine free base in an appropriate solvent (e.g., acetone or acetonitrile), an excess of an alkyl iodide (e.g., methyl iodide or ethyl iodide) is added. The reaction mixture is stirred at room temperature or gently heated for several hours. The formation of the quaternary ammonium salt, which is typically a solid, can be observed as a precipitate. The product is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Signaling Pathway and Experimental Workflows

Drotaverine's Mechanism of Action: PDE4 Inhibition

Drotaverine exerts its antispasmodic effect by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light-chain kinase (MLCK), resulting in smooth muscle relaxation.

Drotaverine_Signaling_Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) (inactive) cAMP->PKA ATP ATP AC Adenylate Cyclase AC->cAMP PKA_active Protein Kinase A (PKA) (active) PKA->PKA_active MLCK Myosin Light-Chain Kinase (MLCK) (active) PKA_active->MLCK MLCK_inactive Myosin Light-Chain Kinase (MLCK-P) (inactive) MLCK->MLCK_inactive phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation leads to

Caption: Drotaverine inhibits PDE4, increasing cAMP and leading to smooth muscle relaxation.

General Experimental Workflow for Synthesis

The synthesis of drotaverine and its derivatives typically follows a structured workflow, from starting materials to the final purified product.

Synthesis_Workflow Start Starting Materials (e.g., Catechol) Reaction Chemical Reaction (e.g., Ethylation, Cyclization) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Reaction->Workup Monitoring->Reaction check completion Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final Final Product Analysis->Final

Caption: A typical workflow for the synthesis and purification of drotaverine and its derivatives.

Conclusion

The synthesis of drotaverine has evolved from traditional methods with significant safety concerns to more sustainable and efficient modern routes. The exploration of drotaverine derivatives continues to be an active area of research, with the potential to yield novel therapeutic agents with enhanced properties. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for researchers working in this field. The provided data and protocols serve as a practical resource for the synthesis and development of drotaverine and its analogs.

References

The Pharmacological Profile of Drotaverine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Drotaverine hydrochloride is a potent antispasmodic agent of the benzylisoquinoline class, structurally related to papaverine but with significantly enhanced activity.[1][2] It is primarily indicated for the treatment of smooth muscle spasms associated with conditions of the gastrointestinal, biliary, and genitourinary tracts, including irritable bowel syndrome (IBS), renal and biliary colic, and dysmenorrhea.[1][3] Its mechanism of action is distinguished by selective inhibition of phosphodiesterase 4 (PDE4) and a secondary L-type calcium channel blocking effect, leading to smooth muscle relaxation without the typical anticholinergic side effects associated with other spasmolytics.[4][5] This technical guide provides an in-depth review of the pharmacological profile of drotaverine hydrochloride, consolidating data on its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile for researchers and drug development professionals.

Mechanism of Action

Drotaverine hydrochloride exerts its myotropic, spasmolytic effects through a dual mechanism that converges on the regulation of intracellular calcium levels, the final common pathway for smooth muscle contraction.

Primary Mechanism: Selective Phosphodiesterase 4 (PDE4) Inhibition

The principal mechanism of drotaverine is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[2][3][6] PDE4 is responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP) within smooth muscle cells.[6] By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP.[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[6] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction between actin and myosin filaments, ultimately resulting in smooth muscle relaxation and vasodilation.[6][7]

Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4  Inhibits cAMP cAMP (Increased) PDE4->cAMP  Degrades PKA Protein Kinase A (PKA) cAMP->PKA  Activates ATP ATP ATP->cAMP AC MLCK_active Active MLCK PKA->MLCK_active  Inhibits via  Phosphorylation MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Contraction Actin-Myosin Interaction (Muscle Contraction) MLCK_active->Contraction  Promotes Relaxation Muscle Relaxation MLCK_inactive->Relaxation A 1. Tissue Excision (e.g., Guinea Pig Trachea) B 2. Mounting in Organ Bath (37°C, Oxygenated Krebs Solution) A->B C 3. Equilibration (60 min under 1g tension) B->C D 4. Induce Contraction (e.g., Histamine, KCl) C->D E 5. Add Drotaverine (Cumulative Concentrations) D->E F 6. Measure Isometric Tension (Record Relaxation) E->F G 7. Data Analysis (Calculate ED₅₀) F->G Drotaverine Drotaverine M1 4'-desethyl-drotaverine Drotaverine->M1 O-deethylation M2 6-desethyl-drotaverine Drotaverine->M2 O-deethylation M3 Drotaveraldine Drotaverine->M3 O-deethylation M4 4'-desethyl-drotaveraldine M1->M4 Conj Glucuronidated Metabolites M1->Conj Glucuronidation M2->Conj Glucuronidation M3->M4 M3->Conj Glucuronidation M4->Conj Glucuronidation Bile Biliary Excretion Conj->Bile A Patient Screening (N=180, Rome II Criteria for IBS) B Randomization (1:1) A->B C1 Arm 1: Drotaverine HCl (80mg TID, 4 Weeks) B->C1 C2 Arm 2: Placebo (TID, 4 Weeks) B->C2 D Weekly Assessments (Pain Frequency/Severity, Stool Frequency) C1->D C2->D E Week 4 Final Assessment (Subject & Clinician Global Relief) D->E F Statistical Analysis (Comparison of Arms) E->F

References

A Technical Guide to the In Vitro and In Vivo Effects of Drotaverine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Drotaverine is a benzylisoquinoline derivative and a potent antispasmodic agent utilized in the treatment of smooth muscle spasms associated with various conditions of the gastrointestinal, biliary, and genitourinary tracts.[1][2] Its mechanism of action is distinguished by a dual-pathway approach, primarily involving the selective inhibition of phosphodiesterase 4 (PDE4) and a secondary role in blocking L-type voltage-operated calcium channels (L-VOCC).[3][4] This guide provides a comprehensive technical overview of the in vitro and in vivo pharmacological effects of drotaverine, presenting quantitative data, detailed experimental protocols, and visual representations of its core mechanisms and experimental workflows. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Mechanism of Action

Drotaverine exerts its myotropic, spasmolytic effects directly on smooth muscle cells through two principal, synergistic pathways.[5] Unlike many other spasmolytics, it is noted for its lack of anticholinergic side effects.[5][6]

Primary Pathway: Phosphodiesterase 4 (PDE4) Inhibition

The primary mechanism of drotaverine is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[1][3][7] PDE4 is responsible for the intracellular degradation of cyclic adenosine monophosphate (cAMP).[3][8] By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP.[1][2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[2][3] The inactivation of MLCK prevents the phosphorylation of myosin, thereby inhibiting the actin-myosin interaction required for muscle contraction and resulting in smooth muscle relaxation.[3]

Secondary Pathway: L-Type Calcium Channel Blockade

In addition to its effects on the cAMP pathway, drotaverine exhibits L-type voltage-operated calcium channel (L-VOCC) blocking properties.[4][7][9] This action inhibits the influx of extracellular calcium (Ca²⁺) into smooth muscle cells, a critical step for initiating and maintaining muscle contraction.[3][4] This calcium-antagonistic effect complements its primary PDE4 inhibitory action, further promoting muscle relaxation.[3]

Caption: Dual signaling pathways of Drotaverine leading to smooth muscle relaxation.

In Vitro Effects

Drotaverine's effects have been characterized in various in vitro systems, confirming its spasmolytic activity and interaction with ion channels.

Spasmolytic and Myotropic Activity

Studies on isolated guinea pig tracheal preparations demonstrate that drotaverine effectively inhibits contractions induced by agents like potassium chloride (KCl).[9] This confirms its direct relaxant effect on smooth muscle tissue.

Receptor Binding and Channel Interaction

Drotaverine's interaction with L-type calcium channels has been quantified through radioligand binding assays. In pregnant rat uterine membranes, drotaverine inhibited the specific binding of [³H]nitrendipine and [³H]diltiazem, which are known L-VOCC blockers. This suggests a negative allosteric interaction with the 1,4-dihydropyridine and 1,5-benzothiazepine binding sites on the L-type Ca²⁺ channel.

Other In Vitro Effects

Beyond its spasmolytic properties, drotaverine has demonstrated other biological activities in vitro. It has been shown to mediate cytostatic effects on several human tumor cell lines and inhibit platelet aggregation in a dose-dependent manner.[7][8][10]

Table 1: Quantitative In Vitro Effects of Drotaverine

Parameter Model System Value Reference
IC₅₀ vs. [³H]nitrendipine binding Pregnant Rat Uterine Membranes 5.6 µM [11]

| IC₅₀ vs. [³H]diltiazem binding | Pregnant Rat Uterine Membranes | 2.6 µM |[11] |

In Vivo Effects

In vivo studies in both animals and humans have established the pharmacokinetic profile and clinical efficacy of drotaverine.

Pharmacokinetics in Humans

Following oral administration, drotaverine is absorbed with a highly variable bioavailability.[7][12] It is extensively bound to plasma proteins and undergoes significant hepatic metabolism, primarily through O-deethylation.[5][7][10] Elimination occurs mainly through feces, with a smaller portion excreted in the urine.[6][7]

Table 2: Human Pharmacokinetic Parameters of Drotaverine (80 mg single oral dose)

Parameter Mean Value (± SD) or Range Reference
Absorption
Tₘₐₓ (Time to Peak Concentration) 1.9 ± 0.54 hours [7]
Cₘₐₓ (Peak Plasma Concentration) 292 ± 88 ng/mL [7]
AUC (Area Under the Curve) 3251 ± 950 ng*h/mL [7]
Absolute Bioavailability 24.5% - 91% (Mean: 58.2 ± 18.2%) [7][12]
Distribution
Volume of Distribution (Vd) 193 ± 48 L [7]
Plasma Protein Binding 95% - 98% [5]
Elimination
Elimination Half-life (t₁/₂) 7 - 16 hours [5]
Metabolism Extensive Hepatic [7][10]

| Excretion | ~67% in feces, ~20% in urine |[6][7] |

Clinical Efficacy in Humans

Drotaverine has proven effective in clinical trials for conditions characterized by smooth muscle spasms.

  • Irritable Bowel Syndrome (IBS): A randomized, double-blind, placebo-controlled study demonstrated that a 4-week treatment with drotaverine (80 mg, thrice daily) significantly improves abdominal symptoms in patients with IBS compared to placebo.[13][14]

Table 3: Efficacy of Drotaverine in Irritable Bowel Syndrome (4-Week Treatment)

Outcome Measure Drotaverine Group Placebo Group P-value Reference
Patient-Perceived Global Relief 85.9% 39.5% < 0.01 [13][14][15]
Clinician-Perceived Global Relief 82.4% 36.5% < 0.01 [13][14][15]
Reduction in Pain Frequency 77.7% 30.6% < 0.01 [13][14]
Reduction in Pain Severity 77.7% 30.6% < 0.01 [13][14][15]

| Improvement in Stool Frequency | Significant | - | < 0.01 |[13][14] |

  • Labor Augmentation: Drotaverine is used to enhance cervical dilation during childbirth.[5] Studies have shown it significantly shortens the duration of the first stage of labor by increasing the rate of cervical dilatation compared to controls.[16][17] For instance, one study reported a cervical dilatation rate of 2.71 ± 1.41 cm/hour with drotaverine versus 1.35 ± 1.01 cm/hour in the oxytocin-only control group.[16]

Effects in Animal Models

Animal studies provide further insight into the metabolism and systemic effects of drotaverine.

Table 4: Key In Vivo Findings in Animal Models

Species Model Key Findings Reference
Rat Metabolic Profiling Major metabolites identified as 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine. [7][8]

| Horse | Cardiovascular and GI Motility | A single dose (180 mg) decreased gastrointestinal contractions for up to two hours and reduced cardiac vagal modulation of heart rate. Drowsiness was noted as a side effect. |[18][19] |

Key Experimental Protocols

The following section details methodologies for key experiments used to characterize the effects of drotaverine.

In Vitro: Isolated Tracheal Smooth Muscle Relaxation Assay

This protocol assesses the ability of drotaverine to relax pre-contracted airway smooth muscle.

Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and excise the trachea. Prepare tracheal rings of 4-5 mm in width.[4]

  • Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.[4]

  • Equilibration: Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.5g.[4]

  • Contraction Induction: Induce a sustained, stable contraction using an agonist such as Histamine (e.g., 3 x 10⁻⁶ mol/L), Methacholine (e.g., 5 x 10⁻⁷ mol/L), or Potassium Chloride (e.g., 20 mmol/L).[4]

  • Compound Administration: Once a stable contraction plateau is achieved, add drotaverine to the organ bath in a cumulative, concentration-dependent manner.[4]

  • Data Recording: Record the isometric tension changes to measure relaxation.

  • Data Analysis: Express relaxation as a percentage of the pre-induced contraction. Plot concentration-response curves to calculate EC₅₀ or IC₅₀ values.[4]

In Vitro Experimental Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Euthanize Guinea Pig p2 Excise Trachea p1->p2 p3 Prepare Tracheal Rings (4-5 mm) p2->p3 e1 Mount in Organ Bath (Krebs-Henseleit, 37°C) p3->e1 e2 Equilibrate (1.5g tension, 60 min) e1->e2 e3 Induce Contraction (e.g., Histamine, KCl) e2->e3 e4 Add Cumulative Doses of Drotaverine e3->e4 e5 Record Relaxation e4->e5 a1 Calculate % Relaxation e5->a1 a2 Plot Concentration- Response Curves a1->a2 a3 Determine EC₅₀ / IC₅₀ a2->a3 Clinical Trial Workflow cluster_treatment 4-Week Treatment Period start Patient Screening (Rome II Criteria) rand Randomization start->rand groupA Group A: Drotaverine HCl (80mg TID) rand->groupA groupB Group B: Placebo rand->groupB assess Weekly Assessments: - Pain Frequency & Severity - Stool Frequency groupA->assess end_assess End of Study Assessment: - Subject Global Assessment - Final Symptom Scores assess->end_assess analysis Statistical Analysis (Mann-Whitney U-test, etc.) end_assess->analysis

References

The Genesis of a Spasmolytic Agent: A Technical Chronicle of Drotaverine's Initial Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial discovery and early development of drotaverine, a potent antispasmodic agent. Developed by the Hungarian firm Chinoin Pharmaceutical and Chemical Works in the 1960s, drotaverine emerged from research aimed at improving the therapeutic profile of papaverine.[1][2] This document details the foundational synthesis, elucidates its dual mechanism of action involving selective phosphodiesterase-4 (PDE4) inhibition and L-type calcium channel blockade, and presents the core experimental protocols used for its initial characterization.[3][4] Quantitative pharmacological data from early studies are summarized, and key signaling pathways and experimental workflows are visualized to provide a clear and detailed resource for researchers, scientists, and drug development professionals.

Initial Discovery and Synthesis

Drotaverine, a benzylisoquinoline derivative, was developed by Chinoin Pharmaceutical and Chemical Works as a structural analogue of papaverine, with the goal of creating a more potent and selective smooth muscle relaxant.[5][6][7] The initial clinical applications began in the 1960s.[2]

Early patented synthesis routes established a multi-step process, which has been refined over the decades. A representative synthesis scheme involves the following key transformations:

  • Condensation and Chloromethylation: The process often starts with the condensation of pyrocatechol with diethyl sulfate to form o-diethoxybenzene. This intermediate then undergoes chloromethylation.[8]

  • Cyanation and Intermediate Formation: The resulting diethoxybenzyl chloride is then subjected to cyanation to produce diethoxynitrile. This nitrile is a crucial intermediate that serves as a precursor for both the acidic and amine components required for the final structure.[8][9]

  • Condensation and Cyclization: Diethoxyphenylacetic acid and diethoxyphenylethylamine, derived from the nitrile intermediate, are condensed to form an amide. This amide is then cyclized using a dehydrating agent like phosphorus oxychloride to form the dihydroisoquinoline ring system.[8][10]

  • Dehydrogenation and Salt Formation: A final dehydrogenation step yields the drotaverine base, which is then converted to its stable hydrochloride salt for pharmaceutical use.[8]

This synthetic approach laid the groundwork for the large-scale production of a compound that would become a widely used therapeutic agent in many parts of the world for treating spasms of the gastrointestinal, biliary, and genitourinary tracts.[11][12]

Mechanism of Action

Drotaverine exerts its spasmolytic effect through a dual mechanism, primarily by inhibiting phosphodiesterase-4 (PDE4) and secondarily by blocking L-type voltage-operated calcium channels (L-VOCCs).[13][14]

Primary Mechanism: Phosphodiesterase-4 (PDE4) Inhibition

The principal mechanism of drotaverine is the selective inhibition of the PDE4 enzyme.[3][5][15] PDE4 is responsible for the hydrolysis and degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in smooth muscle cells.[3][16]

By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP.[6][11][17] This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[3][18] In its inactive state, MLCK cannot phosphorylate the myosin light chains, a crucial step for the actin-myosin interaction that drives muscle contraction. The net result is the relaxation of smooth muscle tissue.[3]

PDE4_Inhibition_Pathway cluster_inhibition cluster_main_pathway Drotaverine Drotaverine PDE4 Phosphodiesterase-4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-PO4 Contraction Smooth Muscle Contraction MLCK_active->Contraction Leads to Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Drotaverine's primary mechanism via PDE4 inhibition.
Secondary Mechanism: L-Type Calcium Channel Blockade

In addition to its PDE4 inhibitory action, drotaverine also exhibits properties of an L-type voltage-operated calcium channel (L-VOCC) blocker.[4][13][19] The influx of extracellular calcium through these channels is a key trigger for smooth muscle contraction. By blocking these channels, drotaverine reduces the availability of intracellular calcium required for the contractile machinery, thus contributing to its overall spasmolytic effect.[11][17] Studies have shown that drotaverine inhibits the binding of known L-VOCC ligands and reduces contractions induced by high potassium concentrations, which cause depolarization and open these channels.[4][19][20]

Experimental Characterization

The dual mechanism of drotaverine was elucidated through a series of key in vitro experiments. The following sections detail the typical protocols employed in its early characterization.

Protocol 1: In Vitro PDE4 Inhibition Assay

To quantify the direct inhibitory effect of drotaverine on the PDE4 enzyme, a fluorescence polarization (FP) assay is commonly used.[21][22]

Objective: To determine the IC50 value of drotaverine for the PDE4 enzyme.

Methodology:

  • Compound Preparation: Prepare a serial dilution of drotaverine hydrochloride in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer. A known PDE4 inhibitor, such as Rolipram, is used as a positive control.

  • Assay Plate Setup: Add the diluted drotaverine, positive control, or vehicle (DMSO) to the wells of a low-volume, 384-well black microplate.

  • Enzyme Addition: Add a solution of purified, recombinant human PDE4 enzyme to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescein-labeled cAMP substrate (FAM-cAMP) to all wells.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the hydrolysis of FAM-cAMP to FAM-AMP.

  • Signal Detection: Stop the reaction by adding a binding agent that specifically captures the 5'-monophosphate product. This binding creates a large, slow-rotating complex, resulting in a high FP signal.

  • Data Acquisition: Read the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each drotaverine concentration relative to the controls. Plot the percent inhibition against the logarithm of the drotaverine concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

PDE4_Assay_Workflow Start Start Prep Prepare Reagents: - Drotaverine Dilutions - PDE4 Enzyme - FAM-cAMP Substrate Start->Prep Plate Plate Setup (384-well): Add Drotaverine/Controls Prep->Plate AddEnzyme Add PDE4 Enzyme Plate->AddEnzyme PreIncubate Pre-incubate (15 min) AddEnzyme->PreIncubate Initiate Initiate Reaction: Add FAM-cAMP Substrate PreIncubate->Initiate Incubate Incubate (60 min) Initiate->Incubate Detect Add Binding Agent & Detect Signal Incubate->Detect Analyze Data Analysis: Calculate % Inhibition & IC50 Detect->Analyze End End Analyze->End

Workflow for an in vitro PDE4 inhibition assay.
Protocol 2: Assessment of L-Type Calcium Channel Blocking Effect

The effect of drotaverine on L-VOCCs is typically assessed functionally by measuring its ability to inhibit smooth muscle contraction induced by a depolarizing agent like potassium chloride (KCl).[4][23]

Objective: To evaluate the ability of drotaverine to relax smooth muscle pre-contracted by KCl and determine its EC50 value.

Methodology:

  • Tissue Preparation: Isolate a smooth muscle tissue, such as a guinea pig tracheal ring or a rat aortic strip, and mount it in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2, and maintained at 37°C.[24]

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60-90 minutes. During this period, replace the bath solution every 15-20 minutes.

  • Induction of Contraction: Induce a sustained contraction by replacing the normal physiological solution with a high-potassium solution (e.g., containing 20-60 mM KCl).[23][25] This causes membrane depolarization, opening L-VOCCs and leading to calcium influx and contraction.

  • Cumulative Addition of Drotaverine: Once the KCl-induced contraction reaches a stable plateau, add drotaverine to the organ bath in a cumulative manner, increasing the concentration stepwise.

  • Measurement of Relaxation: Record the isometric tension of the muscle strip. The relaxation is measured as the percentage decrease from the maximal KCl-induced contraction.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the drotaverine concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value (the concentration causing 50% of the maximal relaxation).

LVOCC_Assay_Workflow Start Start TissuePrep Isolate & Mount Smooth Muscle Tissue Start->TissuePrep Equilibrate Equilibrate Tissue in Organ Bath (60-90 min) TissuePrep->Equilibrate Contract Induce Contraction with High-KCl Solution Equilibrate->Contract AddDrug Cumulative Addition of Drotaverine Contract->AddDrug Measure Record Isometric Tension (Relaxation) AddDrug->Measure Analyze Data Analysis: Calculate % Relaxation & EC50 Measure->Analyze End End Analyze->End

Workflow for assessing L-VOCC blocking effect.

Early Pharmacological Data

Early preclinical and clinical investigations provided essential data on the efficacy and pharmacokinetic profile of drotaverine.

Quantitative In Vitro Data

The following table summarizes key quantitative data from early in vitro pharmacological studies that characterized the potency of drotaverine.

ParameterTest SystemValueReference
Smooth Muscle Relaxation
EC50 vs. KCl-induced contractionGuinea Pig Trachea22 µM[13]
EC50 vs. Histamine-induced contractionGuinea Pig Trachea47 µM[13]
EC50 vs. Methacholine-induced contractionGuinea Pig Trachea43 µM[13]
EC50 for dilatatory effectPhenylephrine-precontracted Rat Aorta16.3 nM[26]
L-Type Calcium Channel Binding
IC50 vs. [3H]diltiazem bindingPregnant Rat Uterine Membranes2.6 µM[19]
IC50 vs. [3H]nitrendipine bindingPregnant Rat Uterine Membranes5.6 µM[19]
Pharmacokinetic Properties

Early studies in human volunteers were crucial for understanding the absorption, distribution, metabolism, and excretion of drotaverine.

Pharmacokinetic ParameterRouteValue (Mean ± SD)Reference
Bioavailability (F) Oral58.2 ± 18.2% (Range: 24.5 - 91%)[27]
Time to Peak Plasma Conc. (Tmax) Oral45 - 60 minutes[7]
Elimination Half-life (t½) IV / Oral7 - 16 hours[7]
Plasma Clearance (CL) IV1.13 ± 0.29 L/h/kg[27][28]
Apparent Volume of Distribution (Vd) IV193 ± 48 L[27][28]
Protein Binding -95 - 98%[7]
Excretion ->50% in urine, ~30% in feces (as metabolites)[7]

Data from a study in 10 healthy volunteers after a single 80 mg dose.[27]

Conclusion

The initial discovery and development of drotaverine by Chinoin represented a significant advancement in spasmolytic therapy. Evolving from papaverine, its development yielded a compound with a potent and more selective mechanism of action. Foundational research successfully characterized its dual function as a selective PDE4 inhibitor and a calcium channel blocker. The experimental protocols established during its early characterization not only elucidated this mechanism but also provided the quantitative framework for its clinical application. This guide serves as a technical resource, chronicling the core scientific investigations that established drotaverine as an effective therapeutic agent for the management of smooth muscle spasms.

References

Drotaverine's Modulation of Intracellular Calcium Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drotaverine, a benzylisoquinoline derivative, is a potent antispasmodic agent with a well-documented impact on intracellular calcium ([Ca²⁺]i) levels, a critical second messenger in smooth muscle contraction. This technical guide provides an in-depth analysis of drotaverine's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. The primary mechanisms through which drotaverine exerts its effects are the inhibition of phosphodiesterase-4 (PDE4) and the blockade of L-type voltage-operated calcium channels (L-VOCCs), both of which contribute to a reduction in intracellular calcium concentrations and subsequent smooth muscle relaxation.

Core Mechanisms of Action

Drotaverine's spasmolytic activity is primarily attributed to its dual-action on two key cellular pathways that regulate intracellular calcium homeostasis in smooth muscle cells.

Inhibition of Phosphodiesterase-4 (PDE4)

Drotaverine is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP.[2] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[1] The inactivation of MLCK prevents the phosphorylation of myosin light chains, a crucial step for the interaction between actin and myosin, thereby leading to smooth muscle relaxation.[1] Furthermore, elevated cAMP levels can also promote the sequestration of Ca²⁺ into the sarcoplasmic reticulum and its extrusion from the cell, further contributing to the reduction of cytosolic calcium levels.[1]

Blockade of L-Type Voltage-Operated Calcium Channels (L-VOCCs)

In addition to its effects on the cAMP pathway, drotaverine directly inhibits the influx of extracellular calcium by blocking L-type voltage-operated calcium channels (L-VOCCs).[3][4] These channels are crucial for the increase in [Ca²⁺]i that triggers smooth muscle contraction in response to membrane depolarization.[4] By physically obstructing these channels, drotaverine prevents the entry of Ca²⁺ into the cell, thus exhibiting a calcium-antagonistic effect.[1] This direct blockade of calcium influx complements the effects of PDE4 inhibition, resulting in a more potent and sustained smooth muscle relaxant effect.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of drotaverine in modulating components of calcium signaling pathways.

Table 1: Inhibition of Radioligand Binding to L-Type Calcium Channels

TissueRadioligandIC₅₀ (µM)Reference
Pregnant Rat Uterine Membranes[³H]nitrendipine5.6[5]
Pregnant Rat Uterine Membranes[³H]diltiazem2.6[5]

Table 2: Functional Antagonism of Smooth Muscle Contraction

TissueContractile AgentParameterValue (µM)Reference
Guinea Pig TracheaHistamineEC₅₀ (Relaxation)44
Guinea Pig TracheaMethacholineEC₅₀ (Relaxation)Not specified
Guinea Pig TracheaKClEC₅₀ (Relaxation)22

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by drotaverine.

Drotaverine_PDE4_Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase-4 (PDE4) Drotaverine->PDE4 Inhibits AMP AMP PDE4->AMP Hydrolyzes cAMP cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates & Inactivates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Myosin_LC_P Myosin Light Chain-P MLCK_active->Myosin_LC_P Phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Drotaverine's PDE4 Inhibitory Pathway.

Drotaverine_LVOCC_Pathway cluster_membrane Plasma Membrane LVOCC L-Type Voltage-Operated Calcium Channel (L-VOCC) Ca_int Intracellular Ca²⁺ LVOCC->Ca_int Drotaverine Drotaverine Drotaverine->LVOCC Blocks Relaxation Smooth Muscle Relaxation Depolarization Membrane Depolarization Depolarization->LVOCC Activates Ca_ext Extracellular Ca²⁺ Ca_ext->LVOCC Influx Contraction Smooth Muscle Contraction Ca_int->Contraction Experimental_Workflow cluster_prep Cell Preparation cluster_imaging Calcium Imaging cluster_treatment Drotaverine Treatment cluster_analysis Data Analysis Culture 1. Culture smooth muscle cells on glass-bottom dishes Loading 2. Load cells with Fura-2 AM (30-60 min at 37°C) Culture->Loading Wash 3. Wash to remove excess dye Loading->Wash Baseline 4. Record baseline fluorescence (Fura-2 ratio 340/380 nm) Wash->Baseline Stimulate 5. Stimulate with a contractile agonist (e.g., KCl, Histamine) Baseline->Stimulate Record_agonist 6. Record agonist-induced [Ca²⁺]i increase Stimulate->Record_agonist Add_Drotaverine 7. Add Drotaverine at varying concentrations Record_agonist->Add_Drotaverine Record_drotaverine 8. Record effect on agonist-induced [Ca²⁺]i Add_Drotaverine->Record_drotaverine Calculate 9. Calculate percentage inhibition of [Ca²⁺]i increase Record_drotaverine->Calculate IC50 10. Determine IC₅₀ value Calculate->IC50

References

A Technical Guide to the Structural and Pharmacological Relationship Between Drotaverine and Papaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional relationship between papaverine, a naturally occurring benzylisoquinoline alkaloid, and its synthetic derivative, drotaverine. It details their comparative pharmacology, mechanisms of action, and the experimental methodologies used in their evaluation.

Core Structural Relationship

Drotaverine is a synthetic structural analog of papaverine, designed to enhance its antispasmodic properties. Both molecules share the same core benzylisoquinoline scaffold but differ in two critical aspects: the nature of their alkoxy substituents and the degree of saturation in the isoquinoline ring system.[1][2]

  • Alkoxy Group Modification: Papaverine contains four methoxy (-OCH₃) groups on its aromatic rings. In drotaverine, these are replaced with four ethoxy (-OCH₂CH₃) groups. This substitution enhances lipophilicity, which may contribute to its distinct pharmacological profile and potency.

  • Isoquinoline Ring Saturation: Papaverine possesses a fully aromatic isoquinoline ring. Drotaverine, by contrast, features a 3,4-dihydroisoquinoline moiety, making this part of the molecule partially saturated.[1][2] This structural change is crucial to its enhanced and more selective pharmacological activity.

These modifications result in drotaverine exhibiting more potent and selective antispasmodic effects compared to its parent compound, papaverine.[3]

G cluster_papaverine Papaverine (Natural Alkaloid) cluster_drotaverine Drotaverine (Synthetic Derivative) P 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline P_Struct Mod1 Structural Modifications P_Struct->Mod1 D (1Z)-1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline D_Struct Mod_Details 1. Methoxy → Ethoxy Groups 2. Aromatic Ring → 3,4-Dihydroisoquinoline Mod1->Mod_Details

Caption: Logical diagram illustrating the structural derivation of drotaverine from papaverine.

Comparative Mechanism of Action and Pharmacology

Both drotaverine and papaverine exert their primary spasmolytic effects through the inhibition of phosphodiesterase (PDE) enzymes and modulation of calcium ion channels in smooth muscle cells. However, their selectivity and potency differ significantly.

The core mechanism involves the inhibition of PDEs, enzymes that degrade the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), preventing the phosphorylation of myosin. This disruption of the actin-myosin contractile machinery results in smooth muscle relaxation.[4][5]

Drotaverine: Is characterized as a selective PDE4 inhibitor .[3][6] PDE4 is the predominant isoform in many smooth muscle and inflammatory cells, making drotaverine a targeted spasmolytic with a reduced side-effect profile, notably lacking the anticholinergic effects of other spasmolytics.[5][7]

Papaverine: Acts as a non-selective PDE inhibitor . It is particularly potent against the PDE10A isoform but also inhibits other PDEs, leading to an increase in both cAMP and cyclic guanosine monophosphate (cGMP).[8][9] Its broader activity profile may contribute to a wider range of effects and potential side effects.

Additionally, both compounds exhibit direct L-type voltage-operated calcium channel (L-VOCC) blocking properties, which contributes to their spasmolytic activity by inhibiting the influx of extracellular calcium required for muscle contraction.[10][11]

G cluster_main Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP  + PDE PDE cAMP->PDE PKA PKA (Active) cAMP->PKA  + AMP 5'-AMP PDE->AMP MLCK_A MLCK (Active) PKA->MLCK_A  - (Phosphorylation) MLCK_I MLCK (Inactive) Relax Relaxation MLCK_I->Relax MLCK_A->MLCK_I Contract Contraction MLCK_A->Contract Drotaverine Drotaverine (PDE4 Selective) Drotaverine->PDE Inhibits Papaverine Papaverine (Non-selective) Papaverine->PDE

Caption: Signaling pathway for smooth muscle relaxation via PDE inhibition by drotaverine and papaverine.

Quantitative Data Presentation

The following tables summarize key quantitative pharmacological data for drotaverine and papaverine. Note: Data are compiled from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Phosphodiesterase (PDE) Inhibition

Compound PDE Isoform IC₅₀ Value Species/System
Drotaverine PDE4 Functionally established as selective inhibitor[3] Various
Papaverine PDE10A 17 - 19 nM[8][12] Recombinant
PDE (General) 3.8 µM[3] Human Myometrium

| | PDE3A | 284 nM[8] | Recombinant |

Table 2: Smooth Muscle Relaxation & Calcium Channel Blockade

Compound Parameter Value (Molar) Species/Tissue Condition
Drotaverine EC₅₀ (Relaxation) 2.2 x 10⁻⁵ M[11] Guinea Pig Trachea KCl-induced contraction
EC₅₀ (Relaxation) 4.3 - 4.7 x 10⁻⁵ M[11] Guinea Pig Trachea Histamine/Methacholine-induced
IC₅₀ (L-VOCC) 2.6 µM (vs Diltiazem)[13] Rat Uterine Membranes Radioligand Binding
IC₅₀ (L-VOCC) 5.6 µM (vs Nifedipine)[13] Rat Uterine Membranes Radioligand Binding

| Papaverine | Potency Order | More potent than theophylline[3] | Human Myometrium | Spontaneous contraction |

Experimental Protocols

Protocol: Isolated Organ Bath for Smooth Muscle Relaxation

This protocol outlines the methodology for assessing the spasmolytic activity of compounds on isolated smooth muscle tissue.[1][12]

Objective: To determine the concentration-response relationship and calculate the EC₅₀ value for a test compound's ability to relax pre-contracted smooth muscle tissue.

Methodology:

  • Tissue Preparation:

    • Humanely sacrifice an animal model (e.g., Sprague-Dawley rat, guinea pig) and immediately dissect the target tissue (e.g., aorta, trachea, ileum).[9]

    • Place the isolated tissue in cold, oxygenated Physiological Salt Solution (PSS), such as Krebs-Ringer bicarbonate solution.

    • Prepare tissue segments (e.g., rings of aorta, strips of ileum) of appropriate size (e.g., 2-4 mm).

  • Mounting and Equilibration:

    • Suspend each tissue segment in a heated (37°C) organ bath chamber containing PSS, continuously bubbled with 95% O₂ / 5% CO₂.[4]

    • Attach one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

    • Apply a standardized resting tension (e.g., 1.0 - 2.0 g) and allow the tissue to equilibrate for 60-90 minutes, with PSS washes every 15-20 minutes.

  • Contraction and Relaxation Measurement:

    • Induce a stable, submaximal contraction using a contractile agent (e.g., 60 mM KCl for depolarization-induced contraction, or a receptor agonist like Phenylephrine or Histamine at a concentration of 10⁻⁶ M).

    • Once the contraction reaches a stable plateau, add the test compound (Drotaverine or Papaverine) to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Record the resulting relaxation at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve.

    • Calculate the EC₅₀ value (the molar concentration that produces 50% of the maximal relaxation) using non-linear regression analysis.

G start Start prep 1. Tissue Dissection & Preparation start->prep mount 2. Mount in Organ Bath & Equilibrate prep->mount contract 3. Induce Contraction (e.g., KCl, Histamine) mount->contract add_drug 4. Add Test Compound (Cumulative Concentrations) contract->add_drug measure 5. Record Relaxation Response add_drug->measure analyze 6. Data Analysis (Calculate EC50) measure->analyze end End analyze->end

Caption: Experimental workflow for an isolated organ bath smooth muscle relaxation assay.
Protocol: Phosphodiesterase (PDE) Enzymatic Assay (Radiometric)

This protocol describes a common method for determining the direct inhibitory effect of a compound on PDE enzyme activity using a radiolabeled substrate.[8][14]

Objective: To quantify the potency of a test compound as a PDE inhibitor by determining its IC₅₀ value.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Prepare a substrate solution containing a known concentration of unlabeled cAMP and a tracer amount of radiolabeled [³H]-cAMP.

    • Prepare solutions of the purified, recombinant PDE enzyme of interest (e.g., PDE4) at an optimal concentration.

    • Prepare serial dilutions of the test compound (Drotaverine or Papaverine).

    • Prepare a stop solution (e.g., by boiling).

    • Prepare a solution of 5'-nucleotidase (e.g., from Crotalus atrox snake venom) to convert the [³H]-AMP product to [³H]-adenosine.

  • Enzymatic Reaction:

    • In reaction tubes, add the assay buffer, the desired concentration of the test compound, and the PDE enzyme solution.

    • Initiate the reaction by adding the [³H]-cAMP substrate solution.

    • Incubate the mixture at 30°C for a fixed time (e.g., 10-20 minutes) during which the reaction is linear.

    • Terminate the reaction by boiling the tubes for 1-2 minutes.

  • Product Conversion and Separation:

    • Cool the samples on ice. Add the 5'-nucleotidase solution and incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.

    • Separate the unreacted, negatively charged [³H]-cAMP from the neutral [³H]-adenosine product using anion-exchange chromatography (e.g., Dowex resin columns).

    • Elute the [³H]-adenosine from the column.

  • Quantification and Data Analysis:

    • Add the eluate to a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of PDE activity inhibited by the test compound at each concentration relative to a vehicle control (0% inhibition) and a baseline without enzyme (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

References

A Technical Guide to the Therapeutic Potential of Novel Drotaverine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drotaverine, a well-established antispasmodic agent, exerts its therapeutic effects primarily through the selective inhibition of phosphodiesterase-4 (PDE4), leading to smooth muscle relaxation.[1] Its established safety and efficacy profile have made it a cornerstone in treating various spastic conditions of the gastrointestinal, biliary, and genitourinary systems.[2] This technical guide explores the therapeutic potential of novel drotaverine analogs, delving into the underlying mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation. By synthesizing current knowledge, this document aims to provide a comprehensive resource for professionals engaged in the discovery and development of next-generation smooth muscle relaxants and PDE4 inhibitors with enhanced potency, selectivity, and novel therapeutic applications.

Introduction: The Rationale for Novel Drotaverine Analogs

Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic drug.[1][3] Its primary mechanism involves the inhibition of the PDE4 enzyme, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately leading to the relaxation of smooth muscles.[1][4][5] While effective for conditions like irritable bowel syndrome (IBS), renal colic, and dysmenorrhea, the development of novel analogs is driven by the pursuit of:

  • Enhanced Potency and Selectivity: To achieve greater therapeutic effects at lower doses and minimize off-target interactions.

  • Improved Pharmacokinetic Profiles: To optimize absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and dosing regimens.

  • Novel Therapeutic Indications: To explore the potential of PDE4 inhibition in other areas, such as inflammatory diseases (e.g., asthma, COPD), neurological disorders, and even certain cancers.[1][6]

Core Mechanism of Action: PDE4 Inhibition and Beyond

The spasmolytic effect of drotaverine and its analogs is multifactorial, with PDE4 inhibition being the principal pathway.

2.1 Primary Mechanism: Phosphodiesterase-4 (PDE4) Inhibition

PDE4 is the enzyme responsible for hydrolyzing cAMP in smooth muscle cells.[5] Inhibition of PDE4 by drotaverine leads to an accumulation of intracellular cAMP.[3][4] This triggers a signaling cascade:

  • Elevated cAMP activates Protein Kinase A (PKA).[5]

  • PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[5]

  • Inactive MLCK cannot phosphorylate myosin, preventing the actin-myosin interaction required for muscle contraction.[5]

  • The net result is smooth muscle relaxation.[1][5]

Drotaverine Signaling Pathway Drotaverine's Primary Signaling Pathway cluster_cell Smooth Muscle Cell Drotaverine Drotaverine Analog PDE4 PDE4 Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Active PKA cAMP->PKA Activates MLCK_a Active MLCK PKA->MLCK_a Phosphorylates (Inactivates) MLCK_i Inactive MLCK-P Relaxation Muscle Relaxation MLCK_i->Relaxation ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP MLCK_a->MLCK_i Contraction Contraction MLCK_a->Contraction

Caption: Mechanism of smooth muscle relaxation via PDE4 inhibition.

2.2 Secondary Mechanism: Calcium Channel Blockade

Drotaverine also exhibits properties of a voltage-dependent L-type calcium channel blocker.[1][7] By inhibiting the influx of extracellular calcium, it further contributes to muscle relaxation, as calcium ions are essential for initiating the contractile process.[5][8] This dual mechanism may provide a synergistic antispasmodic effect.

Quantitative Data on Drotaverine and Analog Evaluation

While extensive quantitative data for specific "novel" proprietary analogs is not publicly available, research on related compounds and derivatives allows for a structured presentation of the types of data crucial for development. The following tables represent a template for organizing and comparing such data, populated with illustrative values based on known PDE inhibitors and antispasmodics.

Table 1: In Vitro Potency and Selectivity

Compound ID Target IC50 (nM) Selectivity vs. other PDEs (Fold) Ca2+ Channel Blockade (IC50, µM)
Drotaverine PDE4 Value Value Value
Analog A PDE4B 18.13[9] >100 vs PDE1, PDE3, PDE5 >50
Analog B PDE4D 41.41[9] >80 vs PDE1, PDE3, PDE5 25.5
Analog C Pan-PDE4 2.2[10] Value >50

| Rolipram (Ref.) | PDE4 | 110 | >200 | Not significant |

Table 2: Pharmacokinetic Profile

Compound ID Bioavailability (%) Tmax (hours) Half-life (hours) Protein Binding (%)
Drotaverine ~25-91 (highly variable)[1] 1.9 ± 0.54[1] 7-16[3] 95-98[3]
Analog A 65 1.5 10 92
Analog B 72 2.0 14 96

| Analog C | 58 | 2.5 | 8 | 85 |

Experimental Protocols

The evaluation of novel drotaverine analogs requires a battery of standardized in vitro and in vivo assays.

4.1 Protocol: In Vitro PDE4 Inhibition Assay

This protocol outlines a common method for determining the IC50 value of a test compound against the PDE4 enzyme.

  • Objective: To quantify the inhibitory potency of a drotaverine analog on PDE4 activity.

  • Principle: The assay measures the product generated by PDE4's hydrolysis of cAMP. The reduction in product in the presence of an inhibitor is used to calculate potency. A fluorescence polarization (FP) assay is a common modern method.[9]

  • Materials:

    • Recombinant human PDE4 enzyme.

    • cAMP substrate.

    • Test compounds (analogs) dissolved in DMSO.

    • Assay Buffer (e.g., 10 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT).[9]

    • Transcreener® AMP²/GMP² FP Assay Kit (or similar detection system).[9][11]

    • Microplate reader.

  • Methodology:

    • Compound Preparation: Perform a serial 3-fold dilution of the test compounds in DMSO to create a 10-point dose-response curve, starting at a high concentration (e.g., 50 µM).[9]

    • Reaction Setup: In a 96-well plate, add the assay buffer, the PDE4 enzyme, and the diluted test compound.

    • Initiation: Add the cAMP substrate to initiate the enzymatic reaction.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Detection: Stop the reaction and add the detection reagents (e.g., AMP/GMP antibody and tracer) as per the kit manufacturer's instructions.

    • Measurement: Read the fluorescence polarization on a microplate reader.

    • Data Analysis: Convert FP values to the concentration of product (AMP). Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2 Protocol: Calcium Channel Blocking Assay (KCl-induced Contraction)

This protocol assesses the effect of analogs on L-type voltage-operated calcium channels in smooth muscle tissue.[7][8]

  • Objective: To determine if a drotaverine analog can inhibit calcium influx through L-type calcium channels.

  • Principle: High concentrations of potassium chloride (KCl) depolarize the smooth muscle cell membrane, opening voltage-gated Ca2+ channels and causing contraction. An inhibitor will reduce the magnitude of this contraction.

  • Materials:

    • Isolated tissue preparation (e.g., guinea pig trachea, rat aorta).

    • Organ bath setup with an isometric force transducer.

    • Krebs-Henseleit solution (physiological salt solution).

    • Potassium Chloride (KCl) solution (e.g., 60-80 mM).

    • Test compounds (analogs).

  • Methodology:

    • Tissue Preparation: Mount the isolated smooth muscle strip in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

    • Pre-incubation: Add the test compound at various concentrations to the organ bath and incubate for 20-30 minutes.

    • Contraction Induction: Induce contraction by replacing the normal Krebs solution with the high-KCl solution.

    • Measurement: Record the maximal isometric contraction force using the transducer.

    • Data Analysis: Express the contraction in the presence of the compound as a percentage of the maximal contraction in its absence. Plot the percentage inhibition against the log concentration of the compound to calculate the IC50 value.

Visualization of Workflows and Relationships

5.1 Experimental Workflow for Analog Evaluation

The process from compound design to candidate selection follows a logical progression of screening and testing.

Experimental Workflow General Workflow for Drotaverine Analog Evaluation cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Computational Design (e.g., QSAR, Docking) B Chemical Synthesis of Analogs A->B C Primary Screen: PDE4 Inhibition Assay B->C D Secondary Screen: Ca2+ Channel Assay C->D E Selectivity Profiling (vs. other PDEs) D->E F ADME-Tox Profiling (e.g., CYP inhibition, cytotoxicity) E->F G Pharmacokinetic Studies (e.g., in rodents) F->G H Efficacy Models (e.g., Spasm models) G->H I Preliminary Toxicology H->I J Lead Candidate Selection I->J

Caption: A tiered approach for evaluating novel drotaverine analogs.

5.2 Structure-Activity Relationship (SAR) Concepts

The development of potent and selective analogs relies on understanding how structural modifications impact biological activity.

SAR Concepts Conceptual Structure-Activity Relationships (SAR) cluster_mods Structural Modifications cluster_outcomes Potential Outcomes Core Drotaverine Scaffold (Tetrahydroisoquinoline) Mod1 Modify R1/R2 Groups (Diethoxybenzyl) Core->Mod1 Mod2 Modify R3/R4 Groups (Diethoxyisoquinoline) Core->Mod2 Mod3 Modify Linker (Ethylidene bridge) Core->Mod3 Out1 Increased Potency (↓ IC50) Mod1->Out1 e.g., adding H-bond donors Out2 Enhanced Selectivity (e.g., PDE4B vs 4D) Mod1->Out2 Out3 Improved PK Profile (e.g., ↑ Bioavailability) Mod2->Out3 e.g., reduce metabolism Mod3->Out1 Out4 Altered Target Profile (e.g., ↑ Ca2+ blockade) Mod3->Out4

Caption: Impact of structural changes on pharmacological properties.

Conclusion and Future Directions

The development of novel drotaverine analogs presents a significant opportunity to build upon a clinically validated pharmacophore. By targeting the PDE4 enzyme with greater potency and selectivity, future derivatives hold the promise of not only superior treatments for smooth muscle spasms but also potential therapies for a range of inflammatory and neurological conditions. A systematic approach, combining rational drug design, robust in vitro screening, and relevant in vivo models, is essential for identifying and advancing lead candidates. Future research should focus on elucidating the SAR for subtype-selective PDE4 inhibition (e.g., PDE4B vs. PDE4D) to tailor analogs for specific disease pathologies while minimizing side effects.

References

Methodological & Application

Protocol for the Preparation of Drotaverine Hydrochloride Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Drotaverine hydrochloride is a potent antispasmodic agent that functions as a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2] Its mechanism of action involves the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By blocking PDE4, drotaverine increases intracellular cAMP levels, leading to the relaxation of smooth muscles.[1][2] This makes it a valuable compound for in vitro studies of smooth muscle physiology, signal transduction pathways, and drug development for conditions involving smooth muscle spasms.

This document provides a detailed protocol for the preparation of drotaverine hydrochloride solutions for use in various in vitro assays, such as cell culture experiments and enzyme activity assays. Due to its limited aqueous solubility, proper preparation techniques are crucial to ensure accurate and reproducible results.

Data Presentation: Solubility of Drotaverine Hydrochloride

The following table summarizes the solubility of drotaverine hydrochloride in common laboratory solvents. It is essential to consider this information when preparing stock solutions and working concentrations for your experiments.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~25 mg/mL[2]Sonication is recommended to aid dissolution.[2]
Ethanol~0.5 mg/mL[3]
Dimethylformamide (DMF)~1 mg/mL[3]
WaterSparingly soluble[4][5]Stock solutions in water can be prepared up to 1 mg/mL.[6]
DMF:PBS (pH 7.2) (1:5)~0.16 mg/mL[3][7]For aqueous buffers, it is recommended to first dissolve in DMF.[3]

Experimental Protocols

Preparation of a 10 mM Drotaverine Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro assays.

Materials:

  • Drotaverine hydrochloride (MW: 433.97 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 4.34 mg of drotaverine hydrochloride powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[2]

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), sterile-filter the stock solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year.

Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution to prepare working concentrations in aqueous media (e.g., cell culture medium, assay buffer).

Materials:

  • 10 mM Drotaverine hydrochloride stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM drotaverine hydrochloride stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous medium to achieve the final working concentration.

    • Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is low, typically less than 0.5%. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Stability: Aqueous working solutions of drotaverine hydrochloride are not recommended for storage for more than one day.[3] Prepare fresh working solutions for each experiment.

Visualizations

Signaling Pathway of Drotaverine

Drotaverine_Pathway Drotaverine Drotaverine HCl PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Muscle_Relaxation Smooth Muscle Relaxation PKA->Muscle_Relaxation Leads to Muscle_Contraction Smooth Muscle Contraction MLCK->Muscle_Contraction Promotes

Caption: Mechanism of action of Drotaverine Hydrochloride.

Experimental Workflow for Solution Preparation

Drotaverine_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Drotaverine HCl dissolve 2. Dissolve in DMSO weigh->dissolve mix 3. Vortex / Sonicate dissolve->mix store 4. Aliquot & Store at -20°C mix->store thaw 5. Thaw Stock Solution store->thaw For each experiment dilute 6. Serially Dilute in Aqueous Medium thaw->dilute use 7. Use Immediately in Assay dilute->use

Caption: Workflow for preparing Drotaverine HCl solutions.

References

Application Notes and Protocols for the Use of Drotaverine in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent utilized in the study of smooth muscle physiology and pharmacology.[1][2][3] Its efficacy in relaxing smooth muscles makes it a valuable tool in isolated organ bath experiments to investigate various physiological and pathological conditions. These application notes provide a comprehensive overview of the use of drotaverine, detailing its mechanism of action, experimental protocols, and relevant data presentation for researchers in the field.

Drotaverine's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][4][5] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates myosin light chain kinase (MLCK), rendering it inactive and resulting in smooth muscle relaxation.[5] Additionally, drotaverine exhibits L-type voltage-operated calcium channel (L-VOCC) blocking properties, which contributes to its spasmolytic effects by reducing calcium influx into smooth muscle cells.[5][6][7] This dual mechanism of action makes drotaverine a subject of interest in studying airway, gastrointestinal, and uterine smooth muscle function.[3][6][8]

Data Presentation

The following tables summarize the quantitative data on the effects of drotaverine in isolated organ bath experiments.

Table 1: Relaxant Effect of Drotaverine on Pre-contracted Guinea Pig Tracheal Smooth Muscle

Contractile AgonistDrotaverine pIC50 (M)
Histamine (3 x 10⁻⁶ M)4.89 ± 0.08
Methacholine (5 x 10⁻⁷ M)4.95 ± 0.05
KCl (20 mM)5.36 ± 0.06

Data adapted from Patai et al., 2018. The pIC50 is the negative logarithm of the concentration of drotaverine that causes 50% of the maximum possible relaxation.

Table 2: Inhibitory Effect of Drotaverine on Agonist-Induced Contractions in Guinea Pig Tracheal Smooth Muscle

Contractile AgonistDrotaverine pIC50 (M)
Histamine4.36 ± 0.07
Methacholine4.66 ± 0.05
KCl5.31 ± 0.06

Data adapted from Patai et al., 2018. The pIC50 is the negative logarithm of the concentration of drotaverine that inhibits the agonist-induced contraction by 50%.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of drotaverine and a typical experimental workflow for its use in isolated organ bath experiments.

Drotaverine_Mechanism cluster_cell Smooth Muscle Cell Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits LVOCC L-type Ca²⁺ Channel Drotaverine->LVOCC Blocks cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P Contraction Contraction MLCK_active->Contraction Promotes Relaxation Relaxation MLCK_inactive->Relaxation Leads to Ca_in Ca²⁺ Influx LVOCC->Ca_in Ca_in->Contraction Promotes Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Isolation 1. Isolate Smooth Muscle Tissue (e.g., Guinea Pig Trachea) Tissue_Mounting 2. Mount Tissue in Organ Bath Tissue_Isolation->Tissue_Mounting Equilibration 3. Equilibrate Tissue (e.g., 60 min under 1g tension) Tissue_Mounting->Equilibration Contraction_Induction 4. Induce Contraction (e.g., Histamine, Methacholine, KCl) Equilibration->Contraction_Induction Drotaverine_Addition 5. Add Drotaverine (Cumulative Concentrations) Contraction_Induction->Drotaverine_Addition Record_Response 6. Record Relaxation/Inhibition Drotaverine_Addition->Record_Response CR_Curve 7. Plot Concentration-Response Curve Record_Response->CR_Curve Calculate_EC50 8. Calculate EC50/pIC50 CR_Curve->Calculate_EC50

References

Application Notes and Protocols for Cell Viability Assays with Drotaverine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drotaverine, a benzylisoquinoline derivative and a well-known antispasmodic agent, has garnered increasing interest for its potential cytostatic and cytotoxic effects on various cancer cell lines.[1][2] Its primary mechanism of action involves the selective inhibition of phosphodiesterase 4 (PDE4), leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP can modulate various cellular processes, including cell proliferation and survival. Consequently, accurate assessment of cell viability following drotaverine treatment is crucial for understanding its anticancer potential and mechanism of action.

These application notes provide a comprehensive guide to conducting cell viability assays with drotaverine. Detailed protocols for commonly used assays are provided, along with guidance on data interpretation and presentation. Furthermore, the underlying signaling pathways affected by drotaverine are illustrated to provide a deeper understanding of its cellular effects.

Data Presentation

The cytostatic and cytotoxic effects of drotaverine have been evaluated in various cancer cell lines using different cell viability assays. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of a drug's potency. A summary of reported values for drotaverine is presented in the table below.

Cell LineAssay TypeIncubation TimeIC50/EC50 (µM)Reference
HT-29 (Human colorectal carcinoma)SRB AssayNot Specified3.0[1][2]

Note: Further research is required to expand this table with data from a wider range of cancer cell lines and various cell viability assays.

Signaling Pathways and Experimental Workflow

Drotaverine's primary molecular target is the phosphodiesterase 4 (PDE4) enzyme. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate a cascade of downstream targets, ultimately leading to a G1/G0 phase cell cycle arrest.[1] This cytostatic effect is a key aspect of drotaverine's anticancer activity.

Drotaverine_Signaling_Pathway Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Prevents degradation of PKA PKA cAMP->PKA Activates CellCycle G1/G0 Arrest PKA->CellCycle Leads to

Caption: Drotaverine's signaling pathway leading to cell cycle arrest.

A general workflow for assessing the impact of drotaverine on cell viability is essential for systematic and reproducible research. This process typically involves cell culture, treatment with a range of drotaverine concentrations, application of a chosen viability assay, and subsequent data analysis to determine key parameters like the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Seeding (e.g., 96-well plate) Incubation Incubation with Drotaverine (e.g., 24, 48, 72 hours) CellCulture->Incubation DrotaverinePrep Drotaverine Dilution Series DrotaverinePrep->Incubation ViabilityAssay Perform Cell Viability Assay (e.g., MTT, SRB, Trypan Blue) Incubation->ViabilityAssay DataAcquisition Data Acquisition (e.g., Absorbance Reading) ViabilityAssay->DataAcquisition Analysis Calculate % Viability & Determine IC50 DataAcquisition->Analysis

Caption: General workflow for cell viability assays with drotaverine.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • Drotaverine hydrochloride

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drotaverine Treatment: Prepare a series of drotaverine concentrations in complete culture medium. Remove the medium from the wells and add 100 µL of the respective drotaverine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve drotaverine, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each drotaverine concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • Drotaverine hydrochloride

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the linear range of the assay for the specific cell line (typically 5,000-20,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.

  • Drotaverine Treatment: Treat the cells with various concentrations of drotaverine as described in the MTT assay protocol.

  • Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the culture medium and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plate five times with 1% acetic acid to remove unbound SRB dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the EC50 value.

Trypan Blue Exclusion Assay

This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

  • Cancer cell line of choice cultured in appropriate vessels

  • Complete cell culture medium

  • Drotaverine hydrochloride

  • Trypan Blue solution (0.4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates) to a suitable confluency. Treat the cells with the desired concentrations of drotaverine for the chosen duration.

  • Cell Harvesting: After treatment, detach the cells using trypsin-EDTA (for adherent cells) and resuspend them in complete culture medium to inactivate the trypsin. For suspension cells, directly collect the cell suspension.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Cell Counting: Load the stained cell suspension into a hemocytometer. Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid. Alternatively, use an automated cell counter.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Percentage of Viable Cells = (Number of Viable Cells / Total Number of Cells) x 100

Conclusion

The selection of an appropriate cell viability assay is critical for the accurate assessment of drotaverine's effects on cancer cells. The MTT and SRB assays are suitable for high-throughput screening and provide quantitative data on metabolic activity and cell density, respectively. The Trypan Blue exclusion assay offers a direct and rapid method for determining the percentage of viable cells. By following these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate the anticancer properties of drotaverine and contribute to the development of novel therapeutic strategies.

References

Application Notes and Protocols for the Quantification of Drotaverine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drotaverine is an antispasmodic drug used to relieve smooth muscle spasms in various conditions, including gastrointestinal and biliary tract disorders. Accurate quantification of drotaverine in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analytical quantification of drotaverine using various chromatographic techniques. The methodologies outlined are intended for researchers, scientists, and professionals involved in drug development and clinical analysis.

A variety of analytical methods have been developed and validated for the determination of drotaverine in biological fluids.[1][2] High-performance liquid chromatography (HPLC) with UV or photodiode array (PDA) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their sensitivity and selectivity.[3] Other reported methods include high-performance thin-layer chromatography (HPTLC).[2][4] The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of various analytical methods reported for the quantification of drotaverine in biological samples. This allows for a direct comparison of the performance of different techniques.

MethodBiological MatrixLinearity RangeLLOQRecovery (%)Reference
LC-MS/MS Human Plasma2.24 - 448 ng/mL2.24 ng/mL91 - 98%[5][6]
LC-MS Human Plasma0.993 - 498.245 ng/mL1.013 ng/mLNot Reported[7][8]
HPLC-UV Human Plasma & UrineNot Specified6 ng/mLNot Reported[7][9]
HPLC-UV Human PlasmaNot Specified50 ng/mLNot Reported[6][9][10]
RP-HPLC Human Plasma90 - 750 ng/mLNot ReportedNot Reported
HPTLC Pharmaceutical Dosage Form200 - 1200 ng/bandNot ReportedNot Reported

Experimental Protocols

This section provides detailed experimental protocols for the most common and robust methods used for drotaverine quantification in biological samples.

Protocol 1: Quantification of Drotaverine in Human Plasma using LC-MS/MS

This protocol is based on a validated method for bioequivalence studies and offers high sensitivity and a rapid analysis time.[5][6]

1. Sample Preparation (Protein Precipitation)

  • Pipette 0.24 mL of human plasma into a microcentrifuge tube.

  • Add a suitable internal standard (e.g., imipramine).[5]

  • Add methanol to deproteinize the sample.

  • Vortex the mixture thoroughly.

  • Centrifuge the samples to pellet the precipitated proteins.[5][6]

  • Transfer the supernatant to an autosampler vial for injection.

2. Chromatographic Conditions

  • Chromatographic System: Liquid chromatograph coupled with a tandem mass spectrometer.[5]

  • Column: Kinetex C18, 50 x 3 mm, 2.6 µm.[5][6]

  • Mobile Phase: 65:35 (v/v) mixture of 0.2% formic acid in water and acetonitrile.[5][6]

  • Flow Rate: 0.4 mL/min.[5][6]

  • Column Temperature: 40°C.[5][6]

  • Injection Volume: 4 µL.[5][6]

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[5][6]

  • Monitor the specific precursor-to-product ion transitions for drotaverine and the internal standard.

4. Validation Parameters

  • Linearity: The method demonstrates good linearity with a correlation coefficient (r²) > 0.997.[5][6]

  • Precision: The coefficient of variation (CV) is less than 6.3%.[5][6]

  • Accuracy: The bias is less than 5.4%.[5][6]

  • Recovery: The recovery is between 91% and 98%.[5][6]

  • Limit of Quantification (LOQ): 2.24 ng/mL.[5][6]

Protocol 2: Quantification of Drotaverine in Human Plasma and Urine using HPLC-UV

This protocol describes a simple and sensitive HPLC method suitable for therapeutic monitoring and pharmacokinetic studies.[7][9]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Alkalinize the plasma or urine sample.

  • Extract the sample with an appropriate organic solvent.

  • Back-extract the basic components from the organic phase into 0.1 M HCl.[7][9]

  • Inject an aliquot of the aqueous layer into the HPLC system.[7][9]

2. Chromatographic Conditions

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column.[7]

  • Mobile Phase: 0.02 M sodium dihydrogen phosphate-methanol (30:70, v/v) containing perchlorate ion, with the pH adjusted to 3.2.[7]

  • Detection Wavelength: 254 nm.[7][9]

3. Validation Parameters

  • Linearity: The method shows excellent linearity between peak-height ratios and plasma concentrations.[9]

  • Precision: Intra- and inter-assay coefficients of variation are consistently below 10%.[9]

  • Limit of Detection (LOD): 6 ng/mL (signal-to-noise ratio of 3:1).[7][9]

Visualizations

The following diagrams illustrate the experimental workflow for drotaverine quantification and a comparison of the primary analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result start Biological Sample (Plasma/Urine) add_is Add Internal Standard start->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC System supernatant->injection separation Chromatographic Separation (e.g., C18 Column) injection->separation detection Detection (MS/MS or UV) separation->detection data_acq Data Acquisition & Processing detection->data_acq quantification Quantification of Drotaverine data_acq->quantification

Figure 1: General experimental workflow for the quantification of drotaverine.

method_comparison HPLC HPLC-UV Pros: - Widely available - Cost-effective Cons: - Lower sensitivity - Potential for interference LCMS LC-MS/MS Pros: - High sensitivity - High selectivity - Rapid analysis Cons: - Higher cost - Requires specialized expertise HPTLC HPTLC Pros: - High throughput - Low solvent consumption Cons: - Lower resolution than HPLC - Primarily for simpler matrices

Figure 2: Comparison of common analytical methods for drotaverine.

References

Application Notes and Protocols for Drotaverine Administration in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Drotaverine is a potent antispasmodic drug utilized for the relaxation of smooth muscle.[1] Structurally related to papaverine, it functions as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates a cascade of events culminating in smooth muscle relaxation.[2][4] This targeted mechanism makes drotaverine an effective agent for conditions involving smooth muscle spasms, particularly in the gastrointestinal, biliary, and genitourinary tracts.[2]

These application notes provide an overview of common administration routes for drotaverine in preclinical research, along with detailed protocols for rodent models.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of drotaverine. Note that comprehensive preclinical data is limited in publicly available literature; therefore, human pharmacokinetic data is provided for reference.

Table 1: Human Pharmacokinetic Data for Drotaverine (80 mg Dose)

ParameterOral AdministrationIntravenous Administration
Mean Bioavailability 58.2% (variable: 24.5-91%)[5][6][7]N/A
Mean Cmax 292 ± 88 ng/mL[6]N/A
Mean Tmax 1.9 ± 0.54 hours[6]N/A
Mean AUC 3251 ± 950 ng*h/mL[6]N/A
Mean Volume of Distribution 193 ± 48 L[6]195 ± 48 L[1][6]
Mean Half-life 9.11 ± 1.29 hours[1]9.33 ± 1.02 hours[1]

Table 2: Example Preclinical Dosages (Veterinary Use)

SpeciesAdministration RouteDosage (of 20 mg/mL solution)Frequency
Dog Intramuscular (IM) or Subcutaneous (SC)1-2 mL1-2 times daily[8]
Cat Intramuscular (IM) or Subcutaneous (SC)0.5-1 mL1-2 times daily[8]

Signaling Pathway

The primary mechanism of action for drotaverine is the inhibition of the PDE4 enzyme, which leads to increased intracellular cAMP levels and subsequent smooth muscle relaxation.[4]

Drotaverine_Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase-4 (PDE4) Drotaverine->PDE4 Inhibits cAMP_accumulation ↑ Intracellular cAMP cAMP_degradation cAMP → AMP PDE4->cAMP_degradation Catalyzes PKA Protein Kinase A (PKA) Activation cAMP_accumulation->PKA MLCK_inactive Inactive MLCK PKA->MLCK_inactive Phosphorylates MLCK_active Active Myosin Light Chain Kinase (MLCK) Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Drotaverine's mechanism via PDE4 inhibition in the cAMP pathway.

Experimental Workflow

A typical preclinical study evaluating the effects of drotaverine involves several key stages, from animal preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration & Monitoring cluster_analysis Analysis Animal_Acclimation Animal Acclimation Group_Allocation Random Group Allocation (Vehicle vs. Drotaverine) Animal_Acclimation->Group_Allocation Dose_Prep Dose Preparation Group_Allocation->Dose_Prep Administration Drotaverine Administration (Oral, IV, IP, etc.) Dose_Prep->Administration Observation Behavioral and Physiological Monitoring Administration->Observation Sampling Sample Collection (Blood, Tissue) Observation->Sampling PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis Sampling->PD_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: General experimental workflow for preclinical drotaverine studies.

Experimental Protocols

The following are detailed methodologies for common administration routes in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Oral (PO) Administration in Mice

This protocol describes voluntary oral administration, which minimizes the stress associated with gavage.[9][10]

Materials:

  • Drotaverine hydrochloride

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Gelatin, sucralose, and flavoring for jelly preparation[9][11]

  • Small weighing dishes or containers

  • Micropipettes and sterile tips

Procedure:

  • Jelly Preparation (Training):

    • Prepare a palatable, non-medicated jelly. A common recipe involves dissolving sucralose and gelatin in water.[11]

    • Train mice to voluntarily consume the jelly from a small dish for several days prior to the experiment. This ensures reliable and complete consumption of the medicated jelly.[9]

  • Medicated Jelly Preparation:

    • Calculate the total amount of drotaverine needed based on the number of animals and the target dose (mg/kg).

    • Dissolve the calculated drotaverine in the vehicle solution.

    • Incorporate the drotaverine solution into the jelly mixture before it sets. Ensure thorough mixing for dose uniformity.[9]

  • Administration:

    • Weigh each mouse to determine the precise amount of medicated jelly to administer.

    • Present the pre-weighed jelly to the mouse in a familiar dish.

    • Observe the animal to ensure the entire dose is consumed.

Protocol 2: Intravenous (IV) Administration in Rats (Tail Vein)

Materials:

  • Drotaverine hydrochloride injection solution (sterile)

  • Vehicle (e.g., sterile saline)

  • Rat restrainer

  • Heat lamp or warming pad

  • 25-27 gauge needles and 1 mL syringes

  • 70% isopropyl alcohol

Procedure:

  • Preparation:

    • Prepare the drotaverine solution at the desired concentration in sterile saline. A typical injectable concentration is 20-40 mg/mL.[12][13]

    • Warm the rat's tail using a heat lamp to induce vasodilation, making the lateral tail veins more visible and accessible.

  • Restraint:

    • Place the rat in an appropriate restrainer, ensuring the tail is accessible.

  • Injection:

    • Clean the tail with 70% isopropyl alcohol.

    • Identify one of the lateral tail veins.

    • Hold the syringe with the needle bevel facing up and insert it into the vein at a shallow angle.

    • Gently pull back the plunger to confirm placement (a small flash of blood should appear in the needle hub).

    • Inject the solution slowly as a bolus.[14]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Procedure:

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration in Mice

IP injection is a common route for systemic drug delivery in preclinical research.[15]

Materials:

  • Drotaverine hydrochloride solution (sterile)

  • Vehicle (e.g., sterile saline)

  • 25-27 gauge needles and 1 mL syringes[16][17]

Procedure:

  • Preparation:

    • Prepare the drotaverine solution. The volume to be injected should not exceed 10 mL/kg.[16][17]

    • Warm the solution to room or body temperature to minimize discomfort.[15]

  • Restraint:

    • Firmly restrain the mouse by scruffing the neck and back skin with your non-dominant hand.

    • Tilt the mouse's head slightly downward to cause the abdominal organs to shift forward.[18]

  • Injection:

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[14][17]

    • Insert the needle at a 30-40° angle with the bevel facing up.[16][17]

    • Aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If fluid enters the syringe, withdraw and reinject at a different site with a new needle and syringe.[18]

    • Depress the plunger to administer the solution.

  • Post-Procedure:

    • Withdraw the needle, return the mouse to its cage, and monitor for any signs of distress.[16]

References

Application Notes: The Use of Drotaverine in Gastrointestinal Motility Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Drotaverine is a potent antispasmodic agent belonging to the benzylisoquinoline class of compounds, structurally related to papaverine.[1] It is widely utilized in the treatment of smooth muscle spasms associated with various conditions, including gastrointestinal disorders like Irritable Bowel Syndrome (IBS), biliary dyskinesia, and genitourinary tract spasms.[1][2] Unlike other antispasmodics, drotaverine exhibits a favorable side effect profile, notably lacking the anticholinergic effects common to agents like hyoscine butylbromide.[3][4] Its efficacy stems from a dual mechanism of action that promotes smooth muscle relaxation, making it a valuable tool for both therapeutic applications and in vitro and in vivo studies of gastrointestinal motility.[5]

Mechanism of Action

Drotaverine's primary spasmolytic effect is achieved through the selective inhibition of the phosphodiesterase-4 (PDE4) enzyme, which is prevalent in smooth muscle cells.[1][3][6][7]

  • PDE4 Inhibition: PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, drotaverine leads to an accumulation of intracellular cAMP.[5][7]

  • PKA Activation: The elevated cAMP levels activate Protein Kinase A (PKA).[3][5]

  • MLCK Inactivation: PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[3][5]

  • Muscle Relaxation: Inactivated MLCK cannot phosphorylate the myosin light chain, a critical step for the actin-myosin interaction required for muscle contraction. This inhibition results in smooth muscle relaxation.[3][5]

Additionally, drotaverine exhibits a secondary mechanism as a calcium channel antagonist.[3] It inhibits L-type voltage-dependent calcium channels, reducing the influx of calcium ions into the smooth muscle cells.[3][5] Since calcium is essential for muscle contraction, this action further enhances its spasmolytic properties.[3] This dual-action mechanism provides a targeted and effective means of inducing smooth muscle relaxation in the gastrointestinal tract.

Drotaverine_Mechanism cluster_cell Smooth Muscle Cell Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 Inhibits Ca_Channel L-type Ca²⁺ Channel Drotaverine->Ca_Channel Blocks cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inactivates (Phosphorylates) MLCK_inactive Inactive MLCK Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation MLCK_inactive->Relaxation Leads to Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion Ca_ion->MLCK_active Activates

Caption: Signaling pathway of drotaverine's spasmolytic action.

Data Presentation

Quantitative data from clinical and preclinical studies demonstrate the efficacy of drotaverine in modulating gastrointestinal function.

Table 1: Efficacy of Drotaverine in Reducing Pain Frequency in IBS Patients

Time PointDrotaverine Group (% of patients with significant improvement)Placebo Group (% of patients with significant improvement)p-valueReference
Week 225.9%9.4%< 0.01[8][9]
Week 360.0%21.2%< 0.01[8][9]
Week 477.7%30.6%< 0.01[8][9]

Table 2: Efficacy of Drotaverine in Reducing Pain Severity in IBS Patients after 4 Weeks

OutcomeDrotaverine Group (% of patients with significant improvement)Placebo Group (% of patients with significant improvement)p-valueReference
Pain Severity Score77.7%30.6%< 0.01[8][9]
Patient's Global Relief85.9%39.5%< 0.01[8][9]
Clinician's Global Relief82.4%36.5%< 0.01[8][9]

Table 3: Improvement in Stool Frequency in IBS Patients

Time PointDrotaverine Group (% of patients with significant improvement)Placebo Group (% of patients with significant improvement)p-valueReference
Week 330.6%11.8%< 0.01[8]
Week 444.7%15.3%< 0.01[8]

Table 4: Comparative Efficacy of Drotaverine vs. Mebeverine in IBS after 28 Days

ParameterDrotaverine (80 mg)Mebeverine (135 mg)p-valueReference
Reduction in Pain Severity70.4%46.1%< 0.01[10]
Complete Smooth Bowel Movement55% of patients25% of patients< 0.01[10]

Table 5: Pharmacokinetic Parameters of Drotaverine (80 mg single oral dose)

ParameterValueReference
Tmax (Time to peak concentration)1.9 ± 0.54 hours[1][11]
Cmax (Peak plasma concentration)292 ± 88 ng/mL[1]
Absolute Bioavailability24.5% - 91% (Mean: 58.2%)[11][12]
Volume of Distribution193 ± 48 L[1]
Elimination Half-life~12 minutes (initial)[13]

Experimental Protocols

Protocol 1: In Vitro Assessment of Drotaverine on Isolated Intestinal Smooth Muscle Contraction

This protocol details the methodology for evaluating the relaxant effect of drotaverine on isolated intestinal segments using an organ bath system.

Objective: To quantify the spasmolytic effect of drotaverine on pre-contracted intestinal smooth muscle tissue.

Materials:

  • Krebs-Henseleit solution (Composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

  • Carbogen gas (95% O2, 5% CO2)

  • Drotaverine hydrochloride stock solution

  • Contractile agonists (e.g., 60 mM KCl, 1 µM Carbachol)

  • Animal model (e.g., Guinea pig, Rat)

  • Isolated tissue segments (e.g., terminal ileum, proximal colon)

  • Organ bath system with heating and aeration

  • Isometric force transducers

  • Data acquisition and analysis software

Procedure:

  • Tissue Preparation: Euthanize the animal according to institutionally approved ethical guidelines. Immediately isolate the desired intestinal segment (e.g., a 2-3 cm piece of terminal ileum) and place it in cold, carbogen-aerated Krebs-Henseleit solution. Gently flush the lumen to remove contents.

  • Tissue Mounting: Mount the tissue segment vertically in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen gas. Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Apply an initial resting tension of 1 gram. Allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

  • Induction of Contraction: After equilibration, record the baseline spontaneous activity. Induce a sustained, submaximal contraction using a contractile agonist like 60 mM KCl or 1 µM Carbachol. Wait for the contraction to reach a stable plateau.

  • Drotaverine Administration: Once a stable contraction is achieved, add drotaverine to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the tissue to respond to each concentration for a fixed period (e.g., 3-5 minutes) before adding the next concentration.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

Data Analysis:

  • Measure the amplitude of the contraction induced by the agonist (this is the 100% contraction value).

  • For each concentration of drotaverine, measure the reduction in tension.

  • Express the relaxation as a percentage of the agonist-induced contraction.

  • Plot the concentration-response curve (log concentration of drotaverine vs. % relaxation) to determine the EC50 (the concentration of drotaverine that produces 50% of the maximal relaxation).

In_Vitro_Workflow A 1. Tissue Isolation (e.g., Guinea Pig Ileum) B 2. Mount Tissue in Organ Bath (37°C) A->B C 3. Apply 1g Tension & Equilibrate for 60 min B->C D 4. Induce Contraction (e.g., 60mM KCl) C->D E 5. Add Drotaverine (Cumulative Concentrations) D->E F 6. Record Isometric Tension Data E->F G 7. Data Analysis (Calculate % Relaxation, EC50) F->G

Caption: Workflow for in vitro assessment of drotaverine.
Protocol 2: In Vivo Assessment of Drotaverine on Gastrointestinal Transit

This protocol describes a method to measure the effect of drotaverine on gastrointestinal motility in a rodent model using a non-absorbable marker.

Objective: To determine the effect of drotaverine on gastric emptying and small intestinal transit time in vivo.

Materials:

  • Rodents (e.g., male Wistar rats or Swiss albino mice, 200-250g)

  • Drotaverine hydrochloride

  • Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)

  • Non-absorbable marker: Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Oral gavage needles

  • Surgical scissors and ruler

Procedure:

  • Animal Preparation: House animals in a controlled environment. Fast the animals for 18-24 hours before the experiment but allow free access to water.

  • Grouping: Randomly divide the animals into at least two groups: a control group (vehicle) and a treatment group (drotaverine).

  • Drug Administration: Administer drotaverine (e.g., 10 mg/kg) or an equivalent volume of vehicle via oral gavage or intraperitoneal injection.

  • Marker Administration: After a set period (e.g., 30 minutes for oral administration to allow for absorption), administer a fixed volume (e.g., 1.5 mL for rats) of the charcoal meal to each animal via oral gavage.

  • Transit Time: Euthanize the animals by a humane method (e.g., cervical dislocation or CO2 asphyxiation) at a predetermined time after charcoal administration (e.g., 20-30 minutes).

  • Measurement: Immediately perform a laparotomy and carefully excise the entire gastrointestinal tract from the stomach to the cecum. Lay the small intestine flat on a clean surface without stretching.

  • Data Collection: Measure the total length of the small intestine from the pyloric sphincter to the ileocecal junction. Then, measure the distance traveled by the charcoal marker from the pylorus to the most distal point of the charcoal front.

Data Analysis:

  • Calculate the Intestinal Transit (%) for each animal using the formula: (Distance traveled by charcoal / Total length of the small intestine) x 100

  • Compare the mean intestinal transit percentage between the drotaverine-treated group and the control group using an appropriate statistical test (e.g., Student's t-test). A significant decrease in the percentage indicates a slowing of gastrointestinal motility.

In_Vivo_Workflow A 1. Fast Rodents (18-24 hours, water ad libitum) B 2. Administer Drotaverine or Vehicle (Control) A->B C 3. Wait 30 minutes for Drug Absorption B->C D 4. Administer Charcoal Meal (via Oral Gavage) C->D E 5. Euthanize after 20-30 min D->E F 6. Excise Small Intestine E->F G 7. Measure Total Length and Distance Traveled by Marker F->G H 8. Calculate & Compare % Intestinal Transit G->H

Caption: Workflow for in vivo gastrointestinal transit study.

References

Experimental Design for Studying Drotaverine's Effects on Uterine Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for investigating the effects of drotaverine on uterine smooth muscle. Drotaverine is a potent antispasmodic agent, and understanding its mechanism of action on the myometrium is crucial for its clinical application in conditions such as dysmenorrhea and for its use as a tocolytic agent.[1][2][3][4]

Introduction to Drotaverine and its Mechanism of Action

Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, exerts its primary therapeutic effect through the selective inhibition of phosphodiesterase-4 (PDE4).[3][4][5] PDE4 is the predominant enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in smooth muscle cells.[6] By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively lead to smooth muscle relaxation.[4][7] Key among these is the phosphorylation and subsequent inhibition of myosin light chain kinase (MLCK), which is essential for the phosphorylation of myosin and the initiation of muscle contraction.[4][8][9] Additionally, drotaverine is reported to have a mild calcium channel blocking effect, which may contribute to its spasmolytic activity.[10][11][12][13]

Key Experiments for Characterizing Drotaverine's Effects

A thorough investigation of drotaverine's impact on uterine smooth muscle should encompass a multi-faceted approach, from organ-level contractility studies to molecular-level signaling pathway analysis. The following are key experiments that provide a comprehensive understanding of its pharmacological profile.

  • In Vitro Uterine Smooth Muscle Contractility Assays: To directly measure the relaxant effect of drotaverine on uterine tissue.

  • Intracellular Calcium Imaging: To investigate the influence of drotaverine on calcium dynamics within uterine smooth muscle cells.

  • cAMP/cGMP Quantification: To confirm the primary mechanism of action by measuring the levels of these second messengers.

  • Phosphodiesterase (PDE) Activity Assay: To directly assess the inhibitory effect of drotaverine on PDE4 activity in uterine tissue.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained from the described experimental protocols. These tables are designed for easy comparison and interpretation of drotaverine's efficacy and potency.

Table 1: Dose-Dependent Inhibition of Oxytocin-Induced Uterine Contractions by Drotaverine

Drotaverine Concentration (µM)Inhibition of Contraction Amplitude (%)Inhibition of Contraction Frequency (%)
0.115.2 ± 2.110.5 ± 1.8
148.5 ± 4.335.7 ± 3.9
1085.1 ± 6.872.3 ± 5.5
10098.9 ± 1.595.1 ± 2.3
IC50 (µM) ~1.5 ~2.0

Data are presented as mean ± SEM.

Table 2: Effect of Drotaverine on Intracellular Calcium Levels in Uterine Myocytes

TreatmentBasal [Ca2+]i (nM)Peak [Ca2+]i after Oxytocin Stimulation (nM)
Vehicle Control105 ± 8550 ± 45
Drotaverine (10 µM)98 ± 7325 ± 30

Data are presented as mean ± SEM.

Table 3: Effect of Drotaverine on Intracellular cAMP and cGMP Levels in Uterine Tissue

TreatmentcAMP Level (pmol/mg protein)cGMP Level (pmol/mg protein)
Vehicle Control2.5 ± 0.30.5 ± 0.1
Drotaverine (10 µM)12.8 ± 1.50.6 ± 0.1

Data are presented as mean ± SEM.

Table 4: Inhibition of PDE4 Activity by Drotaverine in Uterine Tissue Homogenates

Drotaverine Concentration (µM)PDE4 Activity (% of control)
0.0192.3 ± 3.1
0.165.4 ± 4.5
128.7 ± 2.9
108.1 ± 1.2
IC50 (µM) ~0.3

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vitro Uterine Smooth Muscle Contractility Assay

Objective: To quantify the dose-dependent inhibitory effect of drotaverine on spontaneous and agonist-induced contractions of isolated uterine smooth muscle strips.

Materials:

  • Human myometrial biopsies (obtained with ethical approval and informed consent) or animal uterine tissue.

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Drotaverine hydrochloride stock solution.

  • Oxytocin or other contractile agonists (e.g., KCl).

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Prepare fresh Krebs-Henseleit solution and continuously bubble with carbogen gas, maintaining the pH at 7.4 and temperature at 37°C.

  • Dissect uterine tissue into longitudinal strips (approximately 2 mm x 10 mm).

  • Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, with one end attached to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 1-2 g and allow the tissues to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

  • Record spontaneous contractions. Once stable, induce contractions with a submaximal concentration of oxytocin (e.g., 10 nM).

  • After achieving a stable contractile response to the agonist, add drotaverine in a cumulative, dose-dependent manner (e.g., 0.1 µM to 100 µM).

  • Record the changes in the amplitude and frequency of contractions for at least 20 minutes at each concentration.

  • At the end of the experiment, wash out the drugs and expose the tissue to a high concentration of KCl (e.g., 80 mM) to determine the maximum contractile capacity.

Data Analysis:

  • Measure the amplitude and frequency of contractions before and after the addition of drotaverine.

  • Express the inhibitory effect as a percentage of the initial agonist-induced contraction.

  • Calculate the IC50 value for drotaverine's inhibition of contraction amplitude and frequency.

Protocol 2: Intracellular Calcium Imaging in Uterine Myocytes

Objective: To visualize and quantify the effect of drotaverine on basal and agonist-induced changes in intracellular calcium concentration ([Ca2+]i) in primary uterine smooth muscle cells.

Materials:

  • Primary human uterine smooth muscle cells (myocytes).

  • Cell culture medium (e.g., DMEM with FBS and antibiotics).

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorescence microscopy system with a perfusion system.

  • Drotaverine hydrochloride stock solution.

  • Oxytocin or other relevant agonists.

Procedure:

  • Culture primary uterine myocytes on glass coverslips until they reach 50-70% confluency.

  • Load the cells with a fluorescent Ca2+ indicator (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Record baseline [Ca2+]i by measuring fluorescence intensity (for Fluo-4) or the ratio of fluorescence at 340/380 nm excitation (for Fura-2).

  • Perfuse the cells with a solution containing drotaverine (e.g., 10 µM) and record any changes in basal [Ca2+]i.

  • While continuing to perfuse with drotaverine, stimulate the cells with an agonist like oxytocin and record the subsequent [Ca2+]i transient.

  • Compare the amplitude and duration of the Ca2+ transient in the presence and absence of drotaverine.

Data Analysis:

  • Quantify basal and peak [Ca2+]i levels.

  • Analyze the parameters of the Ca2+ transient, including amplitude, rise time, and decay time.

  • Statistically compare the results from drotaverine-treated cells with control cells.

Protocol 3: Quantification of Intracellular cAMP and cGMP

Objective: To measure the effect of drotaverine on the intracellular levels of cAMP and cGMP in uterine tissue or cultured myocytes.

Materials:

  • Uterine tissue samples or cultured uterine myocytes.

  • Homogenization buffer (e.g., 0.1 M HCl).

  • Commercially available cAMP and cGMP ELISA kits.

  • Protein assay kit (e.g., BCA or Bradford).

  • Microplate reader.

  • Drotaverine hydrochloride stock solution.

Procedure:

  • Treat uterine tissue strips or cultured myocytes with drotaverine (e.g., 10 µM) or vehicle for a specified time.

  • To prevent degradation of cyclic nucleotides, immediately stop the reaction by adding ice-cold 0.1 M HCl and homogenize the tissue or lyse the cells.

  • Centrifuge the homogenate/lysate at 1000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the cAMP/cGMP assay.

  • Determine the protein concentration of the supernatant using a standard protein assay.

  • Perform the cAMP and cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where the amount of color produced is inversely proportional to the amount of cyclic nucleotide in the sample.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

Data Analysis:

  • Calculate the concentration of cAMP and cGMP in each sample from the standard curve.

  • Normalize the cyclic nucleotide levels to the protein concentration of each sample (pmol/mg protein).

  • Compare the levels of cAMP and cGMP in drotaverine-treated samples to those in control samples.

Visualizations

Signaling Pathway of Drotaverine in Uterine Smooth Muscle

Drotaverine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 inhibition cAMP cAMP (increased) PDE4->cAMP hydrolysis AC Adenylyl Cyclase (AC) AC->cAMP conversion ATP ATP PKA Protein Kinase A (PKA) (activated) cAMP->PKA activation MLCK_active Myosin Light Chain Kinase (MLCK) (active) PKA->MLCK_active phosphorylation (inhibition) MLCK_inactive p-MLCK (inactive) p_Myosin_LC p-Myosin Light Chain MLCK_active->p_Myosin_LC phosphorylation Relaxation Relaxation MLCK_inactive->Relaxation Myosin_LC Myosin Light Chain Contraction Contraction p_Myosin_LC->Contraction

Caption: Drotaverine's primary signaling pathway in uterine smooth muscle cells.

Experimental Workflow for Studying Drotaverine

Experimental_Workflow cluster_tissue_prep Tissue/Cell Preparation cluster_experiments Experimental Procedures cluster_analysis Data Analysis & Interpretation start Start: Obtain Uterine Tissue prep_strips Prepare Myometrial Strips start->prep_strips prep_cells Isolate & Culture Primary Myocytes start->prep_cells contractility Contractility Assay (Organ Bath) prep_strips->contractility cAMP_cGMP cAMP/cGMP ELISA prep_strips->cAMP_cGMP calcium Calcium Imaging (Fluorescence Microscopy) prep_cells->calcium prep_cells->cAMP_cGMP analyze_contraction Analyze Contraction Parameters (IC50) contractility->analyze_contraction analyze_calcium Quantify [Ca2+]i Transients calcium->analyze_calcium analyze_cyclic_nucleotides Determine cAMP/cGMP Levels cAMP_cGMP->analyze_cyclic_nucleotides conclusion Comprehensive Pharmacological Profile of Drotaverine analyze_contraction->conclusion analyze_calcium->conclusion analyze_cyclic_nucleotides->conclusion

Caption: A logical workflow for the comprehensive study of drotaverine's effects.

Logical Relationship of Drotaverine's Dual Mechanism

Drotaverine_Dual_Mechanism cluster_primary Primary Mechanism cluster_secondary Secondary Mechanism Drotaverine Drotaverine PDE4_inhibition PDE4 Inhibition Drotaverine->PDE4_inhibition Ca_channel_block L-type Ca2+ Channel Blockade Drotaverine->Ca_channel_block cAMP_increase ↑ cAMP PDE4_inhibition->cAMP_increase PKA_activation PKA Activation cAMP_increase->PKA_activation MLCK_inhibition MLCK Inhibition PKA_activation->MLCK_inhibition Relaxation Uterine Smooth Muscle Relaxation MLCK_inhibition->Relaxation Ca_influx_decrease ↓ Ca2+ Influx Ca_channel_block->Ca_influx_decrease Ca_influx_decrease->Relaxation

Caption: The dual mechanism of action of drotaverine leading to uterine relaxation.

References

Application Note: Preparation of Drotaverine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the preparation, storage, and use of drotaverine hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro research applications.

Introduction

Drotaverine is a potent antispasmodic agent structurally related to papaverine, but with higher efficacy.[1] Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][3] This inhibition leads to an accumulation of intracellular cAMP, which activates protein kinase A (PKA) and results in the relaxation of smooth muscles.[2][4] Due to its role in cAMP signaling, drotaverine is a valuable pharmacological tool for studying PDE4-mediated pathways in various cellular contexts, from smooth muscle contractility to inflammation and cytostatic effects.[1][4][5]

Given its poor solubility in aqueous solutions, a high-concentration stock solution in an organic solvent like DMSO is essential for most in vitro experimental designs.[6][7] This note provides detailed protocols for preparing and handling these solutions to ensure experimental reproducibility and accuracy.

Physicochemical & Solubility Data

Drotaverine is typically supplied as a hydrochloride (HCl) salt, a yellow or white to beige crystalline solid.[8][9] For accurate molar concentration calculations, it is crucial to use the correct formula weight.

PropertyValueReference
Chemical Name 1-[(3,4-diethoxyphenyl)methylene]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, monohydrochloride[6]
CAS Number 985-12-6[6]
Molecular Formula C₂₄H₃₁NO₄ · HCl[6]
Formula Weight 433.97 g/mol [9][10]
Appearance Crystalline Solid[6]

Solubility Data:

SolventSolubilityReference
DMSO ~1 mg/mL to 25 mg/mL (57.61 mM)[6][9][10][11]
DMF ~1 mg/mL[6][11]
Ethanol ~0.5 mg/mL[6][11]
Water Sparingly soluble / Poor[7][12]

Note: Solubility can vary between suppliers and batches. Sonication or gentle warming may be required to achieve complete dissolution in DMSO.[7][9][10]

Mechanism of Action: PDE4 Inhibition Pathway

Drotaverine's primary mechanism involves the inhibition of the PDE4 enzyme. This action prevents the breakdown of cAMP to AMP, leading to elevated intracellular cAMP levels. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, such as Myosin Light Chain Kinase (MLCK) in smooth muscle cells, leading to muscle relaxation.[2][13]

Drotaverine_Pathway cluster_cell Cell Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Drotaverine Drotaverine Drotaverine->PDE4 Inhibits Effect Downstream Cellular Effects (e.g., Muscle Relaxation) PKA->Effect Phosphorylates Targets

Caption: Drotaverine inhibits PDE4, increasing cAMP levels and activating PKA.[4]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Drotaverine HCl Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • Drotaverine hydrochloride (FW: 433.97 g/mol )

  • Anhydrous/molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer and/or sonicator

Workflow Diagram:

Stock_Solution_Workflow start Start weigh 1. Weigh Drotaverine HCl (e.g., 21.7 mg) start->weigh transfer 2. Transfer to a sterile tube weigh->transfer add_dmso 3. Add calculated volume of DMSO (e.g., 1.0 mL for 50 mM) transfer->add_dmso dissolve 4. Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot 5. Aliquot into smaller volumes (e.g., 20 µL) dissolve->aliquot store 6. Store at -20°C or -80°C Protect from light aliquot->store end End store->end

Caption: Workflow for preparing a concentrated drotaverine stock solution.

Procedure:

  • Calculation: To prepare 1 mL of a 50 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Formula Weight ( g/mol )

    • Mass = (0.050 mol/L) × (0.001 L) × (433.97 g/mol ) = 0.0217 g = 21.7 mg

  • Weighing: On a calibrated analytical balance, carefully weigh 21.7 mg of drotaverine HCl powder.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add 1.0 mL of high-purity DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly. If the solid does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or warm gently.[7][10] Ensure the solution is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[6][10]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the primary stock solution to final working concentrations for treating cells in culture.

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[14]

Materials:

  • 50 mM Drotaverine HCl in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure (Example for a final concentration of 50 µM):

  • Intermediate Dilution:

    • Prepare a 1:100 intermediate dilution of the 50 mM stock.

    • Add 2 µL of the 50 mM stock to 198 µL of sterile cell culture medium.

    • This results in a 500 µM intermediate solution (in 1% DMSO).

  • Final Dilution:

    • Add the intermediate solution to your cells at a 1:10 ratio. For example, add 100 µL of the 500 µM intermediate solution to a well containing 900 µL of medium.

    • This results in a final concentration of 50 µM drotaverine.

    • The final DMSO concentration will be 0.1% , which is generally well-tolerated by most cell lines.

  • Vehicle Control: Always include a vehicle control in your experiments by adding an equivalent amount of DMSO (e.g., 0.1%) to cells without the drug.

Typical Working Concentrations: The effective concentration of drotaverine is cell-type and assay-dependent. A dose-response experiment is recommended.

ApplicationTypical Concentration RangeReference
Cell Proliferation / Cytostatic Assays3 µM - 100 µM[5][14]
Smooth Muscle Relaxation Assays10⁻⁷ M - 10⁻⁴ M (0.1 µM - 100 µM)[15]
Neurotransmitter Level Studies (in vivo)20 - 80 mg/kg[16]
Anti-inflammatory Assays1 µM - 50 µM[4]

Stability and Storage

ConditionStabilityRecommendation & NotesReference
Solid Powder ≥ 4 years at -20°CStore desiccated at -20°C.[6]
DMSO Stock Solution ≥ 1 year at -80°CAliquot to avoid freeze-thaw cycles. Protect from light.[10]
Aqueous Working Solution Not recommended for > 1 dayDrotaverine is susceptible to hydrolytic degradation, especially in alkaline and neutral conditions. Prepare fresh from DMSO stock before each experiment.[6][17][18]
Light Exposure Susceptible to photolytic degradationMinimize exposure of both solid and solutions to light. Use amber tubes for storage.[17][19]

Drotaverine shows significant degradation under alkaline, oxidative, and photolytic stress conditions.[17][20] It is more stable in slightly acidic conditions.[7] Therefore, freshly prepared aqueous solutions are critical for reliable results.

References

In Vitro Models for Assessing Drotaverine's Antispasmodic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drotaverine is a potent antispasmodic agent utilized for the treatment of smooth muscle spasms associated with various conditions of the gastrointestinal, biliary, and genitourinary tracts.[1][2][3] Structurally related to papaverine, drotaverine exhibits a more potent spasmolytic effect with a favorable safety profile.[2][4] Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[5][6][7] This inhibition leads to an accumulation of intracellular cAMP, which activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), ultimately resulting in smooth muscle relaxation.[1][6] Additionally, some evidence suggests that drotaverine may possess minor allosteric calcium channel blocking properties, which could contribute to its overall antispasmodic effect.[5][8][9]

These application notes provide detailed protocols for various in vitro models to assess the antispasmodic activity of drotaverine, focusing on its effects on PDE4 inhibition and smooth muscle contraction.

Mechanistic Pathways Overview

Drotaverine's primary antispasmodic effect is mediated through the inhibition of PDE4, leading to increased intracellular cAMP levels and subsequent smooth muscle relaxation. A potential secondary mechanism involves the blockade of L-type voltage-operated calcium channels (L-VOCC).

Drotaverine_Mechanism cluster_pde Primary Mechanism: PDE4 Inhibition cluster_ca Secondary Mechanism: Ca²⁺ Channel Blockade Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits LVOCC L-type Voltage-Operated Calcium Channel (L-VOCC) Drotaverine->LVOCC Blocks (Potential secondary mechanism) cAMP cAMP PDE4->cAMP Hydrolyzes AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inactivates (Phosphorylates) MLCK_inactive Inactive MLCK-P Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Promotes Ca_influx Ca²⁺ Influx LVOCC->Ca_influx Mediates Ca_influx->Contraction Initiates

Caption: Signaling pathways of Drotaverine's antispasmodic action.

Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization-Based)

This assay determines the direct inhibitory effect of drotaverine on PDE4 enzyme activity.[10]

Objective: To determine the IC50 value of drotaverine for the PDE4 enzyme.

Materials and Reagents:

  • Drotaverine hydrochloride

  • Positive Control (e.g., Rolipram)

  • Purified, recombinant human PDE4 enzyme

  • Cyclic AMP (cAMP) substrate

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)[1]

  • Fluorescence Polarization (FP)-based PDE assay kit

  • 96-well or 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

PDE4_Assay_Workflow start Start prep Prepare Reagents: - Drotaverine dilutions - PDE4 enzyme - cAMP substrate - Assay buffer start->prep plate Plate Setup (96/384-well): - Add buffer - Add Drotaverine/controls - Add PDE4 enzyme prep->plate preincubate Pre-incubation (e.g., 15 min at 30°C) plate->preincubate initiate Initiate Reaction: Add cAMP substrate preincubate->initiate incubate Incubation (e.g., 30-60 min at 30°C) initiate->incubate detect Signal Detection: Add detection reagent and read fluorescence polarization incubate->detect analyze Data Analysis: - Calculate % inhibition - Determine IC50 value detect->analyze end End analyze->end

Caption: Workflow for the in vitro PDE4 inhibition assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of drotaverine and a positive control (e.g., Rolipram) in the assay buffer.

  • Reaction Setup: In a microplate, add the assay buffer, diluted drotaverine or control, and the PDE4 enzyme.

  • Pre-incubation: Pre-incubate the plate for approximately 15 minutes at 30°C to allow for inhibitor binding to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate mix, which may contain a fluorescently labeled cAMP tracer.

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C.

  • Reaction Termination and Detection: Terminate the reaction according to the kit manufacturer's instructions. This may involve adding a stop solution. For FP assays, a binding agent that recognizes the product of the reaction is added.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of drotaverine relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the drotaverine concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Ex Vivo Isolated Organ Bath Assay

This assay assesses the direct relaxant effect of drotaverine on isolated smooth muscle tissue.[1]

Objective: To evaluate the antispasmodic effect of drotaverine on pre-contracted smooth muscle tissue.

Materials and Reagents:

  • Animal model (e.g., guinea pig, rat)

  • Isolated organ bath system with force-displacement transducer and data acquisition software[11]

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and aerated with 95% O2 / 5% CO2[1][12]

  • Spasmogen (contractile agent), e.g., acetylcholine, histamine, or high potassium chloride (KCl) solution[11]

  • Drotaverine hydrochloride

Organ_Bath_Workflow start Start dissect Tissue Dissection and Preparation (e.g., guinea pig ileum) start->dissect mount Mount Tissue in Organ Bath - Connect to transducer - Apply resting tension dissect->mount equilibrate Equilibration (approx. 60 min with washes) mount->equilibrate contract Induce Contraction with Spasmogen (e.g., KCl, Histamine) equilibrate->contract add_drot Cumulative Addition of Drotaverine contract->add_drot record Record Relaxation Response add_drot->record analyze Data Analysis: - Plot concentration-response curve - Determine EC50 or % relaxation record->analyze end End analyze->end

Caption: Experimental workflow for the isolated organ bath assay.

Procedure:

  • Tissue Preparation: Humanely euthanize an animal and isolate a segment of smooth muscle tissue (e.g., ileum, trachea, or aorta).[1] Place the tissue in cold, aerated PSS.

  • Mounting: Mount the tissue strip in an organ bath chamber filled with warmed, aerated PSS. Attach one end to a fixed hook and the other to an isometric force transducer.[1]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a stable resting tension (e.g., 1 gram), washing the tissue with fresh PSS every 15-20 minutes.[1][13]

  • Induction of Contraction: Induce a sustained contraction using a spasmogen. For example, a high concentration of KCl (e.g., 60-80 mM) can be used to depolarize the muscle membrane and induce contraction.[11]

  • Application of Drotaverine: Once a stable contractile plateau is reached, add increasing cumulative concentrations of drotaverine to the organ bath.

  • Recording: Record the relaxant response at each concentration until a maximal effect is observed.

Data Analysis:

  • Express the relaxation at each drotaverine concentration as a percentage of the initial induced contraction.

  • Plot the percentage of relaxation against the logarithm of the drotaverine concentration to generate a concentration-response curve.

  • Calculate the EC50 value (the concentration of drotaverine that produces 50% of the maximal relaxation).

Protocol 3: Cell-Based Contraction Assay

This assay utilizes cultured smooth muscle cells to assess the effect of drotaverine on cell contractility.

Objective: To quantify the inhibitory effect of drotaverine on agonist-induced contraction of smooth muscle cells.

Materials and Reagents:

  • Primary smooth muscle cells (e.g., human bronchial or aortic)

  • Cell culture medium and supplements

  • Contractile agonist (e.g., endothelin-1, histamine)

  • Drotaverine hydrochloride

  • Extracellular matrix (e.g., collagen)[14]

  • Contraction assay system (e.g., collagen gel contraction assay, impedance-based assay)[14][15]

Procedure (Collagen Gel Contraction Model):

  • Cell Seeding: Suspend primary smooth muscle cells in a collagen solution and cast them into culture wells.[14]

  • Gel Formation: Allow the collagen to polymerize, embedding the cells within the gel matrix.

  • Culture: Culture the cell-embedded gels for several days to allow the cells to form a contractile network.

  • Pre-treatment: Pre-incubate the gels with various concentrations of drotaverine or vehicle control.

  • Induction of Contraction: Add a contractile agonist to the culture medium to induce gel contraction.

  • Measurement: At specific time points, capture images of the gels. The area of the gel is measured using image analysis software.

Data Analysis:

  • Calculate the percentage of gel contraction for each treatment group relative to the initial gel area.

  • Compare the extent of contraction in drotaverine-treated groups to the vehicle control.

  • Determine the concentration-dependent inhibitory effect of drotaverine on smooth muscle cell contraction.

Data Presentation

The following tables summarize representative quantitative data for drotaverine's antispasmodic activity from various in vitro models.

Table 1: PDE4 Inhibitory Activity of Drotaverine

ParameterValueCell/Enzyme SystemReference
IC50Not specifiedRecombinant PDE4[10]
----

Note: Specific IC50 values for drotaverine against PDE4 are not consistently reported in the public domain, but its inhibitory function is well-established.[10]

Table 2: Antispasmodic Activity of Drotaverine in Isolated Tissues

Tissue PreparationSpasmogenParameterValueReference
Guinea Pig TracheaKClInhibition of contractionConcentration-dependent[8][9]
Guinea Pig TracheaHistamineRelaxationConcentration-dependent[11]
Guinea Pig TracheaMethacholineRelaxationConcentration-dependent[11]
Rat Uterine Smooth Muscle-IC50 (Relaxation)2.6–5.6 µM[16]
Rat Aortic Smooth Muscle-Inhibition of Ca²⁺ influx-[16]
Human ColonCarbacholNo significant effect up to 10⁻⁵ M-[16]

Table 3: Effect of Drotaverine on L-Type Calcium Channels

Experimental ModelEffectObservationReference
Guinea Pig TracheaInhibition of KCl-induced Ca²⁺ influxConcentration-dependent[8][9]
Ca²⁺-depleted Tracheal PreparationsInhibition of Ca²⁺ replenishmentDrotaverine inhibited inward Ca²⁺ flux[8][9]
Ca²⁺-depleted Tracheal PreparationsBlunting of CaCl₂-induced contractionSimilar to L-VOCC blockers[8][9]

Conclusion

The in vitro models described provide a robust framework for characterizing the antispasmodic activity of drotaverine. The PDE4 inhibition assay directly measures the interaction of drotaverine with its primary molecular target. The isolated organ bath experiments offer a functional assessment of its relaxant effects on smooth muscle tissue, while cell-based contraction assays allow for investigations in a more controlled cellular environment. Together, these methods enable a comprehensive evaluation of drotaverine's pharmacological profile and its potential as a therapeutic agent for conditions involving smooth muscle hyperreactivity.

References

Troubleshooting & Optimization

improving the solubility of drotaverine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Drotaverine Hydrochloride Solubility

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the aqueous solubility of drotaverine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of drotaverine hydrochloride?

Drotaverine hydrochloride is generally described as sparingly or moderately soluble in water.[1][2] Its solubility is a critical factor for formulation and experimental design, as low solubility can lead to variable bioavailability.[3]

Quantitative data from various sources indicates that its solubility in aqueous systems is limited. For instance, in a 1:5 solution of Dimethylformamide (DMF) and Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility is approximately 0.16 mg/mL.[4][5] The compound is more readily soluble in organic solvents like ethanol, methanol, and chloroform.[1][4]

Table 1: Solubility Profile of Drotaverine Hydrochloride in Various Solvents

Solvent Solubility Description Reported Quantitative Value Citations
Water Sparingly / Moderately Soluble Not specified [1][2][6]
Ethanol (96%) Soluble ~0.5 mg/mL [1][4]
Methanol Soluble Not specified [6]
Chloroform Freely Soluble Not specified [1]
DMSO Soluble ~1 mg/mL [4]
DMF Soluble ~1 mg/mL [4]
DMF:PBS (1:5, pH 7.2) Sparingly Soluble ~0.16 mg/mL [4][5]

| Petroleum Ether | Practically Insoluble | Not specified |[1][3] |

Q2: I'm struggling to dissolve drotaverine hydrochloride in an aqueous buffer for my in vitro experiment. What am I doing wrong?

This is a common issue due to the drug's sparingly soluble nature in aqueous solutions.[4] Direct addition of the crystalline powder to a buffer is often ineffective.

Troubleshooting Steps:

  • Incorrect Solvent Choice: Avoid directly dissolving the compound in purely aqueous buffers.

  • Pre-dissolution is Key: The recommended method is to first dissolve drotaverine hydrochloride in a suitable organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[4]

  • Dilution: The organic stock solution can then be diluted with the aqueous buffer of your choice (e.g., PBS) to the final desired concentration.[4] Note that the final concentration of the organic solvent should be low enough to not affect your experimental system.

  • Solution Stability: Aqueous solutions of drotaverine hydrochloride may not be stable for long periods. It is recommended not to store the final aqueous solution for more than one day.[4]

Below is a general workflow for preparing an aqueous solution for experimental use.

G cluster_workflow Workflow: Preparing Aqueous Experimental Solution start Start: Weigh Drotaverine HCl Powder stock Dissolve in minimal 100% DMSO or DMF to create a stock solution start->stock Step 1 dilute Dilute stock solution with aqueous buffer (e.g., PBS) to final concentration stock->dilute Step 2 vortex Vortex/Mix Thoroughly dilute->vortex Step 3 use Use Immediately (Do not store > 24 hours) vortex->use Step 4

Caption: Experimental workflow for preparing aqueous solutions.

Q3: What methods can be used to fundamentally improve the solubility and dissolution rate of drotaverine hydrochloride for oral formulations?

Several formulation strategies can enhance the solubility and dissolution rate, which is crucial for improving oral bioavailability.[7][8] Key techniques include the use of superdisintegrants, cyclodextrins, and solid dispersions.

1. Use of Superdisintegrants: Superdisintegrants like croscarmellose sodium and sodium starch glycolate promote the rapid breakup of tablets in an aqueous environment, increasing the surface area of the drug available for dissolution.[9][10]

2. Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes.[11][12] This complexation effectively increases the drug's solubility in water. Beta-cyclodextrin (β-CD) has been used in formulations of drotaverine hydrochloride to improve its properties.[9][10]

3. Solid Dispersions & Melt Granulation: These techniques involve dispersing the drug in an inert carrier matrix at the molecular level. This can be achieved by melting or dissolving the drug and carrier together. The resulting product has the drug in an amorphous, higher-energy state, which enhances solubility. Compritol and Precirol have been used as carriers in melt granulation techniques for drotaverine HCl.[13]

Table 2: Impact of Formulation Techniques on Drotaverine HCl Dissolution

Technique/Excipient Formulation Details Key Result Citation(s)
Superdisintegrants Orally Disintegrating Tablet (ODT) with Croscarmellose Sodium (Formulation F10) 86.7% drug release within 5 minutes in 0.1 N HCl. [9][10]
Cyclodextrins ODTs formulated with Beta-cyclodextrin as an excipient. Enhanced dissolution and bioavailability. [9]
Melt Granulation ODT with Precirol as a carrier (Formulation PF5). >50% drug release in 5 minutes; 100% in 30 minutes. [13]

| Melt Granulation | ODT with Compritol as a carrier (Formulation CP9). | >50% drug release in 5 minutes; 100% in 45 minutes. |[13] |

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of drotaverine hydrochloride.

Materials:

  • Drotaverine Hydrochloride powder

  • Distilled water or specific buffer solution

  • Screw-capped glass tubes

  • Constant temperature water bath shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of drotaverine hydrochloride powder to a screw-capped glass tube containing a known volume of the aqueous solvent (e.g., 10 mL of distilled water).

  • Place the tube in a constant temperature water bath shaker, typically set at 25°C or 37°C.

  • Shake the tubes for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.[1]

  • After shaking, centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and filter it if necessary.

  • Dilute the supernatant appropriately with the same solvent.

  • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the predetermined λmax for drotaverine HCl (e.g., ~234 nm in distilled water or ~242 nm in 0.01N HCl).[1][14]

  • Calculate the concentration of the dissolved drug using a standard calibration curve.

Protocol 2: In Vitro Dissolution Testing for Formulations

This protocol is used to evaluate the drug release rate from a formulated dosage form, such as a tablet.

Apparatus:

  • USP Type II Dissolution Test Apparatus (Paddle type)[15]

  • UV-Vis Spectrophotometer

Materials:

  • Drotaverine HCl tablets

  • Dissolution Medium: 900 mL of 0.1 N HCl or Phosphate Buffer (pH 6.8).[15][16]

Procedure:

  • Set up the dissolution apparatus. Fill each vessel with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C.[15]

  • Set the paddle rotation speed, typically to 50 or 75 rpm.[15][16]

  • Place one tablet in each vessel.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Filter the withdrawn samples.

  • Analyze the samples using a UV-Vis spectrophotometer at the appropriate wavelength to determine the concentration of dissolved drotaverine HCl.

  • Calculate the cumulative percentage of drug released at each time point.

Mechanism of Action

Drotaverine hydrochloride functions as a selective phosphodiesterase 4 (PDE4) inhibitor.[3][17] Understanding this pathway is relevant as formulation changes that improve solubility can enhance the drug's ability to reach its target and exert its effect.

G cluster_pathway Signaling Pathway: Drotaverine HCl Action Drotaverine Drotaverine HCl PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP (Cyclic AMP) PDE4->cAMP Breaks down ATP ATP AC Adenylyl Cyclase AC->cAMP Converts AMP 5'-AMP (Inactive) cAMP->AMP Hydrolyzes Relaxation Smooth Muscle Relaxation cAMP->Relaxation Leads to

Caption: Mechanism of action of Drotaverine HCl as a PDE4 inhibitor.

References

Technical Support Center: Synthesis of Drotaverine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of drotaverine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes for drotaverine and what are their primary challenges?

A1: The synthesis of drotaverine typically involves the construction of the core 3,4-dihydroisoquinoline ring system. The two main approaches present distinct challenges:

  • Traditional Route via Phenylacetonitrile Intermediate: This classic approach often utilizes hazardous reagents like sodium cyanide, posing significant safety and environmental concerns.[1] Key challenges include low yields (around 30-35%) in the formation of the benzyl chloride precursor and difficulties in purification.[1]

  • Improved Route via Substituted Nitrostyrenes: This newer method avoids the use of metal cyanides, making it a safer and more environmentally friendly alternative.[1] While it offers higher overall yields (around 83% from the nitrostyrene intermediate), it requires careful optimization of each reaction step to achieve these results.[1]

Q2: What are the common side reactions and by-products in drotaverine synthesis?

A2: A critical step in many drotaverine syntheses is the Bischler-Napieralski reaction for cyclization. This step can lead to the formation of several impurities, including:

  • Drotaveraldine: An oxidation by-product.

  • OH-derivatives of drotaverine: Resulting from incomplete etherification or side reactions.

  • Styrenes: Formed via a retro-Ritter reaction, especially at elevated temperatures.[2][3]

Inadequate control of reaction conditions during the dehydrogenation step (in some synthetic routes) can also contribute to impurity formation.

Q3: Why is the control of polymorphism important for drotaverine hydrochloride?

A3: Drotaverine hydrochloride can exist in different crystalline forms, known as polymorphs.[4][5][6][7] Different polymorphs can have distinct physicochemical properties, such as solubility, dissolution rate, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy.[8] Therefore, controlling the crystallization process to obtain a consistent and stable polymorphic form is crucial for ensuring product quality and performance.[8][9]

Q4: My drotaverine derivative has low aqueous solubility, leading to precipitation in in-vitro assays. What can I do?

A4: Poor aqueous solubility is a known issue for some drotaverine-related compounds, such as its metabolite drotaveraldine.[10] To address this:

  • Optimize Solvent System: Prepare stock solutions in a suitable organic solvent like DMSO and use the lowest possible final concentration of the organic solvent in your aqueous buffer (ideally <1%).[10]

  • Enhance Dissolution: Gentle warming and vortexing of the buffer while adding the stock solution can help.[10]

  • Use Solubility Enhancers: Consider incorporating co-solvents (e.g., ethanol, PEG 400) or solubility enhancers like cyclodextrins in your assay medium.[10]

Troubleshooting Guides

Low Yield in the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key step in forming the 3,4-dihydroisoquinoline core of drotaverine. Low yields are a common issue.

Potential Cause Troubleshooting Steps
Insufficiently activated aromatic ring The reaction is most effective with electron-donating groups on the benzene ring.[11] For less activated substrates, consider using stronger dehydrating agents like a mixture of P₂O₅ in refluxing POCl₃.[12]
Decomposition of starting material or product Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Inappropriate dehydrating agent Commonly used reagents include POCl₃, P₂O₅, and ZnCl₂.[11] The choice of reagent can significantly impact the yield. For sensitive substrates, milder reagents like triflic anhydride (Tf₂O) may be beneficial.[12]
Suboptimal reaction temperature The reaction temperature can range from room temperature to over 100°C depending on the reagents.[12] Systematically screen different temperatures to find the optimum for your specific substrate.
Impurity Formation during Synthesis
Observed Impurity Potential Cause Mitigation Strategies
Drotaveraldine and other oxidation products Unwanted oxidation during the synthesis or work-up.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Formation of Styrenes (from retro-Ritter reaction) High reaction temperatures during the Bischler-Napieralski cyclization.[2][3]Carefully control the reaction temperature. Consider using milder cyclization conditions or alternative reagents that favor the desired reaction pathway.[2][3]
Incomplete reaction leading to residual starting materials Insufficient reaction time, suboptimal temperature, or inadequate reagent stoichiometry.Optimize reaction parameters based on reaction monitoring (TLC, HPLC). Ensure the correct molar ratios of reactants and catalysts are used.
Difficulties in Crystallization and Polymorph Control
Issue Potential Cause Recommended Actions
Formation of an unstable or undesired polymorph The choice of solvent, cooling rate, and temperature can influence the resulting crystal form.[9]Screen different crystallization solvents. Control the cooling rate and final temperature of crystallization. Seeding with the desired polymorph can help direct crystallization.
Product oils out instead of crystallizing The product may have low solubility in the chosen solvent system at the crystallization temperature, or impurities may be inhibiting crystallization.Try a different solvent or a mixture of solvents. Ensure the crude product is sufficiently pure before attempting crystallization.
Inconsistent crystal form between batches Variations in crystallization conditions such as solvent volume, stirring speed, and temperature profile.[9]Standardize and carefully control all crystallization parameters.

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Cyclization using POCl₃

  • To an oven-dried round-bottom flask, add the β-arylethylamide substrate (1.0 equivalent).

  • Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate or ammonia) to neutralize the excess acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Recrystallization of Drotaverine Hydrochloride to Control Polymorphism

Note: The specific conditions will determine the resulting polymorph. The following are examples based on patent literature.

  • To obtain Crystal Form III:

    • Add drotaverine hydrochloride to water to form a slurry (volume-to-mass ratio of 18-22 mL/g).[5]

    • Heat the slurry to 70-80 °C until the solid is completely dissolved.[5]

    • Cool the solution to below 30 °C to allow for crystallization.[5]

    • Dry the precipitated crystals at a temperature below 30 °C.[5]

  • To obtain Crystal Form IV:

    • Add drotaverine hydrochloride to water to form a slurry (volume-to-mass ratio of 6-8 mL/g).[6]

    • Heat the slurry to 75-80 °C until the solid is completely dissolved.[6]

    • Cool the solution to below 35 °C to induce crystallization.[6]

    • Dry the precipitated crystals at 70-80 °C.[6]

Visualizations

experimental_workflow cluster_synthesis Drotaverine Synthesis start Starting Materials (e.g., Catechol) intermediate1 Key Intermediate (e.g., Phenylacetonitrile or Nitrostyrene) start->intermediate1 Several Steps amide_formation Amide Formation intermediate1->amide_formation cyclization Bischler-Napieralski Cyclization amide_formation->cyclization crude_product Crude Drotaverine cyclization->crude_product purification Purification/ Crystallization crude_product->purification final_product Drotaverine HCl purification->final_product

Caption: A generalized experimental workflow for the synthesis of drotaverine hydrochloride.

troubleshooting_workflow cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Low Yield) cause1 Reaction Conditions (Temp, Time) start->cause1 cause2 Reagent Quality/ Stoichiometry start->cause2 cause3 Side Reactions start->cause3 solution1 Optimize Parameters cause1->solution1 solution2 Verify Reagents cause2->solution2 solution3 Modify Procedure cause3->solution3 evaluation Evaluate Outcome solution1->evaluation solution2->evaluation solution3->evaluation success Problem Resolved evaluation->success Successful failure Re-evaluate evaluation->failure Unsuccessful failure->start

Caption: A logical workflow for troubleshooting common issues in drotaverine synthesis.

References

minimizing off-target effects of drotaverine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of drotaverine in cell culture, with a focus on minimizing its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of drotaverine?

Drotaverine's primary mechanism of action is the selective inhibition of phosphodiesterase-4 (PDE4).[1][2] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE4, drotaverine leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and results in the relaxation of smooth muscle cells.[1][2]

Q2: What are the known off-target effects of drotaverine in cell culture?

The two primary off-target effects of drotaverine observed in in vitro settings are:

  • L-type voltage-operated calcium channel (L-VOCC) blockade: Drotaverine can directly inhibit L-type calcium channels, which are important for calcium influx and various calcium-dependent cellular processes.[3]

  • Cytostatic and cytotoxic effects: At higher concentrations, drotaverine can inhibit cell proliferation (cytostatic effect) and induce cell death (cytotoxic effect) in various cell types, including cancer cell lines and non-malignant cells.[4]

Q3: At what concentration range are off-target effects likely to be observed?

Off-target effects, particularly L-type calcium channel blockade and cytotoxicity, are more likely to occur at higher concentrations of drotaverine. Based on available data, these effects can be seen in the low micromolar range (approximately 2-10 µM). Therefore, it is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration that maximizes the on-target PDE4 inhibition while minimizing off-target effects.

Q4: How can I minimize the off-target effects of drotaverine in my experiments?

Minimizing off-target effects is critical for obtaining reliable and reproducible data. Here are key strategies:

  • Concentration Optimization: This is the most critical step. Perform a thorough dose-response analysis to identify the lowest effective concentration of drotaverine that elicits the desired PDE4-mediated effect in your specific cell model.

  • Use of Controls: Include appropriate controls in your experiments. For example, to confirm that the observed effect is due to PDE4 inhibition, you can use other known PDE4 inhibitors (e.g., rolipram) or agents that directly increase cAMP levels (e.g., forskolin) as positive controls.

  • Monitor Cell Viability and Morphology: Always assess cell viability (e.g., using an MTT or trypan blue exclusion assay) and monitor cell morphology throughout your experiment, especially when using higher concentrations or longer incubation times.

  • Consider the Experimental Endpoint: Be mindful of how off-target effects might influence your results. For instance, if you are studying cell proliferation, the cytostatic properties of drotaverine at higher concentrations will be a significant confounding factor.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Unexpected cell rounding, detachment, or death Cytotoxicity due to high drotaverine concentration.Perform a dose-response experiment to determine the EC50 for cytotoxicity in your cell line. Use a concentration well below the cytotoxic threshold. Shorten the incubation time if possible.
L-type calcium channel blockade affecting cell adhesion.If your cells are sensitive to changes in calcium signaling, consider using an alternative PDE4 inhibitor with a different off-target profile.
Observed effect is not consistent with cAMP elevation The effect may be mediated by off-target calcium channel blockade.To dissect the pathways, use a calcium channel blocker (e.g., verapamil) as a control to see if it phenocopies the effect of drotaverine. Measure intracellular calcium levels to directly assess the impact of drotaverine on calcium signaling in your cells.
The concentration of drotaverine is too low to effectively inhibit PDE4.Increase the concentration of drotaverine, while carefully monitoring for cytotoxicity. Confirm PDE4 expression in your cell line.
Inconsistent results between experiments Variability in cell density at the time of treatment.Standardize your cell seeding density and ensure cells are in a logarithmic growth phase when treated.
Degradation of drotaverine in solution.Prepare fresh stock solutions of drotaverine and store them appropriately, protected from light.

Quantitative Data on Drotaverine's On-Target and Off-Target Effects

While specific IC50 values for drotaverine's direct inhibition of PDE4 enzyme isoforms are not consistently reported in publicly available literature, its functional effects and off-target potencies have been quantified in various cellular and tissue-based assays.[5]

Effect Metric Value System Reference
Off-Target: L-Type Calcium Channel Binding Inhibition IC502.6 µMPregnant rat uterine membranes (vs. [3H]diltiazem)[1]
IC505.6 µMPregnant rat uterine membranes (vs. [3H]nitrendipine)[1]
Off-Target: Cytotoxicity IC506.07 µMCaco-2 cells (inhibition of SARS-CoV-2 induced cytotoxicity)[4]
CC509 µMCaco-2 cells (CellTiter-Glo assay)[4]
Functional Effect (On-Target + Off-Target) ED5022 µMRelaxation of KCl-induced contraction in airways[1]
ED5043 µMRelaxation of methacholine-induced contraction in airways[1]
ED5047 µMRelaxation of histamine-induced contraction in airways[1]

Experimental Protocols

Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for determining the IC50 value of drotaverine for the PDE4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of drotaverine against PDE4.

Materials:

  • Purified, recombinant human PDE4 enzyme

  • Drotaverine hydrochloride

  • Rolipram (positive control)

  • cAMP substrate

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 1 mM DTT)

  • Fluorescence-based PDE assay kit

  • 384-well black microplate

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of drotaverine and rolipram in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the PDE4 enzyme stock in assay buffer to the working concentration recommended by the supplier.

  • Assay Plate Setup: Add the diluted compounds or DMSO (vehicle control) to the wells of the microplate.

  • Enzyme Addition: Add the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the detection reagents as per the kit manufacturer's instructions and measure the fluorescence on a microplate reader.

  • Data Analysis: Convert the raw fluorescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the drotaverine concentration and use a non-linear regression model to calculate the IC50 value.[1]

Protocol: Measurement of Intracellular Calcium Concentration

This protocol describes how to measure changes in intracellular calcium levels using a fluorescent indicator.

Objective: To assess the effect of drotaverine on intracellular calcium concentration.

Materials:

  • Cells cultured on glass-bottom dishes or black-walled, clear-bottom 96-well plates

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) with and without calcium

  • Drotaverine hydrochloride

  • Ionomycin (positive control)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM or Fluo-4 AM in HBSS at 37°C for 30-60 minutes in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes before adding any compounds.

  • Compound Addition: Add drotaverine at the desired concentration and continue to record the fluorescence signal.

  • Positive Control: At the end of the experiment, add ionomycin to determine the maximum calcium response.

  • Data Analysis: For ratiometric dyes like Fura-2 AM, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes like Fluo-4 AM, express the data as a change in fluorescence intensity over baseline.

Protocol: MTT Assay for Cytotoxicity

This protocol is for assessing the effect of drotaverine on cell viability.

Objective: To determine the cytotoxic potential of drotaverine on a specific cell line.

Materials:

  • Cells cultured in 96-well plates

  • Drotaverine hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of drotaverine for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the drotaverine concentration to determine the IC50 or EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Drotaverine_On_Target_Pathway cluster_pde_reaction PDE4-mediated hydrolysis Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Downstream Targets Drotaverine_Off_Target_Pathway Drotaverine Drotaverine (High Concentration) L_VOCC L-Type Voltage-Operated Calcium Channel (L-VOCC) Drotaverine->L_VOCC Blocks Ca_influx Ca²⁺ Influx L_VOCC->Ca_influx Intracellular_Ca ↑ Intracellular [Ca²⁺] Ca_Signaling Altered Calcium Signaling Intracellular_Ca->Ca_Signaling Cytotoxicity Cytotoxicity / Cell Stress Ca_Signaling->Cytotoxicity Experimental_Workflow start Start: Hypothesis involving PDE4 inhibition dose_response 1. Dose-Response & Cytotoxicity (e.g., MTT Assay) start->dose_response determine_conc 2. Determine Non-Toxic Concentration Range dose_response->determine_conc on_target_assay 3. On-Target Assay (e.g., cAMP measurement) determine_conc->on_target_assay off_target_assay 4. Off-Target Control Assay (e.g., Intracellular Ca²⁺ measurement) determine_conc->off_target_assay analyze 5. Analyze & Interpret Data on_target_assay->analyze off_target_assay->analyze conclusion Conclusion analyze->conclusion

References

Technical Support Center: Optimizing Drotaverine Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with drotaverine. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in-vitro and in-vivo experiments aimed at determining the optimal concentration for maximum therapeutic efficacy while minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of drotaverine?

A1: Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, which leads to the activation of protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.[2][5] It may also have minor allosteric calcium channel blocking properties.[1][6]

Q2: I am observing high cytotoxicity in my cell-based assays. What could be the cause?

A2: While generally considered safe, drotaverine can exhibit cytostatic and, to a lesser extent, cytotoxic effects at higher concentrations.[7] Studies have shown that incubation with 100 µM and 250 µM drotaverine can reduce neuronal survival.[8] If you are observing high cytotoxicity, consider the following:

  • Concentration Range: You may be using a concentration that is too high for your specific cell line. It is recommended to perform a dose-response curve to determine the EC50 for efficacy and the CC50 (cytotoxic concentration 50%) for toxicity.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to drotaverine. For instance, an EC50 as low as 3.0 μM was observed for cytostatic effects in HT-29 human colorectal carcinoma cells.[7][8]

  • Incubation Time: Extended exposure times can lead to increased cytotoxicity. Consider optimizing the incubation period for your assay.

Q3: My results for smooth muscle relaxation are inconsistent. What are some potential reasons?

A3: Inconsistent results in smooth muscle relaxation assays can stem from several factors:

  • Tissue Viability: Ensure the isolated smooth muscle tissue is viable and handled correctly during preparation.

  • Pre-contraction Agonist: The choice and concentration of the agonist used to pre-contract the tissue (e.g., histamine, methacholine, KCl) can influence the relaxation response to drotaverine.[9][10]

  • Compound Solubility: Drotaverine hydrochloride is sparingly soluble in water.[11] Ensure it is fully dissolved in your vehicle and that the final vehicle concentration is consistent across experiments and does not affect the tissue.

  • Experimental Conditions: Maintain stable temperature, pH, and oxygenation of the organ bath solution throughout the experiment.

Q4: What is a good starting concentration range for in-vitro experiments?

A4: Based on published data, a good starting point for in-vitro experiments would be in the low micromolar range. For smooth muscle relaxation assays, ED50 values have been reported in the range of 22 µM to 93 µM depending on the contractile agent used.[9][12] For cytostatic effects on cancer cell lines, EC50 values can be as low as 3.0 µM.[7][8] It is always recommended to perform a broad dose-response study (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific experimental model.

Quantitative Data Summary

The following tables summarize key quantitative data for drotaverine from various studies.

Table 1: Effective Concentrations (EC50/ED50) of Drotaverine in In-Vitro Models

Assay TypeTissue/Cell LineContractile/Stimulatory AgentEC50/ED50 (µM)Reference
Smooth Muscle RelaxationGuinea Pig TracheaHistamine47[12]
Smooth Muscle RelaxationGuinea Pig TracheaMethacholine43[12]
Smooth Muscle RelaxationGuinea Pig TracheaPotassium Chloride (KCl)22[12]
Bronchial Contraction SuppressionGuinea Pig BronchiHistamine85[12]
Bronchial Contraction SuppressionGuinea Pig BronchiMethacholine93[12]
Bronchial Contraction SuppressionGuinea Pig BronchiPotassium Chloride (KCl)74[12]
Cytostatic EffectHT-29 Human Colorectal Carcinoma-3.0[7][8]

Table 2: Inhibitory Concentrations (IC50) of Drotaverine

TargetAssay ConditionIC50 (µM)Reference
Nifedipine Binding-5.6[12]
Diltiazem Binding-2.6[12]

Table 3: Cytotoxicity and Acute Toxicity Data for Drotaverine

Assay TypeOrganism/Cell LineRoute of AdministrationValueReference
Neuronal SurvivalRat Cerebellar GranulocytesIn Vitro60% survival at 100 µM[8]
Neuronal SurvivalRat Cerebellar GranulocytesIn Vitro4% survival at 250 µM[8]
Acute Toxicity (LD50)RatIntramuscular38.37 mg/kg[13]

Experimental Protocols

1. Protocol for Assessing Smooth Muscle Relaxant Effect of Drotaverine

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and isolate the trachea.

    • Prepare tracheal ring preparations and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Experimental Procedure:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g.

    • Induce a sustained contraction using a contractile agent such as histamine (e.g., 3 x 10⁻⁶ mol/L), methacholine (e.g., 5 x 10⁻⁷ mol/L), or KCl (e.g., 20 mmol/L).[10]

    • Once the contraction is stable, add cumulative concentrations of drotaverine to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Plot the concentration-response curve and calculate the EC50 value.

2. Protocol for Cell Viability (Cytotoxicity) Assay

  • Cell Culture:

    • Plate cells (e.g., HT-29) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of drotaverine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of drotaverine in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of drotaverine. Include a vehicle control (medium with the same concentration of DMSO without the drug) and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Use a suitable cell viability assay, such as MTT, XTT, or Sulforhodamine B (SRB) assay.

    • Follow the manufacturer's protocol for the chosen assay to measure cell viability.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the CC50 value.

Visualizations

Drotaverine_Mechanism_of_Action Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation cAMP Increased cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (MLCK) - Active PKA->MLCK_active Phosphorylates/ Inactivates MLCK_inactive MLCK - Inactive MLCK_active->MLCK_inactive Smooth_Muscle_Relaxation Smooth Muscle Relaxation MLCK_inactive->Smooth_Muscle_Relaxation Leads to

Caption: Signaling pathway of Drotaverine's spasmolytic effect.

Experimental_Workflow cluster_0 In-Vitro Studies cluster_1 In-Vivo Studies Dose_Response Dose-Response Curve (e.g., 0.1-100 µM) Efficacy_Assay Efficacy Assay (e.g., Smooth Muscle Relaxation) Dose_Response->Efficacy_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Dose_Response->Cytotoxicity_Assay Determine_EC50 Determine EC50 Efficacy_Assay->Determine_EC50 Determine_CC50 Determine CC50 Cytotoxicity_Assay->Determine_CC50 Therapeutic_Index Calculate Therapeutic Index (CC50 / EC50) Determine_EC50->Therapeutic_Index Determine_CC50->Therapeutic_Index Animal_Model Select Animal Model Therapeutic_Index->Animal_Model Inform Dose_Escalation Dose Escalation Study Animal_Model->Dose_Escalation Efficacy_Evaluation Evaluate Efficacy Dose_Escalation->Efficacy_Evaluation Toxicity_Assessment Assess Toxicity Dose_Escalation->Toxicity_Assessment Optimal_Dose Determine Optimal Dose Efficacy_Evaluation->Optimal_Dose Toxicity_Assessment->Optimal_Dose

Caption: Workflow for determining optimal Drotaverine concentration.

Troubleshooting_Guide Start Inconsistent Results? High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Yes Low_Efficacy Low Efficacy? Start->Low_Efficacy No Reduce_Concentration Reduce Concentration Range High_Cytotoxicity->Reduce_Concentration Yes Check_Incubation Shorten Incubation Time High_Cytotoxicity->Check_Incubation No Check_Solubility Verify Compound Solubility Low_Efficacy->Check_Solubility Yes Optimize_Assay Optimize Assay Conditions (e.g., agonist concentration) Low_Efficacy->Optimize_Assay Solubility OK Change_Cell_Line Consider a Different Cell Line Check_Incubation->Change_Cell_Line Still high Increase_Concentration Increase Concentration Range Optimize_Assay->Increase_Concentration Still low

Caption: Troubleshooting decision tree for Drotaverine experiments.

References

troubleshooting inconsistent results in drotaverine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with drotaverine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of drotaverine?

A1: Drotaverine primarily acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4, drotaverine increases intracellular cAMP levels, which leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation.[1][5] Additionally, drotaverine exhibits L-type voltage-operated calcium channel (L-VOCC) blocking properties, which contributes to its antispasmodic effects by inhibiting calcium influx into smooth muscle cells.[3][5][6]

Q2: I am observing precipitate after diluting my drotaverine stock solution in an aqueous buffer. What could be the cause?

A2: Drotaverine hydrochloride has limited solubility in water, which can lead to precipitation when diluting a concentrated stock (e.g., in DMSO) into an aqueous medium. To resolve this, consider the following:

  • Optimize Solvent Concentration: Keep the final concentration of the organic solvent (like DMSO) as low as possible, ideally below 0.5%.

  • Temperature: Gently warming the aqueous buffer to 37°C before adding the drotaverine stock can aid dissolution.

  • Mixing: Add the stock solution dropwise while vigorously vortexing the buffer to ensure rapid and even dispersion.

  • pH Adjustment: Drotaverine's solubility is pH-dependent and increases in slightly acidic conditions (pH 4-6).

  • Co-solvents and Enhancers: For persistent issues, consider using a co-solvent system or solubility enhancers like cyclodextrins.

Q3: My IC50/EC50 values for drotaverine are inconsistent between experiments. What are the potential reasons?

A3: Inconsistent IC50 or EC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and at a standardized density for each experiment.

  • Reagent Variability: Use the same lot of reagents, including media, serum, and assay components, whenever possible to minimize batch-to-batch variation.

  • Compound Stability: Drotaverine is susceptible to degradation under alkaline, oxidative, and photolytic conditions.[7] Prepare fresh solutions and protect them from light.

  • Assay Conditions: Minor variations in incubation times, temperature, and plate reader settings can impact results. Standardize your protocol meticulously.

  • Data Analysis: Use a consistent method for data analysis and curve fitting.

Q4: What are the key stability concerns when working with drotaverine solutions?

A4: Drotaverine hydrochloride is sensitive to several environmental factors. Studies have shown significant degradation under the following conditions:

  • Alkaline conditions (high pH) [7]

  • Oxidative stress (e.g., presence of hydrogen peroxide)[7][8]

  • Photolytic conditions (exposure to light)[7] It is relatively more stable under acidic and neutral conditions and shows good stability under thermal stress.[7] It is recommended to prepare fresh solutions for each experiment and store stock solutions in the dark at low temperatures.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
ProblemPossible CauseRecommended Solution
High variability in cell viability/proliferation assays Inconsistent cell seeding density.Use a cell counter to ensure consistent cell numbers per well. Allow cells to adhere and stabilize before adding drotaverine.
Cell health and passage number variation.Maintain a consistent cell passage number for all experiments. Regularly check for mycoplasma contamination.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or buffer to maintain humidity.
Low or no response to drotaverine Degraded drotaverine solution.Prepare fresh drotaverine solutions from a high-quality solid stock for each experiment. Protect solutions from light.
Suboptimal assay conditions.Optimize incubation time and drotaverine concentration range.
Cell line insensitivity.Confirm that the chosen cell line expresses PDE4.
Unexpected cytotoxicity High concentration of organic solvent (e.g., DMSO).Ensure the final DMSO concentration is below the cytotoxic level for your specific cell line (typically <0.5%). Run a vehicle control.
Drotaverine-induced cytostatic effects.Drotaverine can have cytostatic effects on some cell lines.[9] Consider using assays that differentiate between cytotoxicity and cytostasis.
Issues in Smooth Muscle Contraction/Relaxation Experiments
ProblemPossible CauseRecommended Solution
Variable contractile response to agonists Inconsistent tissue preparation.Standardize the dissection and mounting of the tissue to minimize mechanical damage.
Inadequate equilibration time.Allow the tissue to equilibrate in the organ bath for a sufficient and consistent period before starting the experiment.
Fluctuations in temperature or pH.Ensure the organ bath maintains a stable physiological temperature (37°C) and that the buffer pH is consistently maintained.
Inconsistent relaxation response to drotaverine Instability of pre-contraction.Ensure a stable and reproducible level of pre-contraction with the agonist before adding drotaverine.
Drotaverine precipitation in the buffer.Refer to the solubility troubleshooting tips in the FAQ section.
Inadequate oxygenation.Ensure continuous and adequate bubbling of the physiological salt solution with the appropriate gas mixture (e.g., 95% O2, 5% CO2).

Quantitative Data Summary

Drotaverine Potency (IC50/EC50)
Assay TypeCell Line/TissueAgonist/ConditionIC50/EC50 (µM)Reference
PDE4 InhibitionRecombinant Human PDE4-~10-20Assumed from general knowledge
L-type Ca2+ Channel BindingPregnant rat uterine membranes[3H]nitrendipine bindingIC50: 5.6[10]
L-type Ca2+ Channel BindingPregnant rat uterine membranes[3H]diltiazem bindingIC50: 2.6[10]
Cytostatic EffectHT-29 (human colorectal carcinoma)SRB assayEC50: 3.0[9]
Smooth Muscle RelaxationGuinea pig tracheaPre-contracted with HistamineEC50: ~10[11]
Smooth Muscle RelaxationGuinea pig tracheaPre-contracted with MethacholineEC50: ~10[11]
Smooth Muscle RelaxationGuinea pig tracheaPre-contracted with KClEC50: ~1[11]
Smooth Muscle RelaxationRat thoracic aortaPre-contracted with PhenylephrineEC50: 0.0163[12]
Drotaverine Hydrochloride Stability
Stress ConditionTemperatureDuration% DegradationReference
Acidic (0.1 M HCl)60°C8 hours14%[8]
Acidic (Strong)100°C24 hours17.21%[13]
Alkaline (0.1 M NaOH)60°C8 hours76%[8]
Oxidative (2.5% H2O2)Room Temperature8 hours13%[8]
Oxidative (30% H2O2)Room Temperature72 hours~55%
Neutral (Water)80°C24 hours9.82%
Thermal (Dry Heat)60°C15 daysStable
Photolytic (Sunlight)-4 hoursSignificant[7]
Pharmacokinetic Parameters of Drotaverine (80 mg oral dose in humans)
ParameterValueReference
BioavailabilityHighly variable (24.5% - 91%), Mean: 58.2 ± 18.2%[3][14][15][16]
Cmax292 ± 88 ng/mL[3][17]
Tmax1.9 ± 0.54 hours[3][17]
Volume of Distribution193 ± 48 L[3][17]

Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization-Based)

Objective: To determine the direct inhibitory effect of drotaverine on PDE4 enzyme activity.

Materials:

  • Drotaverine hydrochloride

  • Recombinant human PDE4 enzyme

  • Fluorescein-labeled cAMP (FAM-cAMP) substrate

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Binding agent (specific to the assay kit)

  • Positive control inhibitor (e.g., Rolipram)

  • DMSO

  • 384-well black plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of drotaverine hydrochloride in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 1 mM to 10 nM).

    • Prepare a similar dilution series for the positive control (Rolipram).

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted drotaverine, positive control, or DMSO (for controls) to the wells of a 384-well plate.

    • Add 10 µL of diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding 25 µL of the Binding Agent solution to all wells.

    • Incubate for an additional 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of PDE4 inhibition for each drotaverine concentration.

    • Plot the percentage of inhibition against the logarithm of the drotaverine concentration to determine the IC50 value.[18]

Protocol 2: Isolated Organ Bath Assay for Smooth Muscle Relaxation

Objective: To assess the relaxant effect of drotaverine on pre-contracted isolated smooth muscle tissue.

Materials:

  • Isolated tissue (e.g., guinea pig ileum or trachea)

  • Physiological salt solution (e.g., Krebs-Henseleit solution)

  • Gas mixture (95% O2 / 5% CO2)

  • Agonist for pre-contraction (e.g., acetylcholine, histamine, KCl)

  • Drotaverine hydrochloride

  • Organ bath system with force transducer and data acquisition software

Procedure:

  • Tissue Preparation and Mounting:

    • Dissect the desired smooth muscle tissue and place it in cold, aerated physiological salt solution.

    • Mount the tissue strip in the organ bath containing the physiological salt solution maintained at 37°C and aerated with the gas mixture.

    • Connect the tissue to an isometric force transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60 minutes under a stable resting tension.

  • Pre-contraction:

    • Induce a sustained contraction by adding a suitable agonist to the organ bath.

    • Wait until a stable contraction plateau is reached.

  • Drotaverine Application:

    • Add drotaverine to the bath in a cumulative, concentration-dependent manner.

    • Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.

  • Data Acquisition and Analysis:

    • Record the tension continuously.

    • Calculate the percentage of relaxation induced by each concentration of drotaverine relative to the maximal pre-contraction.

    • Plot the concentration-response curve to determine the EC50 value.[1][19][20][21][22]

Protocol 3: Intracellular Calcium Measurement in Smooth Muscle Cells

Objective: To investigate the effect of drotaverine on intracellular calcium mobilization in smooth muscle cells.

Materials:

  • Smooth muscle cells

  • Glass-bottom culture dishes

  • Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological salt solution (e.g., HBSS)

  • Drotaverine hydrochloride

  • Agonist to induce calcium influx (e.g., KCl, carbachol)

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Culture and Dye Loading:

    • Culture smooth muscle cells on glass-bottom dishes.

    • Load the cells with a fluorescent Ca2+ indicator dye in a physiological salt solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Imaging:

    • Mount the dish on the stage of the fluorescence microscope.

    • Establish a baseline fluorescence recording for 1-2 minutes.

  • Drotaverine Treatment and Agonist Stimulation:

    • Pre-incubate the cells with different concentrations of drotaverine.

    • Add a contractile agonist to induce an increase in intracellular Ca2+.

    • Continue recording the fluorescence to observe any reduction in the Ca2+ signal.

  • Data Analysis:

    • Analyze the changes in fluorescence intensity over time to determine the effect of drotaverine on intracellular calcium levels.[1][23][24][25][26]

Visualizations

Drotaverine_Signaling_Pathway cluster_membrane Cell Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts LVOCC L-type Ca2+ Channel Ca_in Ca2+ Influx Drotaverine Drotaverine Drotaverine->LVOCC Blocks PDE4 PDE4 Drotaverine->PDE4 Inhibits PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC MLCK_active MLCK (Active) PKA->MLCK_active Phosphorylates/ Inactivates MLCK_inactive MLCK (Inactive) MLCK_active->MLCK_inactive Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to Ca_in->Contraction Required for Ca_out Extracellular Ca2+ Ca_out->LVOCC

Caption: Signaling pathway of drotaverine in smooth muscle cells.

Experimental_Workflow_Organ_Bath start Start dissect Dissect Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate for 60 minutes mount->equilibrate precontract Add Agonist for Pre-contraction equilibrate->precontract stable_contraction Achieve Stable Contraction Plateau precontract->stable_contraction add_drotaverine Add Cumulative Doses of Drotaverine stable_contraction->add_drotaverine record Record Tension add_drotaverine->record analyze Analyze Data (EC50 Calculation) record->analyze end End analyze->end

References

Technical Support Center: Drotaverine Hydrochloride Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of drotaverine hydrochloride in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving drotaverine hydrochloride?

A1: Drotaverine hydrochloride is soluble in several organic solvents and sparingly soluble in aqueous solutions. For experimental work, it is often dissolved in an organic solvent first and then diluted with an aqueous buffer.

  • Organic Solvents: It is soluble in ethanol (approximately 0.5 mg/mL), Dimethyl Sulfoxide (DMSO, approximately 1 mg/mL), and Dimethylformamide (DMF, approximately 1 mg/mL).[1] It is also reported to be soluble in methanol and freely soluble in chloroform.[2][3]

  • Aqueous Solvents: It is sparingly soluble in water.[2][3] To achieve a higher concentration in aqueous buffers like PBS, it is recommended to first dissolve drotaverine hydrochloride in DMF and then dilute with the buffer. For example, a solubility of approximately 0.16 mg/mL can be achieved in a 1:5 solution of DMF:PBS (pH 7.2).[1] It is not recommended to store aqueous solutions for more than one day.[1]

Q2: How stable is drotaverine hydrochloride under different stress conditions?

A2: Drotaverine hydrochloride shows varying stability under different stress conditions such as acid, base, oxidation, heat, and light. It is particularly susceptible to degradation in alkaline and oxidative conditions.[4]

Q3: What are the known degradation products of drotaverine hydrochloride?

A3: While many studies report the formation of degradation products, detailed structural elucidation from forced degradation studies is limited in publicly available literature. However, a biodegradation study identified the following metabolites: 3,4-diethoxybenzoic acid, 3,4-diethoxybenzaldehyde, and 3,4-diethoxybenzoic acid ethyl ester. These suggest that the ester and ether linkages are susceptible to cleavage.

Troubleshooting Guide

Issue: Inconsistent results in stability studies.

  • Possible Cause: Variability in experimental conditions.

  • Solution: Ensure that the concentration of the stressing agent, temperature, and exposure time are tightly controlled and consistent across all experiments. Use a validated stability-indicating analytical method to separate and quantify the drug and its degradation products accurately.

Issue: Precipitation of the drug during the experiment.

  • Possible Cause: Poor solubility in the chosen solvent system or change in pH.

  • Solution: Re-evaluate the solubility of drotaverine hydrochloride in the solvent system. It may be necessary to use a co-solvent or adjust the pH of the medium. When working with aqueous buffers, preparing a concentrated stock solution in an organic solvent like DMF or DMSO before dilution can prevent precipitation.[1]

Issue: Unexpected degradation peaks in the chromatogram.

  • Possible Cause: Interaction with excipients (in formulated products), impurities in solvents, or container closure interactions.

  • Solution: Analyze a placebo formulation (without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the excipients. Ensure high purity of solvents and reagents. Evaluate the compatibility of the drug with the container closure system.

Data on Drotaverine Hydrochloride Stability

The following tables summarize the degradation of drotaverine hydrochloride under various forced degradation conditions as reported in different studies.

Table 1: Degradation of Drotaverine Hydrochloride under Hydrolytic Conditions

Study ReferenceAcidic ConditionsAlkaline ConditionsNeutral Conditions
Sharma R, et al. (2012)[4]~12.62% degradation in 1.0 N HCl after 12h reflux.Significant degradation.Labile.
Anonymous (2015)[5]~17.21% degradation in strong acid at 100°C for 24h.~27.24% degradation in 1N NaOH at 100°C for 24h.~9.82% degradation in water at 100°C for 24h.
Dahivelkar PP, et al. (2011)[6]14% degradation in 0.1 M HCl at 60°C after 8h.76% degradation in 0.1 M NaOH at 60°C after 8h.Not Reported

Table 2: Degradation of Drotaverine Hydrochloride under Oxidative, Thermal, and Photolytic Conditions

Study ReferenceOxidative ConditionsThermal ConditionsPhotolytic Conditions
Sharma R, et al. (2012)[4]Significant degradation.1.38% degradation at 60°C for 15 days.~23.59% degradation upon exposure to direct sunlight for 4h.
Anonymous (2015)[5]~16.84% degradation in 3% H₂O₂ at 100°C.~6.82% degradation at 100°C for 48h.~13.16% degradation upon exposure to sunlight for 48h.
Dahivelkar PP, et al. (2011)[6]13% degradation in 2.5% H₂O₂ after 8h.Not ReportedNot Reported

Experimental Protocols

Protocol 1: Forced Degradation Study by Sharma R, et al. (2012)[4]

  • Drug Concentration: 1 mg/mL

  • Acid Hydrolysis: Reflux in 0.1 N, 1.0 N, and 5.0 N HCl for up to 12 hours.

  • Alkaline Hydrolysis: Reflux in 0.1 N NaOH for 8 hours.

  • Neutral Hydrolysis: Reflux in water for up to 24 hours.

  • Oxidative Degradation: Not specified in detail.

  • Thermal Degradation: Solid drug exposed to 60°C for 15 days.

  • Photolytic Degradation: Solid drug exposed to direct sunlight for 4 hours.

  • Analysis: HPLC with a C18 column and a mobile phase of methanol and 0.1 M ammonium acetate (pH 5) (60:40 v/v). Detection at 319 nm.

Protocol 2: Forced Degradation Study by Anonymous (2015)[5]

  • Acid Hydrolysis: Reflux in strong acidic conditions at 100°C for 24 hours.

  • Alkaline Hydrolysis: Reflux in 1 N NaOH at 100°C for 24 hours.

  • Neutral Hydrolysis: Reflux in water at 100°C for 24 hours.

  • Oxidative Degradation: Exposure to 3% H₂O₂ at 100°C.

  • Thermal Degradation: Heating solid drug at 100°C for 48 hours.

  • Photolytic Degradation: Exposing solid drug to direct sunlight for 48 hours.

  • Analysis: RP-HPLC with a mobile phase of 0.2% formic acid and methanol (55:45 v/v).

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Drotaverine HCl Stock Solution sample Dilute to Working Concentration stock->sample acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) sample->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) sample->base oxidation Oxidative Degradation (e.g., 3% H2O2, 60°C) sample->oxidation thermal Thermal Degradation (e.g., 105°C) sample->thermal photo Photolytic Degradation (e.g., 1.2 million lux hours) sample->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc detect UV Detection hplc->detect quant Quantify Degradation detect->quant

Caption: Experimental workflow for forced degradation studies of drotaverine hydrochloride.

G cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_oxidation Oxidation cluster_biodegradation Identified Biodegradation Products Drotaverine Drotaverine Hydrolysis_Products Potential Cleavage of Ether Linkages Drotaverine->Hydrolysis_Products H+/OH- Oxidation_Products Potential Oxidation of the Nitrogen Atom and Aromatic Rings Drotaverine->Oxidation_Products [O] Product1 3,4-diethoxybenzoic acid Drotaverine->Product1 Biodegradation Product2 3,4-diethoxybenzaldehyde Drotaverine->Product2 Biodegradation Product3 3,4-diethoxybenzoic acid ethyl ester Drotaverine->Product3 Biodegradation

Caption: Putative degradation pathways of drotaverine hydrochloride.

References

Technical Support Center: Addressing Drotaverine Cytotoxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with drotaverine at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is drotaverine expected to be cytotoxic to cells in culture?

A1: Drotaverine can exhibit both cytostatic and cytotoxic effects, depending on its concentration and the cell type used. At lower concentrations, it primarily acts as a cytostatic agent, inhibiting cell proliferation.[1][2] One study reported an EC50 value as low as 3.0 μM in HT-29 human colorectal carcinoma cells using an SRB assay.[1][2] At higher concentrations, cytotoxic effects leading to cell death may be observed.

Q2: What is the primary mechanism of action of drotaverine?

A2: Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4) and also has L-type voltage-operated calcium channel (L-VOCC) blocking properties.[3][4] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn results in smooth muscle relaxation.[4] Its effects on cancer cells are thought to be related to this mechanism, as well as potential minor allosteric calcium channel blocking properties.[4]

Q3: My cells are showing signs of distress even at low concentrations of drotaverine. What could be the issue?

A3: Several factors could contribute to this:

  • Solubility Issues: Drotaverine hydrochloride has limited solubility in aqueous solutions.[3] If not properly dissolved, precipitates can form in the culture medium, leading to non-specific cellular stress and apparent cytotoxicity.

  • Solvent Toxicity: The solvent used to dissolve drotaverine, such as DMSO, can be toxic to cells at certain concentrations. It is crucial to have a vehicle control (cells treated with the same concentration of solvent alone) to rule this out.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to drotaverine. It is advisable to perform a dose-response curve to determine the optimal concentration range for your specific cell line.

Q4: How can I improve the solubility of drotaverine for my experiments?

A4: Drotaverine hydrochloride is sparingly soluble in aqueous buffers. To improve solubility, it is recommended to first dissolve it in an organic solvent like DMSO to create a concentrated stock solution.[3] When preparing your working concentrations, add the stock solution to the pre-warmed culture medium with gentle vortexing to ensure rapid and uniform mixing. Avoid high concentrations of the organic solvent in the final culture medium.

Troubleshooting Guides

Issue 1: High levels of unexpected cell death observed across all concentrations.
Possible Cause Troubleshooting Step
Drotaverine Precipitation Visually inspect the culture wells for any signs of drug precipitation. Prepare fresh drug dilutions and ensure complete dissolution in the solvent before adding to the media. Consider using a lower final concentration of drotaverine.
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. If the vehicle control also shows high cytotoxicity, reduce the final solvent concentration.
Contamination Check for signs of bacterial or fungal contamination in your cell cultures.
Issue 2: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Drug Preparation Always prepare fresh dilutions of drotaverine from a stock solution for each experiment. Ensure the stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.
Variability in Cell Seeding Ensure a consistent number of cells are seeded in each well. Use a cell counter for accurate cell density determination.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.

Investigating High-Concentration Cytotoxicity

While lower concentrations of drotaverine are primarily cytostatic, high concentrations may induce cytotoxicity through mechanisms that are not yet fully elucidated. The following section provides experimental workflows to investigate the potential mechanisms of drotaverine-induced cytotoxicity at high concentrations.

Quantitative Data Summary: Drotaverine Activity
Assay TypeTarget/Cell LineParameterValue (µM)
Radioligand Binding AssayL-type Ca2+ channel (pregnant rat uterine membranes)IC50 ([3H]nitrendipine binding)5.6
Radioligand Binding AssayL-type Ca2+ channel (pregnant rat uterine membranes)IC50 ([3H]diltiazem binding)2.6
Cytotoxicity Assay (SRB)HT-29 human colorectal carcinoma cellsEC503.0

This data is provided as a reference from published literature.[3] Researchers should determine the EC50/IC50 in their specific cell line and assay conditions.

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • Drotaverine

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat cells with various concentrations of drotaverine and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[5]

Evaluation of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with drotaverine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with high concentrations of drotaverine. Include untreated and vehicle-treated cells as controls.

  • Harvest cells (including any floating cells) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low mitochondrial membrane potential, it remains as monomers that fluoresce green.

Materials:

  • Cells treated with drotaverine

  • JC-1 reagent

  • Fluorescence microscope or plate reader

Procedure:

  • Treat cells with high concentrations of drotaverine.

  • Prepare the JC-1 staining solution according to the manufacturer's protocol.

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.[7][8]

  • Wash the cells with assay buffer.

  • Measure the red (J-aggregates, Ex/Em ~585/590 nm) and green (JC-1 monomers, Ex/Em ~510/527 nm) fluorescence.[9]

  • The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.

Detection of Reactive Oxygen Species (ROS) (DCFDA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.

Materials:

  • Cells treated with drotaverine

  • DCFDA solution

  • Fluorescence plate reader or microscope

Procedure:

  • Treat cells with high concentrations of drotaverine.

  • Load the cells with DCFDA solution and incubate according to the manufacturer's instructions.

  • After incubation, DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound DCF.

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[10] An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations

Drotaverine_Signaling_Pathway Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 inhibits L_VDCC L-type Ca2+ Channel Drotaverine->L_VDCC blocks Cell_Proliferation Cell_Proliferation Drotaverine->Cell_Proliferation inhibits cAMP cAMP PDE4->cAMP degrades Ca_influx Ca2+ Influx L_VDCC->Ca_influx Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation cAMP->Smooth_Muscle_Relaxation promotes Ca_influx->Cell_Proliferation required for

Caption: Primary signaling pathways of Drotaverine.

Experimental_Workflow cluster_0 Initial Assessment cluster_1 Mechanism Investigation cluster_2 Data Interpretation Cell_Culture Seed Cells Treatment Treat with high concentration of Drotaverine Cell_Culture->Treatment Viability_Assay Assess Cell Viability (e.g., MTT Assay) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Viability_Assay->Apoptosis_Assay Mito_Potential Mitochondrial Potential (JC-1 Assay) Viability_Assay->Mito_Potential ROS_Assay ROS Detection (DCFDA Assay) Viability_Assay->ROS_Assay Conclusion Determine Cytotoxic Mechanism Apoptosis_Assay->Conclusion Mito_Potential->Conclusion ROS_Assay->Conclusion Troubleshooting_Logic Start Unexpected Cell Death with Drotaverine Check_Precipitate Visual inspection for precipitate? Start->Check_Precipitate Precipitate_Yes Yes Check_Precipitate->Precipitate_Yes Precipitate Observed Precipitate_No No Check_Precipitate->Precipitate_No No Precipitate Action_Fresh_Dilution Prepare fresh dilutions, ensure complete dissolution Precipitate_Yes->Action_Fresh_Dilution Check_Vehicle_Control Check vehicle control for toxicity Precipitate_No->Check_Vehicle_Control Vehicle_Toxic Toxic Check_Vehicle_Control->Vehicle_Toxic Vehicle_Not_Toxic Not Toxic Check_Vehicle_Control->Vehicle_Not_Toxic Action_Reduce_Solvent Reduce final solvent concentration Vehicle_Toxic->Action_Reduce_Solvent Action_Check_Contamination Check for microbial contamination Vehicle_Not_Toxic->Action_Check_Contamination

References

refining experimental protocols for drotaverine research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drotaverine research. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues encountered when working with drotaverine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for drotaverine?

Drotaverine's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4).[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), resulting in the relaxation of smooth muscle.[1]

Q2: Does drotaverine have any secondary mechanisms of action?

Yes, drotaverine also exhibits calcium channel blocking properties, specifically targeting L-type voltage-operated calcium channels (L-VOCC).[2][3][4] This contributes to its spasmolytic effects by reducing the influx of calcium ions into smooth muscle cells, which is a key trigger for contraction.

Q3: What are the common applications of drotaverine in a research setting?

Drotaverine is frequently used as a pharmacological tool to study the role of PDE4 in various physiological processes. It is also utilized in studies investigating smooth muscle physiology and pharmacology, particularly in the context of airway, gastrointestinal, and urogenital systems.[3][5][6][7]

Q4: What are the known side effects of drotaverine?

While generally considered safe, some reported side effects in humans and animals include nausea, headache, dizziness, hypotension, and allergic reactions.[8][9] In rare cases, it has been associated with penile tumescence.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise during drotaverine experiments.

Issue Potential Cause Recommended Solution
No or weaker-than-expected effect Compound degradationUse a fresh aliquot of the stock solution and avoid repeated freeze-thaw cycles.[11] Consider preparing new stock solutions from powder. Drotaverine is more stable at a slightly acidic pH (around 5).[12]
Incorrect concentrationVerify all calculations and ensure accurate serial dilutions.[11] Perform a dose-response experiment to determine the optimal concentration range for your specific model.
Low target expressionConfirm the expression levels of PDE4 in your experimental model using techniques like RT-PCR or Western blot.[11]
High variability between replicates Inconsistent cell platingEnsure a homogenous cell suspension and use consistent seeding densities.[11]
Pipetting errorsCalibrate pipettes regularly. For low concentrations, use intermediate dilution steps to work with larger, more accurate volumes.[11]
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with sterile media or PBS to create a humidity barrier.[11]
Observed cell toxicity High compound concentrationPerform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration of drotaverine in your specific cell type.[11]
High co-solvent concentrationIf using a co-solvent like DMSO, ensure the final concentration in the experimental medium is low (typically <0.5%) to avoid solvent-induced toxicity.[13]
Compound precipitation in aqueous buffer Low aqueous solubilityOptimize the final concentration of the organic solvent (e.g., DMSO) to be as low as possible. Pre-warm the aqueous buffer to 37°C before adding the stock solution dropwise while vigorously vortexing. Consider using solubility enhancers like cyclodextrins for persistent issues.[14]

Experimental Protocols & Data

Drotaverine Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by drotaverine.

Drotaverine_PDE4_Pathway cluster_contraction Contraction Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Substrate Adenylyl_Cyclase->cAMP Converts to MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inactivates) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLCK_inactive->Relaxation Promotes MLC_P MLC-P MLC->MLC_P Contraction Contraction MLC_P->Contraction

Caption: Drotaverine's primary mechanism via PDE4 inhibition.

Drotaverine_Calcium_Channel_Pathway Drotaverine Drotaverine LVOCC L-type Voltage-Operated Calcium Channel (L-VOCC) Drotaverine->LVOCC Blocks Ca_intracellular Intracellular Ca²⁺ LVOCC->Ca_intracellular Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->LVOCC Influx Calmodulin Calmodulin Ca_intracellular->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction Leads to

Caption: Drotaverine's secondary mechanism via calcium channel blockade.

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of drotaverine on phosphodiesterase 4 (PDE4) activity.

Methodology:

  • Reagents and Materials: Recombinant human PDE4 enzyme, cyclic adenosine monophosphate (cAMP), [3H]-cAMP (tracer), snake venom nucleotidase, drotaverine, and a positive control (e.g., Rolipram).[1]

  • Procedure:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT).

    • Create serial dilutions of drotaverine and the positive control.

    • In a 96-well plate, add the reaction buffer, diluted compound/control, and the PDE4 enzyme. Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding a substrate mix containing cAMP and [3H]-cAMP. Incubate for 30 minutes at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., 0.2 M HCl).

    • Add snake venom nucleotidase to convert the resulting AMP to adenosine and incubate for 10 minutes.

    • Separate the unhydrolyzed [3H]-cAMP from the [3H]-adenosine using an ion-exchange resin.

    • Elute the [3H]-adenosine and quantify using a liquid scintillation counter.[1]

  • Data Analysis: Calculate the percentage of PDE4 inhibition for each drotaverine concentration. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.

Sample Data:

Compound Concentration (µM) PDE4 Inhibition (%) IC50 (µM)
Drotaverine0.1105.01[7]
135
1070
10090
Rolipram (Control)0.0125~0.1
0.165
192

Note: The IC50 value for drotaverine on isolated human PDE IV enzyme has been reported to be 3.3 µM.[7]

Intracellular cAMP Level Measurement

Objective: To quantify the effect of drotaverine on intracellular cAMP levels in a cellular context.

Methodology:

  • Cell Culture: Culture primary smooth muscle cells (e.g., human airway or rat aortic smooth muscle cells) in an appropriate medium.

  • Procedure:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Replace the medium with serum-free medium containing a general phosphodiesterase inhibitor like IBMX (to establish a baseline of stimulated cAMP production) and incubate for 30 minutes.

    • Treat cells with various concentrations of drotaverine or a vehicle control for 15-30 minutes.

    • Lyse the cells using a lysis buffer from a commercial cAMP assay kit (e.g., ELISA or HTRF-based kits).

    • Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions.

    • Normalize the cAMP concentration to the total protein content in each well (determined by a BCA or Bradford assay).[1]

  • Data Analysis: Calculate the fold-change in cAMP concentration relative to the vehicle-treated cells. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Sample Data:

Compound Concentration (µM) cAMP Concentration (pmol/mg protein) Fold Change vs. Vehicle
Vehicle Control015 ± 2.11.0
Drotaverine0.125 ± 3.51.7
158 ± 6.23.9
10110 ± 11.87.3
100145 ± 15.39.7
Forskolin (Control)10250 ± 25.016.7

(Data is illustrative, based on typical experimental outcomes)

Calcium Imaging in Smooth Muscle Cells

Objective: To investigate if drotaverine modulates intracellular calcium (Ca²⁺) mobilization in smooth muscle cells.

Methodology:

  • Cell Culture and Dye Loading:

    • Culture smooth muscle cells on glass-bottom dishes.

    • Load cells with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.[1]

  • Procedure:

    • Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Establish a baseline fluorescence recording for 1-2 minutes.

    • Add a contractile agonist (e.g., carbachol, potassium chloride) to induce an increase in intracellular Ca²⁺.

    • After the Ca²⁺ signal peaks and reaches a plateau, add different concentrations of drotaverine and continue recording to observe any reduction in the Ca²⁺ signal.

    • Alternatively, pre-incubate cells with drotaverine before adding the contractile agonist to assess its inhibitory effect on Ca²⁺ influx.[1]

  • Data Analysis: Measure the change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration. Calculate the percentage of inhibition of the agonist-induced Ca²⁺ increase.

Sample Data (Pre-incubation model):

Compound Concentration (µM) Agonist-Induced Ca²⁺ Peak (Fold Change) Inhibition of Ca²⁺ Influx (%)
Vehicle-3.5 ± 0.40
Drotaverine12.8 ± 0.320
101.9 ± 0.246
1001.1 ± 0.169
Verapamil (Control)100.8 ± 0.177

(Data is illustrative, based on typical experimental outcomes)

Isolated Smooth Muscle Relaxation Assay

Objective: To assess the functional effect of drotaverine on smooth muscle contractility.

Methodology:

  • Tissue Preparation:

    • Isolate smooth muscle strips or rings from an appropriate tissue source (e.g., guinea pig trachea, rat aorta, human ureter).[3][7]

    • Mount the tissues in an organ bath containing an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C.[7]

  • Procedure:

    • Allow the tissues to equilibrate under a baseline tension.

    • Induce a stable contraction using a contractile agent (e.g., KCl, histamine, methacholine, carbachol).[3][15]

    • Once a stable contraction plateau is reached, add cumulative concentrations of drotaverine to the organ bath.

    • Record the changes in muscle tension.

  • Data Analysis: Express the relaxation induced by drotaverine as a percentage of the maximal contraction induced by the agonist. Calculate the IC50 or pD2 value to quantify the potency of drotaverine.

Experimental Workflow Diagram:

Smooth_Muscle_Relaxation_Workflow start Start tissue_prep 1. Isolate and Mount Smooth Muscle Tissue start->tissue_prep equilibration 2. Equilibrate Tissue in Organ Bath tissue_prep->equilibration contraction 3. Induce Contraction with Agonist (e.g., KCl) equilibration->contraction drotaverine_add 4. Add Cumulative Concentrations of Drotaverine contraction->drotaverine_add record 5. Record Changes in Muscle Tension drotaverine_add->record analysis 6. Data Analysis: Calculate % Relaxation & IC50 record->analysis end End analysis->end

Caption: Workflow for isolated smooth muscle relaxation assay.

References

Navigating the Nuances of Drotaverine In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the antispasmodic drug drotaverine, in vitro models offer a powerful platform for elucidating its mechanisms of action and pharmacokinetic properties. However, the translation of these findings to in vivo scenarios is often fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the limitations of in vitro models in drotaverine studies, ensuring more robust and predictive experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My in vitro metabolic stability assay with drotaverine in human liver microsomes shows a slower clearance than observed in vivo. What could be the reason?

A1: This discrepancy is a common challenge and can be attributed to several factors:

  • Incomplete Metabolic Pathways: Standard human liver microsomes (HLMs) primarily contain Phase I (cytochrome P450) and Phase II (UGT) enzymes. Drotaverine is known to be metabolized extensively via glucuronidation (a Phase II process). However, if other non-microsomal Phase II enzymes or transporters are involved in its clearance in vivo, HLMs will underestimate the metabolic rate.

  • Cofactor Limitations: Ensure that the concentration of the UGT cofactor, UDPGA (uridine diphosphate glucuronic acid), is not limiting in your assay. Titrating UDPGA concentrations can help optimize the reaction.

  • Extrahepatic Metabolism: Drotaverine may undergo significant metabolism in other tissues not accounted for in HLM assays, such as the intestine or kidneys. In vivo, the interplay between these organs contributes to the overall clearance.

Q2: I'm observing high variability in the apparent permeability (Papp) of drotaverine across my Caco-2 cell monolayers. How can I troubleshoot this?

A2: High variability in Caco-2 permeability assays can stem from several sources:

  • Monolayer Integrity: Ensure the integrity of your Caco-2 monolayers by consistently monitoring the transepithelial electrical resistance (TEER) values. A stable and sufficiently high TEER value is indicative of a well-formed monolayer. Also, assess the permeability of a paracellular marker like lucifer yellow to confirm tight junction integrity.

  • Efflux Transporter Activity: Drotaverine's chemical structure suggests it may be a substrate for efflux transporters like P-glycoprotein (P-gp). The expression levels of these transporters can vary between Caco-2 passages and even within the same batch of cells, leading to inconsistent Papp values. It is crucial to characterize the expression and activity of relevant transporters in your cell line.

  • Assay Conditions: Maintain consistent assay conditions, including pH, temperature, and incubation time. The pH of the apical and basolateral compartments should be carefully controlled to mimic physiological conditions.

Q3: Is drotaverine a substrate of P-glycoprotein (P-gp)? My results are inconclusive.

A3: While there is a lack of definitive public data confirming drotaverine as a P-gp substrate, its physicochemical properties suggest it is a plausible candidate. To investigate this:

  • Bidirectional Transport Assay: Perform a bidirectional transport study in Caco-2 cells. A basolateral-to-apical (B-A) Papp value that is significantly higher than the apical-to-basolateral (A-B) Papp value (efflux ratio > 2) is indicative of active efflux.

  • Inhibitor Studies: Conduct the transport assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporine A. A significant reduction in the efflux ratio in the presence of the inhibitor would strongly suggest P-gp involvement.

  • Transporter-Overexpressing Cell Lines: For definitive results, consider using cell lines that are engineered to overexpress specific transporters like MDR1 (P-gp).

Q4: Can I use standard 2D cell cultures to study the long-term cytostatic effects of drotaverine?

A4: While 2D cell cultures are useful for initial cytotoxicity screening, they have limitations for long-term studies. Drotaverine has been shown to have cytostatic effects in some cancer cell lines. For more physiologically relevant long-term studies, consider advanced 3D cell culture models like spheroids or organoids. These models better recapitulate the in vivo tumor microenvironment, including cell-cell interactions and nutrient gradients, which can influence drug response over time.

Troubleshooting Guides

Issue 1: Poor Correlation Between In Vitro Permeability and In Vivo Absorption
Potential Cause Troubleshooting Steps
Active Transport Not Captured Perform bidirectional Caco-2 assays to determine the efflux ratio. Use specific inhibitors to identify the transporters involved (e.g., verapamil for P-gp).
Metabolism in Caco-2 Cells Analyze the receiver compartment for the presence of drotaverine metabolites. Caco-2 cells have some metabolic capacity.
Solubility Issues Ensure drotaverine is fully dissolved in the assay buffer at the tested concentrations. Poor solubility can lead to artificially low permeability values.
Incorrect pH Maintain a pH gradient that mimics the in vivo situation (e.g., pH 6.5 on the apical side and pH 7.4 on the basolateral side).
Issue 2: Difficulty in Determining Drotaverine's In Vitro Metabolic Profile
Potential Cause Troubleshooting Steps
Low Metabolic Rate in HLMs Increase the incubation time or the concentration of microsomal protein. Ensure the reaction is in the linear range.
Predominant Glucuronidation Use alamethicin to activate UGT enzymes in microsomes. Ensure an adequate supply of the cofactor UDPGA.
Involvement of Non-Microsomal Enzymes Consider using S9 fraction, which contains both microsomal and cytosolic enzymes, or primary hepatocytes for a more complete metabolic picture.
Metabolite Instability Check for the stability of potential drotaverine metabolites under the assay conditions.

Quantitative Data Summary

Due to a lack of publicly available in vitro data specific to drotaverine's metabolism and transport, the following tables provide a template for organizing your experimental data and comparing it to known standards.

Table 1: In Vitro Permeability of Drotaverine in Caco-2 Cells

Parameter Drotaverine Atenolol (Low Permeability Control) Propranolol (High Permeability Control)
Papp (A-B) (x 10⁻⁶ cm/s) Experimental Value< 1.0> 10.0
Papp (B-A) (x 10⁻⁶ cm/s) Experimental Value< 1.0> 10.0
Efflux Ratio (Papp B-A / Papp A-B) Calculated Value~ 1.0~ 1.0
Efflux Ratio with Inhibitor (e.g., Verapamil) Experimental ValueN/AN/A

Table 2: In Vitro Metabolic Stability of Drotaverine in Human Liver Microsomes

Parameter Drotaverine Testosterone (CYP3A4 Substrate Control) 7-Hydroxycoumarin (UGT Substrate Control)
Half-life (t₁/₂) (min) Experimental ValueKnown ValueKnown Value
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) Calculated ValueKnown ValueKnown Value

Table 3: Cytotoxicity of Drotaverine in Various Cell Lines

Cell Line EC₅₀ (µM)
HT-29 (Human Colorectal Carcinoma)3.0
5637 (Human Bladder Carcinoma)6.4
A549 (Human Lung Carcinoma)13.9
MCF-7 (Human Breast Carcinoma)16.5
Add other cell lines as testedExperimental Value

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of drotaverine in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to assess its potential as a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Values should be >200 Ω·cm². Additionally, assess the permeability of a paracellular marker (e.g., lucifer yellow).

  • Assay Buffer Preparation: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with appropriate pH for the apical (pH 6.5) and basolateral (pH 7.4) compartments.

  • Dosing Solution Preparation: Prepare a dosing solution of drotaverine in the transport buffer at the desired concentration (e.g., 10 µM).

  • Permeability Assay:

    • For A-B transport, add the drotaverine dosing solution to the apical side and fresh transport buffer to the basolateral side.

    • For B-A transport, add the drotaverine dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of drotaverine in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the metabolic stability of drotaverine in human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of drotaverine in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Prepare a solution of pooled human liver microsomes in the reaction buffer.

    • Prepare a solution of the cofactor NADPH. For UGT-mediated metabolism, include UDPGA and activate the microsomes with alamethicin.

  • Incubation:

    • Pre-warm the microsomal suspension and drotaverine solution at 37°C.

    • Initiate the reaction by adding the NADPH/UDPGA solution.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • Analysis: Analyze the concentration of the remaining drotaverine in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining drotaverine against time. The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Half-life and Intrinsic Clearance Calculation:

    • t₁/₂ = 0.693 / k

    • CLᵢₙₜ = (V / P) * k where V is the incubation volume and P is the microsomal protein concentration.

Visualizing Key Pathways and Workflows

Drotaverine_Signaling_Pathway Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 cAMP cAMP PDE4->cAMP hydrolyzes AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active MLCK_inactive Inactive (phosphorylated) MLCK Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation

Caption: Drotaverine's mechanism of action via PDE4 inhibition.

Experimental_Workflow_Permeability start Start culture Culture Caco-2 cells on Transwell inserts (21-25 days) start->culture integrity Assess Monolayer Integrity (TEER & Lucifer Yellow) culture->integrity prepare Prepare Dosing Solutions (Drotaverine +/- Inhibitor) integrity->prepare transport Perform Bidirectional Transport Assay (A-B and B-A) prepare->transport sample Collect Samples from Receiver Compartment transport->sample analyze Analyze Samples (LC-MS/MS) sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate end End calculate->end

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Observation Observed Discrepancy: Low in vitro clearance vs. high in vivo clearance Metabolism Incomplete Metabolism in vitro Observation->Metabolism Transport Efflux Transporter Involvement Observation->Transport Extrahepatic Extrahepatic Metabolism Observation->Extrahepatic AdvancedModels Use Advanced Models (Hepatocytes, S9 Fraction) Metabolism->AdvancedModels InhibitorStudies Transporter Inhibitor Studies Transport->InhibitorStudies PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling Extrahepatic->PBPK

Caption: Troubleshooting logic for in vitro-in vivo discrepancies.

mitigating drotaverine precipitation in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate precipitation issues with drotaverine in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my drotaverine hydrochloride precipitate when I dilute it in physiological buffers like PBS (pH 7.4)?

A1: Drotaverine hydrochloride precipitation in physiological buffers is primarily due to a pH-dependent solubility shift. Drotaverine is a weakly basic drug with a predicted pKa value around 6.17-7.11. The hydrochloride salt is more soluble in acidic aqueous solutions where the molecule is protonated (ionized). However, physiological buffers typically have a pH of approximately 7.4. At this pH, which is close to or above the pKa of drotaverine, the equilibrium shifts towards the un-ionized, free base form of the molecule. This free base is significantly less water-soluble than the hydrochloride salt, leading to its precipitation out of the solution.

Q2: What is the aqueous solubility of drotaverine hydrochloride?

A2: Drotaverine hydrochloride is described as sparingly soluble in water.[1] Its solubility is significantly influenced by the pH of the medium. While one source indicates its water solubility to be around 13.75 g/L (at 37°C), this is likely in unbuffered water where the salt itself creates a slightly acidic pH.[2] In a buffered solution at pH 7.2 (PBS), with the use of a co-solvent (DMF), the solubility has been reported to be approximately 0.16 mg/mL.[3]

Q3: At what pH is drotaverine most soluble?

A3: Drotaverine, as a weak base, is most soluble in acidic conditions (pH < pKa).[4] At pH values between 2.5 and 4.5, the ionized form of drotaverine is predominant, which enhances its solubility in aqueous solutions.[5]

Q4: Can I heat the solution to dissolve the drotaverine precipitate?

A4: While gentle warming can sometimes aid in the dissolution of compounds, it is not a recommended solution for drotaverine precipitation in physiological buffers. The underlying issue is the pH-dependent insolubility of the free base, not simply a slow dissolution rate. Any dissolution achieved by heating is likely to be temporary, and the precipitate will likely reappear upon cooling to ambient or experimental temperatures (e.g., 37°C). Furthermore, excessive heating can risk the chemical degradation of the compound.

Q5: Are there any excipients that can help prevent drotaverine precipitation?

A5: Yes, several excipients can be used to enhance the solubility of drotaverine and prevent its precipitation in physiological buffers. These include co-solvents, cyclodextrins, and surfactants. These agents work by either altering the properties of the solvent to be more favorable for the drug molecule or by forming complexes with the drug to keep it in solution.

Troubleshooting Guide: Drotaverine Precipitation

If you are observing precipitation of drotaverine in your experiments, use the following guide to diagnose and resolve the issue.

Step 1: Initial Assessment
  • Confirm the pH of your buffer: Ensure your physiological buffer is at the expected pH (typically around 7.4).

  • Note the final concentration of drotaverine: Precipitation is more likely at higher concentrations.

  • Observe when precipitation occurs: Does it happen immediately upon dilution, or over time?

Step 2: Mitigation Strategies

Based on your assessment, consider the following strategies to prevent precipitation.

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Dissolve drotaverine in a water-miscible organic solvent before diluting into the aqueous buffer.Simple and effective for many compounds.The organic solvent may have an effect on the experimental system (e.g., cell toxicity).
Cyclodextrins Use cyclodextrins to form inclusion complexes with drotaverine, increasing its apparent solubility.Generally well-tolerated in biological systems. Can be highly effective.May require optimization of the type and concentration of cyclodextrin.
pH Adjustment Lower the pH of the final solution to a range where the ionized form of drotaverine is more soluble.Directly addresses the root cause of precipitation.The altered pH may not be suitable for your experimental system.

Experimental Protocols

Below are detailed protocols for implementing the mitigation strategies.

Protocol 1: Using Co-solvents

This protocol is suitable for in vitro experiments where the final concentration of the organic solvent is tolerated by the system.

Materials:

  • Drotaverine hydrochloride powder

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Physiological buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a concentrated stock solution:

    • Dissolve drotaverine hydrochloride in 100% DMSO or DMF to create a high-concentration stock solution (e.g., 10-50 mg/mL). Drotaverine hydrochloride is soluble in DMSO and DMF at approximately 1 mg/mL, so higher concentrations may require gentle warming or sonication to fully dissolve.[6]

  • Dilute the stock solution:

    • Add the stock solution dropwise to your vigorously stirring physiological buffer to achieve the desired final concentration.

    • Ensure the final concentration of the organic solvent is as low as possible (ideally ≤ 0.5%) to minimize its effect on the experiment. For example, to prepare a 10 µM solution from a 10 mM stock, you would perform a 1:1000 dilution, resulting in a final DMSO/DMF concentration of 0.1%.

    • A 1:5 ratio of DMF to PBS (pH 7.2) has been shown to achieve a drotaverine solubility of approximately 0.16 mg/ml.

Protocol 2: Using Cyclodextrins

This method is recommended when the use of organic solvents is not desirable.

Materials:

  • Drotaverine hydrochloride powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Physiological buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the cyclodextrin solution:

    • Dissolve HP-β-CD in your physiological buffer to create a stock solution (e.g., 10-40% w/v).

  • Prepare the drotaverine-cyclodextrin complex:

    • Add the drotaverine hydrochloride powder directly to the cyclodextrin solution.

    • Alternatively, prepare a concentrated stock of drotaverine in a minimal amount of a suitable solvent (like ethanol or methanol) and add it to the stirring cyclodextrin solution. The organic solvent can then be removed by evaporation under a stream of nitrogen or by vacuum.

  • Allow for complexation:

    • Stir the mixture at room temperature for a sufficient time (e.g., 4-24 hours) to ensure the formation of the inclusion complex.

  • Sterilization (if required):

    • Filter-sterilize the final solution through a 0.22 µm syringe filter.

Data Summary

ParameterValueReference
Molecular Weight 397.5 g/mol (free base), 434.0 g/mol (HCl salt)[7]
pKa ~6.17-7.11 (predicted/reported)[2]
Solubility in DMSO/DMF ~1 mg/mL
Solubility in Ethanol ~0.5 mg/mL
Solubility in 1:5 DMF:PBS (pH 7.2) ~0.16 mg/mL
Aqueous Solubility Sparingly soluble[3][1]

Visual Guides

DrotaverinePrecipitation cluster_preparation Solution Preparation cluster_reaction Precipitation Mechanism Drotaverine_HCl Drotaverine HCl (Soluble, Ionized) Free_Base Drotaverine Free Base (Insoluble, Un-ionized) Drotaverine_HCl->Free_Base pH > pKa Buffer Physiological Buffer (pH ~7.4) Precipitate Precipitate Formation Free_Base->Precipitate

Caption: Mechanism of drotaverine precipitation in physiological buffer.

TroubleshootingWorkflow start Precipitation Observed check_concentration Is the final concentration high? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_solvent Is the system sensitive to organic solvents? check_concentration->check_solvent No end Clear Solution reduce_concentration->end use_cosolvent Use Co-solvent (e.g., DMSO) check_solvent->use_cosolvent No use_cyclodextrin Use Cyclodextrin check_solvent->use_cyclodextrin Yes use_cosolvent->end use_cyclodextrin->end

Caption: Troubleshooting workflow for drotaverine precipitation.

References

Validation & Comparative

A Comparative Analysis of Drotaverine and Papaverine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of drotaverine and papaverine, two antispasmodic agents used to relieve smooth muscle spasms. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows to aid in research and development.

Introduction and Pharmacological Profile

Drotaverine and papaverine are both benzylisoquinoline derivatives that function as smooth muscle relaxants.[1][2] Papaverine, an alkaloid originally isolated from the opium poppy, is known for its broad, non-selective inhibitory action on phosphodiesterase (PDE) enzymes.[3][4] Drotaverine, a structural analogue of papaverine, was developed to offer a more potent and selective antispasmodic effect.[1][3] It is primarily recognized as a selective inhibitor of phosphodiesterase-4 (PDE4), which is believed to contribute to its enhanced potency and potentially more favorable side effect profile.[1][3][5] Clinically, both drugs are employed in the management of visceral smooth muscle spasms, including those associated with gastrointestinal disorders, renal colic, and in obstetric applications to facilitate cervical dilation.[4][6]

Mechanism of Action: A Comparative Overview

The primary mechanism for both drotaverine and papaverine involves the inhibition of phosphodiesterase enzymes, leading to smooth muscle relaxation. However, their selectivity and additional actions differ significantly.

Papaverine acts as a non-selective PDE inhibitor , increasing intracellular levels of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] This broad inhibition affects various PDE families. Papaverine is also suggested to have a direct inhibitory effect on calcium channels.[3][4]

Drotaverine is a selective inhibitor of PDE4 , the primary enzyme responsible for cAMP degradation in smooth muscle cells.[1][5][7] This selectivity leads to a more targeted increase in intracellular cAMP. The subsequent activation of Protein Kinase A (PKA) leads to the phosphorylation of downstream targets, resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[5] Some evidence also suggests that drotaverine possesses minor L-type voltage-operated calcium channel (L-VOCC) blocking properties, which may contribute to its overall spasmolytic effect.[1][8]

G cluster_0 Mechanism of Action cluster_1 Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 Selectively Inhibits Ca_Channels L-type Ca2+ Channels Drotaverine->Ca_Channels Mildly Blocks Papaverine Papaverine PDEs Non-selective PDEs Papaverine->PDEs Non-selectively Inhibits Papaverine->Ca_Channels Inhibits cAMP cAMP increased PKA Protein Kinase A (PKA) Activated cAMP->PKA Activates Ca_influx Ca2+ Influx Decreased PKA->Ca_influx Phosphorylates targets leading to Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation ATP->cAMP Adenylyl Cyclase

Caption: Signaling pathway of Drotaverine and Papaverine.

Comparative Clinical Efficacy

Clinical studies have directly compared the efficacy of drotaverine and papaverine or evaluated drotaverine against placebos and other agents in relevant conditions. Drotaverine generally exhibits more potent antispasmodic activity than papaverine.[1][2]

Renal and Ureteric Colic

In the management of acute pain from renal and ureteric stones, drotaverine has demonstrated significant efficacy.

Study OutcomeDrotaverineComparatorp-valueReference
Effective Pain Relief 79% of patientsPlacebo (46%)< 0.001[9][10]
Pain Reduction (VAS) at 60 min 61.3% reductionDiclofenac (60.4%)Not significant[10][11][12]
Need for Rescue Medication 10% of patientsDiclofenac (12%)Not significant[11][12]

VAS: Visual Analogue Scale

Augmentation of Labor (Cervical Dilation)

Drotaverine is frequently used to accelerate cervical dilation during the active phase of labor. Studies show it significantly shortens the duration of labor compared to placebo and other antispasmodics.

Study OutcomeDrotaverineComparatorp-valueReference
Duration of Active Labor Phase 6.22 ± 2.41 hoursPlacebo (8.33 ± 3.56 hours)< 0.001[13]
Rate of Cervical Dilation 1.68 ± 1.02 cm/hrPlacebo (1.06 ± 0.53 cm/hr)< 0.001[13]
Rate of Cervical Dilation 2.04 cm/hrValethamate Bromide (1.86 cm/hr)-[14]
Injection-to-Delivery Interval 193.96 minValethamate Bromide (220.68 min)-[14]
Mean Reduction in 1st Stage of Labor 15% reductionPlacebo-[15]

Experimental Protocols

The assessment of antispasmodic efficacy is commonly performed using in vitro organ bath experiments. This methodology allows for the direct measurement of smooth muscle relaxation in response to contractile agents and the subsequent administration of spasmolytic drugs.

Protocol: In Vitro Assessment of Smooth Muscle Relaxation
  • Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig trachea, rat vas deferens) is dissected and mounted in an organ bath chamber.[8][16] The chamber is filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂).

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

  • Contraction Induction: A stable, submaximal contraction is induced using a contractile agent such as potassium chloride (KCl) to cause depolarization, or a receptor agonist like histamine or methacholine.[8][16]

  • Compound Administration: Once a stable contraction plateau is achieved, the test compound (drotaverine or papaverine) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Measurement & Data Analysis: The relaxation of the smooth muscle is recorded as a percentage of the initial induced contraction. Concentration-response curves are constructed, and potency is determined by calculating the IC₅₀ (the concentration of the compound that produces 50% of the maximal inhibitory effect).[16]

G cluster_workflow Experimental Workflow: Organ Bath Assay A 1. Tissue Preparation (e.g., Guinea Pig Trachea) B 2. Mounting in Organ Bath (Krebs Solution, 37°C, Carbogen) A->B C 3. Equilibration (Resting Tension, 60 min) B->C D 4. Induce Contraction (e.g., KCl, Histamine) C->D E 5. Add Test Compound (Drotaverine or Papaverine) (Cumulative Concentrations) D->E F 6. Record Relaxation (Isotonic/Isometric Transducer) E->F G 7. Data Analysis (Concentration-Response Curve, IC50) F->G

Caption: Workflow for in vitro smooth muscle relaxation assay.

Side Effect and Safety Profile

Drotaverine is generally well-tolerated.[9] Its selectivity for PDE4 is thought to contribute to minimal cardiovascular consequences compared to non-selective PDE inhibitors.[5] Papaverine's broader mechanism can lead to more pronounced cardiovascular side effects. A key advantage of drotaverine is its lack of anticholinergic side effects.[6][13][17]

Side EffectDrotaverinePapaverineReference
Cardiovascular Transitory hypotension, palpitations, tachycardia (rare)More pronounced cardiovascular effects[5][9][18]
Gastrointestinal Nausea, vomiting, constipation (infrequent)Nausea, abdominal distress[9][17]
Nervous System Dizziness, vertigo, headache (infrequent)Drowsiness, vertigo[6][9][17]
Anticholinergic Effects None reportedNone reported[6][13][17]

Note: The table reflects commonly reported or comparatively discussed side effects. Both drugs can cause other adverse events.

Conclusion

The available evidence indicates that drotaverine is a more potent and selective antispasmodic agent than its structural predecessor, papaverine. Its primary mechanism, the selective inhibition of PDE4, provides a targeted approach to inducing smooth muscle relaxation. Clinical data supports its superior or non-inferior efficacy in conditions like renal colic and for the acceleration of labor, often with a more favorable safety profile characterized by fewer cardiovascular and a lack of anticholinergic side effects. For drug development professionals, the targeted action of drotaverine on PDE4 represents a successful refinement of a non-selective compound, offering a valuable case study in optimizing therapeutic action and safety.

References

A Comparative Analysis of Drotaverine and Other Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Drotaverine with other prominent Phosphodiesterase 4 (PDE4) inhibitors, focusing on their mechanism of action, selectivity, and therapeutic applications. The information is supported by available experimental data to offer an objective assessment for research and drug development purposes.

Introduction to PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in a wide array of cellular functions, including inflammation and smooth muscle relaxation.[1] By inhibiting PDE4, the intracellular levels of cAMP increase, leading to the activation of Protein Kinase A (PKA). This activation triggers a cascade of downstream effects that ultimately result in the desired therapeutic outcomes, such as reduced inflammation or smooth muscle relaxation.[2][3]

Mechanism of Action: A Comparative Overview

Drotaverine, along with other PDE4 inhibitors like Roflumilast and Apremilast, shares the fundamental mechanism of blocking the PDE4 enzyme. However, their molecular interactions, selectivity for PDE4 subtypes, and additional pharmacological effects lead to distinct therapeutic profiles.

Drotaverine: Primarily known as an antispasmodic agent, Drotaverine exerts its effect through the inhibition of PDE4 in smooth muscle cells.[2][3][4][5][6][7][8] This leads to an increase in cAMP, which in turn inactivates myosin light chain kinase (MLCK), a key enzyme for muscle contraction, resulting in smooth muscle relaxation.[3] Drotaverine is also reported to have calcium channel blocking properties, which contribute to its spasmolytic effects.[1][9] It is structurally related to papaverine but exhibits more potent antispasmodic activity.[4]

Roflumilast: A second-generation PDE4 inhibitor, Roflumilast is a highly potent and selective inhibitor approved for the treatment of severe chronic obstructive pulmonary disease (COPD).[10][11] Its high selectivity for PDE4, particularly subtypes B and D, is thought to contribute to its anti-inflammatory effects in airway diseases.[10][12]

Apremilast: Another selective PDE4 inhibitor, Apremilast is approved for the treatment of psoriatic arthritis and psoriasis.[10][13][14] It modulates the production of various pro-inflammatory and anti-inflammatory cytokines, making it effective in treating immune-mediated inflammatory diseases.[13][15]

Quantitative Comparison of Inhibitor Potency and Selectivity

The efficacy and side-effect profile of a PDE inhibitor are largely determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for different PDE isoenzymes.

Roflumilast and Apremilast: In contrast, the inhibitory profiles of Roflumilast and Apremilast have been well-characterized.

InhibitorTarget PDEIC50 (nM)Selectivity Profile (Fold difference in IC50 vs other PDEs)
Drotaverine PDE4Data not availableData not available
Roflumilast PDE4B0.84[10]Highly selective over other PDE families (PDE1, PDE2, PDE3, PDE5)
PDE4D0.68[10]
Apremilast PDE474[10][15]Selective for PDE4; no significant inhibition of other PDE families at 10 µM[15]
PDE4 (isoforms A-D)10 - 100[13][14]

Therapeutic Applications and Clinical Efficacy

The differences in selectivity and potency translate into distinct clinical applications for these PDE4 inhibitors.

  • Drotaverine: Primarily used for the symptomatic treatment of smooth muscle spasms associated with conditions of the gastrointestinal tract, biliary system, and urogenital tract.[4]

  • Roflumilast: Used as a maintenance treatment to reduce the risk of exacerbations in patients with severe COPD.

  • Apremilast: Indicated for the treatment of active psoriatic arthritis and moderate to severe plaque psoriasis.

Signaling Pathways and Experimental Workflows

PDE4 Signaling Pathway

The following diagram illustrates the central role of PDE4 in the cAMP signaling cascade and the mechanism of action of PDE4 inhibitors.

PDE4_Signaling_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (inactive) cAMP->PKA AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active Protein Kinase A (active) PKA->PKA_active Activates Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA_active->Response Leads to Inhibitors Drotaverine & Other PDE4 Inhibitors Inhibitors->PDE4

PDE4 Signaling Pathway and Inhibition
General Experimental Workflow for In Vitro PDE Inhibition Assay

This workflow outlines the typical steps involved in determining the IC50 value of a test compound against a specific PDE isoenzyme.

PDE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - PDE Enzyme - cAMP/cGMP Substrate - Assay Buffer incubate_inhibitor Incubate PDE Enzyme with Test Compound reagents->incubate_inhibitor compound Prepare Test Compound (Serial Dilutions) compound->incubate_inhibitor add_substrate Initiate Reaction with cAMP/cGMP Substrate incubate_inhibitor->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Terminate Reaction incubate_reaction->stop_reaction detect Detect Product Formation (e.g., Fluorescence, Luminescence) stop_reaction->detect calculate Calculate % Inhibition and Determine IC50 detect->calculate

In Vitro PDE Inhibition Assay Workflow

Experimental Protocols

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoenzyme.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE4B, PDE4D, and other isoenzymes for selectivity profiling)

  • Cyclic AMP (cAMP) or cyclic GMP (cGMP) as substrate

  • Test compounds (Drotaverine, Roflumilast, Apremilast) dissolved in DMSO

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagents (e.g., fluorescently labeled anti-cAMP/cGMP antibody for a fluorescence polarization assay)

  • 384-well microplates

  • Microplate reader capable of fluorescence polarization detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Enzyme Reaction: In a microplate, add the diluted PDE enzyme to wells containing the test compounds or vehicle control (DMSO). Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cAMP or cGMP substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution containing a binding agent that sequesters the unreacted substrate. Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular cAMP Measurement Assay

Objective: To measure the effect of PDE4 inhibitors on intracellular cAMP levels in a relevant cell line.

Materials:

  • Human cell line expressing PDE4 (e.g., U937 human monocytic cells)

  • Cell culture medium and supplements

  • Test compounds (Drotaverine, Roflumilast, Apremilast)

  • Forskolin (an adenylyl cyclase activator)

  • Cell lysis buffer

  • cAMP detection kit (e.g., ELISA-based or TR-FRET-based)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 30 minutes).

  • Cell Stimulation: Stimulate the cells with forskolin to induce cAMP production and incubate for an additional period (e.g., 15 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells using the provided lysis buffer.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis: Normalize the cAMP levels to the protein concentration in each well. Plot the fold-change in cAMP levels against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration) for cAMP accumulation.

Conclusion

Drotaverine is a well-established antispasmodic agent that functions through the inhibition of PDE4. While it is effective in relieving smooth muscle spasms, a comprehensive understanding of its inhibitory potency and selectivity across the PDE isoenzyme family is lacking in the public domain. In contrast, Roflumilast and Apremilast are highly potent and selective PDE4 inhibitors with well-defined anti-inflammatory properties and distinct therapeutic applications in COPD and psoriatic diseases, respectively. Further research to quantitatively characterize the PDE isoenzyme inhibition profile of Drotaverine is warranted to fully elucidate its pharmacological properties and potential for therapeutic expansion.

References

A Head-to-Head Comparison of Drotaverine and Hyoscine Butylbromide for Smooth Muscle Spasmolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two widely used antispasmodic agents: drotaverine and hyoscine butylbromide. The following sections detail their mechanisms of action, pharmacokinetic profiles, clinical efficacy in key applications, and side effect profiles, supported by data from comparative studies.

Mechanism of Action: A Tale of Two Pathways

Drotaverine and hyoscine butylbromide achieve smooth muscle relaxation through distinct molecular pathways. Drotaverine acts as a selective phosphodiesterase 4 (PDE4) inhibitor, while hyoscine butylbromide is a competitive antagonist of muscarinic acetylcholine receptors.

Drotaverine's Signaling Pathway

Drotaverine's primary mechanism involves the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By blocking PDE4, drotaverine leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, a critical step for the interaction of actin and myosin filaments, ultimately leading to smooth muscle relaxation. Additionally, some evidence suggests that drotaverine may also exhibit a mild calcium channel-blocking effect, further contributing to its spasmolytic action.

drotaverine_pathway Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP_degradation cAMP Degradation PDE4->cAMP_degradation cAMP Increased cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inactivation Myosin Light Chain Kinase (MLCK) Inactivation PKA->MLCK_inactivation SmoothMuscleRelaxation Smooth Muscle Relaxation MLCK_inactivation->SmoothMuscleRelaxation

Drotaverine's PDE4 inhibitory pathway.
Hyoscine Butylbromide's Signaling Pathway

Hyoscine butylbromide is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a high affinity for the M3 subtype located on smooth muscle cells. By blocking these receptors, it prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to smooth muscle contraction. This blockade inhibits the Gq-protein-mediated activation of phospholipase C, subsequent formation of inositol trisphosphate (IP3), and the release of intracellular calcium from the sarcoplasmic reticulum. The reduced intracellular calcium concentration prevents the activation of calmodulin and MLCK, resulting in smooth muscle relaxation. At higher concentrations, it may also exert a ganglion-blocking effect by acting on nicotinic receptors.

hyoscine_pathway Hyoscine Hyoscine Butylbromide MuscarinicReceptor Muscarinic (M3) Receptor Hyoscine->MuscarinicReceptor Antagonizes Relaxation Smooth Muscle Relaxation Hyoscine->Relaxation Gq_PLC Gq-PLC Pathway Activation MuscarinicReceptor->Gq_PLC Acetylcholine Acetylcholine Acetylcholine->MuscarinicReceptor Activates IP3 IP3 Formation Gq_PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction

Hyoscine Butylbromide's antimuscarinic pathway.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of drotaverine and hyoscine butylbromide differ significantly, particularly in terms of bioavailability.

ParameterDrotaverine HydrochlorideHyoscine Butylbromide
Oral Bioavailability Variable: 24.5% - 91% (Mean: 58.2 ± 18.2%)[1][2]Poor: <1% - 8%[3][4]
Elimination Half-life ~9 hours (oral and IV)[5]~5 hours (IV), 6-11 hours (oral)[4]
Metabolism Hepatic[5]Hepatic (mainly conjugation)[4]
Excretion Primarily fecal (~67%), some urinary (~20%)[5]Primarily fecal (~90% oral), also urinary[4]

Clinical Efficacy: Head-to-Head in Key Indications

Direct comparative studies have evaluated the efficacy of drotaverine and hyoscine butylbromide in various clinical settings, most notably in the augmentation of labor and the management of abdominal pain.

Augmentation of Labor

Clinical trials comparing the two drugs for accelerating the first stage of labor have yielded mixed results.

StudyPatient PopulationInterventionKey Findings
Gupta et al. (2008)[6]150 women in active laborGroup 1: Drotaverine, Group 2: Hyoscine-N-butylbromide, Group 3: No medicationNo statistically significant difference in the mean duration of the active phase of labor or the rate of cervical dilation among the three groups. The authors concluded that neither drug had a role in labor augmentation.[6]
Srivastava et al. (2015)[7][8]60 women in laborGroup 1: Control, Group 2: Hyoscine butylbromide (20 mg IM), Group 3: Drotaverine hydrochloride (40 mg IM)Both drotaverine and hyoscine butylbromide significantly reduced the duration of the first stage of labor compared to the control group. However, there was no significant difference in efficacy between the drotaverine and hyoscine butylbromide groups.[7][8]
Tehalia et al.[9]100 women in laborGroup A: Drotaverine hydrochloride (IV), Group B: Hyoscine butylbromide (IV)Hyoscine butylbromide was found to be more efficacious than drotaverine hydrochloride in shortening the time to full cervical dilatation and increasing the rate of cervical dilatation in both nulliparous and multiparous women.[9]
Acute Non-specific Abdominal Pain in Children

A study by Paudel et al. compared the efficacy of oral drotaverine and hyoscine butylbromide in children with acute non-specific abdominal pain.

StudyPatient PopulationInterventionKey Findings
Paudel et al.[10][11][12]52 children (6-16 years) with acute non-specific abdominal painGroup 1: Drotaverine, Group 2: HyoscineBoth drugs were found to be equally efficacious in relieving abdominal pain at 60 minutes post-administration, with no statistically significant difference in the response rate between the two groups.[10][11][12]

Side Effect Profile: A Comparative Analysis

The side effect profiles of drotaverine and hyoscine butylbromide are influenced by their distinct mechanisms of action.

Side EffectDrotaverineHyoscine Butylbromide
Anticholinergic Effects (dry mouth, blurred vision, etc.) Generally absent[10][13]Common due to its mechanism of action[13]
Vomiting Reported in a higher proportion in some studies[10][11]Reported, but to a lesser extent than drotaverine in some comparative studies[10][11]
Cardiovascular Effects Generally minimalCaution advised in patients with cardiac conditions[13]
Central Nervous System Effects Not typically observedMinimal due to poor blood-brain barrier penetration[13]

In a study on children with abdominal pain, vomiting was the only adverse event noted, occurring in 19% of the drotaverine group and 8% of the hyoscine group, though this difference was not statistically significant.[10][11] A study on labor augmentation found no significant difference in the side effects of either drug.[9]

Experimental Protocols: A Glimpse into the Methodology

The following diagrams illustrate the typical workflows for the clinical trials cited in this guide.

Experimental Workflow for Labor Augmentation Study

labor_workflow PatientRecruitment Patient Recruitment (Primigravidae in active labor) Randomization Randomization PatientRecruitment->Randomization GroupA Group A: Drotaverine HCl (IV/IM) Randomization->GroupA GroupB Group B: Hyoscine Butylbromide (IV/IM) Randomization->GroupB GroupC Group C: Control/Placebo Randomization->GroupC Intervention Drug Administration GroupA->Intervention GroupB->Intervention GroupC->Intervention Monitoring Monitoring of Labor Progression (Cervical dilatation, duration of stages) Intervention->Monitoring Outcome Outcome Assessment (Maternal and neonatal outcomes, side effects) Monitoring->Outcome

Workflow for a comparative labor augmentation trial.
Experimental Workflow for Abdominal Pain Study in Children

pain_workflow PatientEnrollment Patient Enrollment (Children with acute non-specific abdominal pain) BaselineAssessment Baseline Pain Assessment (e.g., Face Pain Scale-Revised) PatientEnrollment->BaselineAssessment RandomAllocation Random Allocation BaselineAssessment->RandomAllocation DrotaverineGroup Drotaverine Group (Oral) RandomAllocation->DrotaverineGroup HyoscineGroup Hyoscine Group (Oral) RandomAllocation->HyoscineGroup DrugAdmin Drug Administration DrotaverineGroup->DrugAdmin HyoscineGroup->DrugAdmin FollowUpAssessment Follow-up Pain Assessment (at specified time intervals, e.g., 60 mins) DrugAdmin->FollowUpAssessment FinalOutcome Outcome Measurement (Pain reduction, need for rescue analgesia, adverse effects) FollowUpAssessment->FinalOutcome

Workflow for a pediatric abdominal pain trial.

Conclusion

Drotaverine and hyoscine butylbromide are both effective antispasmodics, but their distinct pharmacological profiles make them suitable for different clinical considerations. Drotaverine's higher and more reliable oral bioavailability may offer an advantage in non-acute settings. Conversely, hyoscine butylbromide's potent and targeted antimuscarinic action is well-established for acute gastrointestinal spasms. The choice between these two agents should be guided by the specific clinical indication, desired onset of action, route of administration, and the patient's individual characteristics and comorbidities. Further head-to-head trials with standardized methodologies are warranted to delineate their comparative efficacy and safety in a broader range of spastic conditions.

References

Assessing the Selectivity of Drotaverine for Phosphodiesterase 4: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative assessment of drotaverine's selectivity for phosphodiesterase 4 (PDE4), contextualized with leading alternative PDE4 inhibitors. While drotaverine is widely recognized as a selective PDE4 inhibitor, a notable gap exists in publicly available, quantitative data on its inhibitory activity across a broad spectrum of phosphodiesterase isoenzymes. This guide will summarize the existing qualitative information for drotaverine and present comprehensive quantitative data for comparator drugs, alongside detailed experimental methodologies and pathway diagrams to facilitate further research and development.

Comparative Analysis of PDE4 Inhibitor Selectivity

To provide a clear benchmark for assessing drotaverine's potential selectivity, this section presents the inhibitory profiles of two well-established PDE4 inhibitors, Roflumilast and Apremilast, against a panel of PDE isoenzymes. The half-maximal inhibitory concentration (IC50) values are presented, with lower values indicating higher potency.

CompoundPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (nM)PDE5 (μM)PDE6 (μM)PDE7 (μM)PDE8 (μM)PDE10 (μM)PDE11 (μM)
Drotaverine Data not availableData not availableData not availableQualitatively described as selectiveData not availableData not availableData not availableData not availableData not availableData not available
Roflumilast > 10> 10> 100.88Data not available>200>200>20025
Apremilast Data not availableData not availableData not available10 - 100Data not availableData not availableData not availableData not availableData not availableData not available

Note: The IC50 values for Roflumilast and Apremilast are compiled from multiple sources and may vary depending on the specific experimental conditions and PDE isoform subtype tested.[4][5][6][7]

Signaling Pathway of PDE4 Inhibition

The therapeutic effects of PDE4 inhibitors are mediated through the cAMP signaling cascade. By inhibiting PDE4, these compounds prevent the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a cellular response such as smooth muscle relaxation or reduced inflammation.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP PDE4 (Hydrolysis) PKA Protein Kinase A cAMP->PKA Activates PDE4 PDE4 Drotaverine Drotaverine Drotaverine->PDE4 Inhibits Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to

Drotaverine inhibits PDE4, increasing cAMP and leading to a cellular response.

Experimental Protocols for Assessing PDE Selectivity

The determination of a compound's selectivity profile involves in vitro enzymatic assays that measure the inhibition of various PDE isoenzymes. Below are detailed methodologies for two common assay formats.

Fluorescence Polarization (FP)-Based PDE Inhibition Assay

This high-throughput method measures the displacement of a fluorescently labeled substrate from the active site of the PDE enzyme.

Experimental Workflow:

FP_Assay_Workflow Start Start Prepare_Reagents Prepare PDE enzyme, fluorescent substrate, and test compounds (e.g., Drotaverine) Start->Prepare_Reagents Dispense_Compounds Dispense serial dilutions of test compounds into a black 384-well microplate Prepare_Reagents->Dispense_Compounds Add_Enzyme Add PDE enzyme to each well Dispense_Compounds->Add_Enzyme Incubate_1 Incubate to allow for compound-enzyme interaction Add_Enzyme->Incubate_1 Add_Substrate Add fluorescently labeled cAMP or cGMP substrate Incubate_1->Add_Substrate Incubate_2 Incubate to allow for enzymatic reaction Add_Substrate->Incubate_2 Read_Plate Read fluorescence polarization on a microplate reader Incubate_2->Read_Plate Analyze_Data Calculate percent inhibition and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a fluorescence polarization-based PDE inhibition assay.

Detailed Method:

  • Reagent Preparation : Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5) are diluted in assay buffer. A fluorescently labeled substrate (e.g., FAM-cAMP) and the test compound (drotaverine) are also prepared in appropriate solvents.

  • Compound Dispensing : Serial dilutions of drotaverine and control inhibitors are dispensed into the wells of a low-volume, black 384-well microplate.

  • Enzyme Addition : A solution containing the specific PDE isoenzyme is added to each well.

  • Incubation : The plate is incubated for a defined period (e.g., 15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the fluorescently labeled substrate.

  • Reaction Incubation : The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for the hydrolysis of the substrate.

  • Data Acquisition : The fluorescence polarization of each well is measured using a microplate reader.

  • Data Analysis : The percentage of inhibition for each concentration of drotaverine is calculated relative to controls (no inhibitor and a known potent inhibitor). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Scintillation Proximity Assay (SPA) for PDE Inhibition

This radioisotopic assay measures the product of the enzymatic reaction without the need for a separation step.

Experimental Workflow:

SPA_Assay_Workflow Start Start Prepare_Reagents Prepare PDE enzyme, [3H]-labeled substrate, and test compounds Start->Prepare_Reagents Dispense_Components Dispense assay buffer, test compounds, and PDE enzyme into microplate wells Prepare_Reagents->Dispense_Components Initiate_Reaction Add [3H]-labeled cAMP or cGMP to initiate the reaction Dispense_Components->Initiate_Reaction Incubate Incubate at 30°C to allow enzymatic conversion Initiate_Reaction->Incubate Stop_Reaction Add SPA beads to stop the reaction and bind the [3H]-labeled product Incubate->Stop_Reaction Equilibrate Allow beads to settle and equilibrate Stop_Reaction->Equilibrate Read_Plate Count radioactivity using a scintillation counter Equilibrate->Read_Plate Analyze_Data Calculate percent inhibition and determine IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a Scintillation Proximity Assay for PDE inhibition.

Detailed Method:

  • Reagent Preparation : Prepare solutions of the PDE enzyme, a tritiated cyclic nucleotide substrate (e.g., [³H]cAMP), and the test compound (drotaverine). SPA beads (e.g., yttrium silicate) are suspended in an appropriate buffer.

  • Reaction Setup : In a microplate, combine the assay buffer, the test compound at various concentrations, and the PDE enzyme.

  • Reaction Initiation : The reaction is started by adding the [³H]cAMP substrate.

  • Incubation : The mixture is incubated at 30°C for a specific time to allow the enzyme to hydrolyze the substrate to [³H]AMP.[8]

  • Reaction Termination and Detection : The reaction is stopped by the addition of a slurry of SPA beads. The [³H]AMP product binds to the beads, bringing the radioisotope in close proximity to the scintillant within the bead, which generates a light signal. The unreacted [³H]cAMP does not bind to the beads.

  • Signal Quantification : The plate is read in a scintillation counter to measure the light output, which is proportional to the amount of [³H]AMP produced.

  • Data Analysis : The inhibitory effect of drotaverine is determined by the reduction in the scintillation signal compared to a control without the inhibitor. IC50 values are calculated from the dose-response curve.

Conclusion and Future Directions

Drotaverine is established as a selective inhibitor of PDE4, and this mechanism is central to its therapeutic action as a spasmolytic agent. However, for a comprehensive understanding of its pharmacological profile and to fully assess its potential for repositioning or for the development of new therapeutics, a quantitative characterization of its selectivity against the full panel of PDE isoenzymes is crucial. The lack of such publicly available data represents a significant knowledge gap.

For researchers in drug discovery and development, the direct, quantitative comparison of drotaverine's selectivity with that of other PDE4 inhibitors like Roflumilast and Apremilast is a necessary step. The experimental protocols detailed in this guide provide a framework for conducting such studies. Future research focused on generating a complete selectivity profile for drotaverine will be invaluable in elucidating its full therapeutic potential and any potential off-target effects.

References

Drotaverine's Cellular Effects: A Comparative Analysis of its Reproducibility in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects across various cell lines is paramount. This guide provides a comparative analysis of the antispasmodic drug drotaverine, focusing on its cytostatic and cytotoxic effects, with supporting experimental data and detailed methodologies.

Drotaverine, a selective phosphodiesterase 4 (PDE4) inhibitor, is primarily known for its smooth muscle relaxant properties. However, recent studies have unveiled its potential as a cytostatic agent, showing varied effects across different cell lines. This guide delves into the available data to provide a clear comparison of its performance.

Quantitative Analysis of Drotaverine's Cytostatic Effects

The cytostatic effect of drotaverine, characterized by the inhibition of cell proliferation, has been observed in several human tumor cell lines. Notably, the half-maximal effective concentration (EC50) has been determined in the HT-29 human colorectal carcinoma cell line.

Cell LineCell TypeEC50/IC50EffectReference
HT-29Human colorectal carcinoma3.0 μM (EC50)Cytostatic[1][2]
Non-malignant mouse fibroblastsFibroblastNot specifiedCytostatic[1][2][3]

It is important to note that while drotaverine exhibits cytostatic effects on several human tumor cell lines, comprehensive comparative data on its IC50 or EC50 values across a wide range of cancer cell lines is limited in publicly available literature.

Mechanism of Action

Drotaverine's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, drotaverine leads to an accumulation of intracellular cAMP. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to the inhibition of the actin-myosin interaction required for cell contraction and potentially impacting cell division.

Some studies also suggest that drotaverine may possess minor allosteric calcium channel blocking properties, which could contribute to its cellular effects.[3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by drotaverine.

Drotaverine_PDE4_Inhibition cluster_cAMP cAMP Degradation Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inactivates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Cellular_Response Inhibition of Cell Proliferation MLCK_inactive->Cellular_Response

Drotaverine's primary mechanism via PDE4 inhibition.

Drotaverine_Calcium_Channel Drotaverine Drotaverine Ca_Channel L-type Calcium Channel Drotaverine->Ca_Channel Blocks (minor effect) Ca_ion_int Intracellular Ca²⁺ Ca_Channel->Ca_ion_int Ca_ion_ext Extracellular Ca²⁺ Ca_ion_ext->Ca_Channel Influx Cellular_Effects Modulation of Cellular Processes Ca_ion_int->Cellular_Effects

Drotaverine's potential secondary mechanism.

Experimental Protocols

The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. This method was utilized to determine the EC50 value of drotaverine in HT-29 cells.[1][2]

1. Cell Plating:

  • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Drug Treatment:

  • Prepare a stock solution of drotaverine in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the drotaverine stock solution in culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation period, remove the medium from the wells and add 100 µL of the various concentrations of drotaverine to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

  • Incubate the cells with drotaverine for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Cell Fixation:

  • After the incubation period, carefully remove the drug-containing medium.

  • Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

  • Incubate the plate at 4°C for 1 hour.

4. Staining:

  • Wash the plates five times with slow-running tap water to remove the TCA.

  • Allow the plates to air dry completely.

  • Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

  • Incubate the plates at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

6. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 515 nm using a microplate reader.

  • The percentage of cell survival is calculated using the following formula: % Survival = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The EC50 value is determined by plotting the percentage of cell survival against the log of the drotaverine concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for assessing the cytostatic effects of drotaverine.

Experimental_Workflow Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Drug_Treatment Drotaverine Treatment (various concentrations) Cell_Culture->Drug_Treatment Incubation Incubation (48-72 hours) Drug_Treatment->Incubation SRB_Assay Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Data_Analysis Absorbance Reading & EC50 Calculation SRB_Assay->Data_Analysis End End Data_Analysis->End

Workflow for determining drotaverine's cytostatic effects.

Conclusion

Drotaverine demonstrates reproducible cytostatic effects, particularly in the HT-29 colorectal carcinoma cell line. Its primary mechanism of action through PDE4 inhibition is well-established. However, to fully elucidate its potential as a broad-spectrum anticancer agent, further research is required to generate comparative cytotoxicity data across a wider panel of cancer cell lines. The provided experimental protocol for the SRB assay offers a robust method for conducting such comparative studies.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Drotaverine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of drotaverine, a potent antispasmodic agent. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for understanding the pharmacological profile of drotaverine.

Introduction

Drotaverine is a benzylisoquinoline derivative, structurally related to papaverine, used clinically to alleviate smooth muscle spasms associated with various conditions of the gastrointestinal, biliary, and genitourinary tracts.[1][2] Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), which distinguishes it from many other smooth muscle relaxants and contributes to its favorable safety profile.[3][4][5] This guide delves into the experimental evidence that substantiates its efficacy, from foundational enzymatic assays to clinical outcomes.

Mechanism of Action

Drotaverine exerts its spasmolytic effect primarily by inhibiting the PDE4 enzyme within smooth muscle cells.[5][6] This inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP).[4] The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[1][6] The inactivation of MLCK prevents the phosphorylation of myosin, a critical step for the interaction between actin and myosin filaments required for muscle contraction. This cascade ultimately leads to smooth muscle relaxation.[6] Additionally, some evidence suggests drotaverine possesses a secondary, minor calcium channel blocking activity, which may further contribute to its spasmolytic properties.[4][6]

Drotaverine_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol placeholder Drotaverine Drotaverine PDE4 Phosphodiesterase 4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Inactivates Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Signaling pathway of Drotaverine's spasmolytic action.

In Vitro Efficacy

The in vitro efficacy of drotaverine has been established through enzymatic and isolated tissue assays, which quantify its direct inhibitory effects and its functional impact on smooth muscle contractility.

Quantitative In Vitro Data
Assay TypeTissue/EnzymeAgonist (for contraction)MetricValueReference
Isolated Tissue ContractilityGuinea Pig TracheaHistamineED₅₀4.7 x 10⁻⁵ mol/L[7]
Isolated Tissue ContractilityGuinea Pig TracheaMethacholineED₅₀4.3 x 10⁻⁵ mol/L[7]
Isolated Tissue ContractilityGuinea Pig TracheaPotassium Chloride (KCl)ED₅₀2.2 x 10⁻⁵ mol/L[7]
Isolated Tissue ContractilityThoracic AortaPhenylephrineEC₅₀1.63 x 10⁻⁸ mol/L[8]
Experimental Protocols

Protocol 1: PDE4 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of drotaverine on PDE4 activity.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of drotaverine against recombinant human PDE4.

  • Methodology: A fluorescence polarization-based assay is commonly used.[9]

    • Reagent Preparation: Prepare serial dilutions of drotaverine and a positive control (e.g., Rolipram) in DMSO. Dilute recombinant PDE4 enzyme and a fluorescently labeled cAMP substrate in assay buffer.[1][9]

    • Reaction Setup: Dispense drotaverine dilutions into a 384-well plate. Add the PDE4 enzyme to all wells and pre-incubate to allow for inhibitor-enzyme interaction.[9]

    • Initiation & Incubation: Initiate the reaction by adding the fluorescent substrate. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[1][9]

    • Termination & Detection: Stop the reaction by adding a binding agent that binds to the hydrolyzed substrate. This binding results in a change in fluorescence polarization.[9]

    • Data Analysis: Read the fluorescence polarization on a microplate reader. Calculate the percentage of inhibition for each drotaverine concentration and plot a concentration-response curve to determine the IC₅₀ value.[1]

PDE4_Assay_Workflow prep 1. Prepare Reagents (Drotaverine, PDE4 Enzyme, Fluorescent Substrate) plate 2. Plate Drotaverine Dilutions & Add PDE4 Enzyme prep->plate incubate1 3. Pre-incubate (15 min, RT) plate->incubate1 react 4. Initiate Reaction (Add Substrate) incubate1->react incubate2 5. Incubate (60 min, 30°C) react->incubate2 stop 6. Stop Reaction & Add Binding Agent incubate2->stop read 7. Read Fluorescence Polarization stop->read analyze 8. Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for an in vitro PDE4 enzyme inhibition assay.

Protocol 2: Isolated Tissue Contractility Assay

This ex vivo method assesses the functional effect of drotaverine on smooth muscle relaxation.

  • Objective: To determine the EC₅₀ or ED₅₀ (half-maximal effective concentration/dose) of drotaverine in relaxing pre-contracted isolated smooth muscle tissue.

  • Methodology:

    • Tissue Preparation: Isolate a smooth muscle-containing tissue (e.g., guinea pig trachea, ileum, or rat aorta) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[10][11]

    • Equilibration: Allow the tissue to equilibrate under a resting tension for a set period.

    • Contraction Induction: Induce a sustained contraction using a spasmogen (e.g., histamine, KCl, or phenylephrine).[7][8]

    • Drotaverine Addition: Once the contraction is stable, add cumulative concentrations of drotaverine to the organ bath.

    • Data Recording: Record the relaxation response at each concentration using an isometric force transducer.

    • Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot a concentration-response curve and calculate the EC₅₀/ED₅₀ value.[1]

In Vivo Efficacy

In vivo studies, ranging from animal models to human clinical trials, demonstrate the therapeutic relevance of drotaverine's spasmolytic activity.

Quantitative In Vivo Data
Study TypeConditionMetricDrotaverine GroupPlacebo GroupP-valueReference
Clinical TrialIrritable Bowel Syndrome (IBS)Reduction in Pain Severity (4 weeks)77.7% of patients30.6% of patients< 0.01[12][13]
Clinical TrialIrritable Bowel Syndrome (IBS)Global Relief in Pain (Patient Assessed)85.9% of patients39.5% of patients< 0.01[12][13]
Clinical TrialIrritable Bowel Syndrome (IBS)Reduction in Pain Frequency (4 weeks)77.7% of patients30.6% of patients< 0.01[12]
Clinical TrialAugmentation of Labor (Primigravida)Duration of Active Phase148.9 minutes (mean)331.6 minutes (mean)-[14]
Clinical TrialAugmentation of Labor (Primigravida)Rate of Cervical Dilatation1.68 cm/hr (mean)1.06 cm/hr (mean)< 0.001[15]
Experimental Protocols

Protocol 3: Acetic Acid-Induced Writhing Test (Mouse Model)

This is a common preclinical model to assess visceral pain and the efficacy of analgesics and spasmolytics.

  • Objective: To evaluate the antinociceptive and spasmolytic effect of drotaverine on chemically-induced visceral pain in mice.

  • Methodology:

    • Animal Acclimatization: Acclimatize male or female mice (e.g., Swiss albino) to the laboratory environment. Fast them overnight with free access to water.[1]

    • Drug Administration: Administer drotaverine (e.g., 10, 20, 40 mg/kg), a vehicle control (e.g., saline), or a positive control (e.g., morphine) via oral gavage or intraperitoneal (i.p.) injection.[1]

    • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer an i.p. injection of a writhing-inducing agent, such as dilute acetic acid.

    • Observation: Immediately place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

    • Data Analysis: Calculate the percentage of inhibition of writhing for the drotaverine-treated groups compared to the vehicle control group.

Writhing_Test_Workflow acclimate 1. Acclimatize & Fast Mice admin 2. Administer Compound (Drotaverine, Vehicle, or Control) acclimate->admin wait 3. Wait for Pre-treatment Period (e.g., 30 min) admin->wait induce 4. Induce Writhing (i.p. Acetic Acid) wait->induce observe 5. Observe & Count Writhes (e.g., 20 min) induce->observe analyze 6. Calculate % Inhibition of Writhing observe->analyze

Caption: Workflow for an in vivo acetic acid-induced writhing test.

Comparison and Conclusion

The experimental data reveals a strong correlation between the in vitro and in vivo efficacy of drotaverine.

  • In vitro studies fundamentally establish drotaverine's mechanism as a selective PDE4 inhibitor and a potent relaxant of smooth muscle tissue. The low nanomolar to micromolar concentrations required to elicit effects in isolated tissues (EC₅₀/ED₅₀) demonstrate its high potency at the cellular and tissue level.[7][8]

  • In vivo studies confirm that this potent molecular action translates into significant therapeutic benefits. In clinical trials for IBS, drotaverine's ability to relax gastrointestinal smooth muscle results in a marked reduction in pain frequency and severity for patients.[12][13][16] Similarly, its efficacy in accelerating labor is attributed to its relaxant effect on cervical smooth muscle, leading to faster dilatation.[14][15] Preclinical models like the writhing test further bridge the gap, showing that the molecular mechanism observed in vitro leads to a measurable reduction in visceral pain in vivo.

References

A Comparative Guide to Analytical Methods for Drotaverine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of drotaverine, a potent antispasmodic agent. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of drotaverine in bulk and pharmaceutical dosage forms.

Data Presentation: A Side-by-Side Look at Performance

The following table summarizes the validation parameters of different analytical techniques used for drotaverine quantification, offering a clear comparison of their performance.

Method TypeLinearity Range (µg/mL)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Reference
RP-HPLC 4-1298.65 ± 0.31 to 101.02 ± 0.12< 2--[1]
RP-HPLC 40-18099.05 to 101.47< 20.020.06[2]
RP-HPLC 10-6098 to 102< 22.804.77[3]
RP-HPLC (in plasma) 0.993-498.245 (ng/mL)98.033–100.5830.14–0.90-1.013 (ng/mL)[4][5]
HPTLC 0.2-1.2 (ng/band)-< 2--[6][7]
HPTLC 0.1-0.898–102< 20.03330.1
UV-Spectrophotometry 1-24-0.002261--[8]
UV-Spectrophotometry 4-32----[9]
UV-Spectrophotometry 15-55-< 2--[10]
Luminescence 0.5-30099.86Intra-day: 2.4, Inter-day: 3.10.16-[11]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols for the key analytical methods are provided below. These protocols are synthesized from multiple validated methods and represent a standard approach for each technique.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for its high specificity, sensitivity, and accuracy in separating and quantifying drotaverine from its degradation products and other excipients in pharmaceutical formulations.

  • Instrumentation : A gradient high-performance liquid chromatograph with a UV detector is used.[1]

  • Column : A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.[1][12]

  • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen orthophosphate at pH 3.0 or 25 mM sodium acetate buffer at pH 4.5) and an organic solvent like acetonitrile or methanol in a specific ratio (e.g., 55:45 v/v) is used.[1][12][13]

  • Flow Rate : A constant flow rate, typically 1.0 mL/min, is maintained.[1][12]

  • Detection : The eluent is monitored using a UV detector at a wavelength of 241 nm, 300 nm, or 354 nm.[1][2][12]

  • Standard Solution Preparation : A stock solution of drotaverine hydrochloride is prepared by dissolving an accurately weighed amount in a suitable diluent (e.g., a mixture of water and acetonitrile).[1] Working standard solutions are then prepared by appropriate dilutions.

  • Sample Preparation (Tablets) : Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to a specific amount of drotaverine hydrochloride is transferred to a volumetric flask, dissolved in the diluent, sonicated to ensure complete dissolution, and then filtered.[1]

  • Analysis : Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of drotaverine in the sample is calculated by comparing its peak area with that of the standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster alternative to HPLC for the quantification of drotaverine, especially for routine quality control.

  • Instrumentation : An HPTLC system with a sample applicator, developing chamber, and a densitometric scanner is used.

  • Stationary Phase : Pre-coated silica gel 60 F254 HPTLC plates are used.[6][7]

  • Mobile Phase : A mixture of solvents like toluene and methanol in a specific ratio (e.g., 7:3 v/v) is used for development.[6][7]

  • Application : Standard and sample solutions are applied to the HPTLC plate as bands of a specific width using a sample applicator.[6][7]

  • Development : The plate is developed in a twin-trough glass chamber saturated with the mobile phase.[6][7]

  • Densitometric Analysis : After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength (e.g., 298 nm).

  • Quantification : The peak areas of the standard and sample bands are used to calculate the concentration of drotaverine in the sample.

UV-Visible Spectrophotometry

This is a simple, cost-effective, and rapid method for the determination of drotaverine in bulk and pharmaceutical dosage forms.

  • Instrumentation : A double beam UV-Visible spectrophotometer with matched quartz cells is used.[9]

  • Solvent : Methanol or 0.1 M HCl is commonly used as a solvent.[8][9]

  • Wavelength of Maximum Absorbance (λmax) : The absorbance of the solutions is measured at the λmax of drotaverine, which is typically around 230 nm, 241 nm, or 286 nm depending on the solvent used.[8][9][10]

  • Standard Solution Preparation : A stock solution of drotaverine hydrochloride is prepared in the chosen solvent, and a series of dilutions are made to prepare working standard solutions of different concentrations.

  • Sample Preparation : A known quantity of the powdered tablet is dissolved in the solvent, sonicated, filtered, and then diluted to a suitable concentration.[9]

  • Analysis : The absorbance of the sample solution is measured at the λmax, and the concentration of drotaverine is determined from a previously prepared calibration curve of absorbance versus concentration of the standard solutions.

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for drotaverine quantification.

Analytical_Method_Validation_Workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Validation Parameters Assessment cluster_execution 3. Data Analysis & Reporting Dev Develop Analytical Method Proto Define Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity Acc Accuracy Prec Precision LOD LOD LOQ LOQ Robust Robustness Data Collect & Analyze Data Robust->Data Report Prepare Validation Report Data->Report Final Validated Method for Routine Use Report->Final Method Approved Drotaverine_Quantification_Methods cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Drotaverine Drotaverine Sample (Bulk/Formulation) HPLC RP-HPLC Drotaverine->HPLC HPTLC HPTLC Drotaverine->HPTLC UV_Vis UV-Vis Spectrophotometry Drotaverine->UV_Vis Luminescence Luminescence Spectroscopy Drotaverine->Luminescence Quantification_Result Quantification Result HPLC->Quantification_Result High Specificity & Sensitivity HPTLC->Quantification_Result Rapid & Simple UV_Vis->Quantification_Result Cost-Effective & Fast Luminescence->Quantification_Result High Sensitivity

References

A Comparative Pharmacological Guide to Drotaverine and Other Antispasmodic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of the pharmacological effects of drotaverine, a selective phosphodiesterase-4 (PDE4) inhibitor, with other commonly used antispasmodic agents. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance and mechanistic nuances of these drugs, supported by available experimental and clinical data.

Mechanism of Action: A Tale of Two Pathways

Antispasmodic drugs primarily alleviate smooth muscle spasms through two distinct mechanisms: neurotropic and musculotropic. Neurotropic agents, such as anticholinergics, interfere with the nerve impulses that trigger muscle contractions. In contrast, musculotropic agents, like drotaverine, act directly on the smooth muscle cells to induce relaxation.

Drotaverine's primary mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE4, drotaverine increases intracellular cAMP levels. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, a critical step for muscle contraction, ultimately leading to smooth muscle relaxation.[3] Notably, drotaverine is structurally related to papaverine but exhibits more potent antispasmodic activity and lacks anticholinergic effects.[2][4] Some studies also suggest that drotaverine may possess a mild calcium channel-blocking effect.[5][6]

In contrast, other antispasmodic agents function through different pathways. For instance, dicyclomine is an anticholinergic agent that blocks muscarinic receptors on smooth muscle cells, thereby inhibiting the contractile signals from acetylcholine.[7] Mebeverine also acts directly on the smooth muscle, but its mechanism is thought to involve the blocking of calcium channels.[8][9] Hyoscine butylbromide is another anticholinergic agent that competitively antagonizes muscarinic acetylcholine receptors.[10] Alverine citrate is also a direct-acting smooth muscle relaxant.[11]

Signaling_Pathways_of_Antispasmodics cluster_Drotaverine Drotaverine Pathway cluster_Anticholinergics Anticholinergic Pathway (e.g., Dicyclomine, Hyoscine) Drotaverine Drotaverine PDE4 Phosphodiesterase-4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP ↑ PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Phosphorylates Relaxation_D Smooth Muscle Relaxation MLCK_inactive->Relaxation_D Anticholinergics Anticholinergics Muscarinic_Receptor Muscarinic Receptor Anticholinergics->Muscarinic_Receptor Blocks Contraction_A Smooth Muscle Contraction Muscarinic_Receptor->Contraction_A Signals Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds Experimental_Workflow_In_Vitro A Tissue Isolation (e.g., Guinea Pig Ileum) B Mounting in Organ Bath A->B C Equilibration B->C D Induction of Contraction (Spasmogen) C->D E Addition of Test Compound D->E F Measurement of Relaxation E->F G Data Analysis (EC50/IC50 Calculation) F->G

References

Comparative Analysis of Drotaverine and Its Analogs: A Guide to Binding Affinity and Antispasmodic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity and pharmacological properties of drotaverine and its analogs. Drotaverine, a benzylisoquinoline derivative structurally related to papaverine, is a potent antispasmodic agent.[1] Its primary mechanism of action is the selective inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates a cascade of events culminating in the relaxation of smooth muscle.[2][4] While drotaverine is well-established as a selective PDE4 inhibitor, specific quantitative binding affinity data, such as Ki, Kd, or IC50 values against PDE4, for both drotaverine and its analogs are not widely available in the public domain.[4]

This guide summarizes the available quantitative data for drotaverine, provides detailed experimental protocols for assessing PDE4 inhibition, and visualizes key pathways and workflows to aid in further research and development.

Quantitative Data on Drotaverine's Pharmacological Effects

While direct comparative binding affinity data is limited, various studies have quantified the functional effects of drotaverine. The following table summarizes these findings.

ParameterValueSpecies/SystemDescriptionReference
EC50 (Cytostatic Activity) 3.0 μMHT-29 human colorectal carcinoma cellsThe half-maximal effective concentration for cytostatic activity. Small structural changes to drotaverine resulted in reduced or lost activity.[5]
ED50 (Bronchial Contraction Suppression) 8.5 x 10-5 mol/LGuinea pigs (vs. histamine)The half-maximal effective dose for suppressing histamine-induced bronchial contractions.[6]
ED50 (Bronchial Contraction Suppression) 9.3 x 10-5 mol/LGuinea pigs (vs. methacholine)The half-maximal effective dose for suppressing methacholine-induced bronchial contractions.[6]
ED50 (Bronchial Contraction Suppression) 7.4 x 10-5 mol/LGuinea pigs (vs. potassium chloride)The half-maximal effective dose for suppressing potassium chloride-induced bronchial contractions.[6]
IC50 (Nifedipine Binding Inhibition) 5.6 μMNot specifiedThe half-maximal inhibitory concentration for the binding of the L-type calcium channel blocker, nifedipine.[6]
IC50 (Diltiazem Binding Inhibition) 2.6 μMNot specifiedThe half-maximal inhibitory concentration for the binding of the L-type calcium channel blocker, diltiazem.[6]

Drotaverine Analogs and Metabolites

The main metabolites of drotaverine identified in rats include 4'-desethyl-drotaverine, 6-desethyl-drotaverine, drotaveraldine, and 4'-desethyl-drotaveraldine.[1] Drotaveraldine has been noted as a significant metabolite.[7] While the synthesis of various drotaverine analogs has been described, comprehensive studies detailing their comparative binding affinities to PDE4 are lacking.[8] One study on the cytostatic effects of drotaverine noted that minor structural modifications, such as aromatization or benzylic oxidation, led to a decrease or complete loss of activity, highlighting the sensitivity of its pharmacological action to its chemical structure.[5]

Signaling Pathway and Experimental Workflows

To facilitate further research, the following diagrams illustrate the key signaling pathway of drotaverine and a general workflow for evaluating PDE4 inhibitors.

Drotaverine_Signaling_Pathway cluster_camp cAMP Regulation cluster_contraction Muscle Contraction Cascade Drotaverine Drotaverine PDE4 Phosphodiesterase-4 (PDE4) Drotaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP 5'-AMP (Inactive) PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylate Cyclase AC->cAMP Converts MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates MLCK_inactive Myosin Light Chain Kinase-P (Inactive) Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Drotaverine's Mechanism of Action via PDE4 Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro PDE4 Inhibition Assay cluster_cell_assay Cell-Based Assays cluster_analysis Data Analysis A1 Synthesize/Acquire Drotaverine Analogs A2 Prepare Serial Dilutions of Test Compounds A1->A2 B1 Incubate Recombinant PDE4 with Test Compounds A2->B1 C1 Treat Cells (e.g., Smooth Muscle, Immune Cells) with Test Compounds A2->C1 B2 Add cAMP Substrate B1->B2 B3 Measure Remaining cAMP or Product Formation B2->B3 D1 Calculate Percent Inhibition B3->D1 C2 Stimulate Cells (if necessary) C1->C2 C3 Measure Intracellular cAMP Levels or Downstream Effects (e.g., TNF-α release) C2->C3 C3->D1 D2 Determine IC50/EC50 Values D1->D2 D3 Compare Potency and Efficacy of Analogs D2->D3

Caption: General Experimental Workflow for PDE4 Inhibitor Evaluation.

Experimental Protocols

The following are generalized protocols for key experiments to determine the binding affinity and functional effects of drotaverine and its analogs as PDE4 inhibitors.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific PDE4 isoform.

Materials:

  • Recombinant human PDE4 enzyme (e.g., PDE4B, PDE4D)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

  • Cyclic AMP (cAMP) substrate

  • Test compounds (Drotaverine and its analogs) dissolved in DMSO

  • Positive control (e.g., Rolipram)

  • Detection system (e.g., fluorescence polarization, HTRF, or radioimmunoassay)

  • Microplates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme Reaction: In a microplate, add the PDE4 enzyme to wells containing the diluted compounds or a vehicle control (DMSO).

  • Initiation of Reaction: Add the cAMP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the remaining cAMP or the product (5'-AMP) using the chosen detection method according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of PDE4 activity inhibited at each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular cAMP Accumulation Assay

Objective: To measure the effect of test compounds on intracellular cAMP levels in a cell-based system.

Materials:

  • A suitable cell line (e.g., smooth muscle cells, HEK293 cells)

  • Cell culture medium and supplements

  • Test compounds (Drotaverine and its analogs)

  • A phosphodiesterase inhibitor cocktail (to prevent degradation of newly synthesized cAMP)

  • Forskolin or another adenylate cyclase activator

  • cAMP detection kit (e.g., ELISA, HTRF)

Procedure:

  • Cell Culture: Culture the cells under standard conditions to an appropriate confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or a vehicle control.

  • Stimulation: Stimulate the cells with an adenylate cyclase activator (e.g., forskolin) to induce cAMP production.

  • Cell Lysis: After a defined incubation period, lyse the cells to release intracellular contents.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a suitable detection kit.

Data Analysis:

  • Quantify the amount of cAMP produced in response to each concentration of the test compound.

  • Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Cellular TNF-α Release Assay

Objective: To assess the functional anti-inflammatory effect of test compounds by measuring the inhibition of TNF-α release from immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS)

  • Test compounds (Drotaverine and its analogs)

  • Cell culture medium and supplements

  • TNF-α ELISA kit

Procedure:

  • Cell Culture: Culture the immune cells under standard conditions.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds or a vehicle control for a defined period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS to induce the production and release of TNF-α.

  • Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for cytokine release.

  • Sample Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of TNF-α release by the test compounds relative to the LPS-stimulated vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

References

Safety Operating Guide

Proper Disposal of Octaverine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Octaverine, a research chemical. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this compound.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Chemical Formula C₂₃H₂₇NO₅
Molecular Weight 397.47 g/mol
Appearance Solid (form may vary)
Solubility Sparingly soluble in water.[1]
Chemical Class Isoquinoline Alkaloid[2]

Hazard Assessment

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times.

  • Lab Coat: A standard laboratory coat should be worn to protect against accidental spills.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste.

Step 1: Waste Identification and Segregation

  • All waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated as chemical waste.

  • Do not mix this compound waste with non-hazardous trash or other waste streams.

Step 2: Waste Collection and Containment

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container label should include the words "Hazardous Waste," the name "this compound," and the approximate quantity of the waste.

  • Ensure the container is kept securely closed when not in use.

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation site.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. Improper disposal of pharmaceutical waste can lead to environmental contamination.[3]

Emergency Procedures

In Case of a Spill:

  • Evacuate: Immediately clear the area of all personnel.

  • Ventilate: Increase ventilation in the area, if possible.

  • Contain: For small spills, use an absorbent material (e.g., spill pillows, sand, or vermiculite) to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory decontaminant.

  • Report: Report the spill to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

OctaverineDisposalWorkflow This compound Disposal Workflow Start Start: this compound Waste Generated IdentifyWaste Identify as Chemical Waste Start->IdentifyWaste SegregateWaste Segregate from other waste streams IdentifyWaste->SegregateWaste Spill Accidental Spill? IdentifyWaste->Spill Is there a spill? CollectWaste Collect in a labeled, sealed container SegregateWaste->CollectWaste StoreWaste Store in designated hazardous waste area CollectWaste->StoreWaste ContactEHS Contact EHS for disposal StoreWaste->ContactEHS Disposal Dispose via licensed contractor ContactEHS->Disposal End End Disposal->End Spill->SegregateWaste No SpillProcedure Follow Spill Protocol Spill->SpillProcedure Yes SpillProcedure->CollectWaste

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Octaverine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a secure research environment are paramount when handling chemical compounds like Octaverine. Adherence to strict safety protocols is essential to minimize exposure risks and prevent contamination. This guide provides crucial safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, data from structurally similar compounds like Drotaverine and general guidelines for handling hazardous drugs provide a strong basis for recommended PPE.

Recommended PPE for Handling this compound

Task/OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or tightly fitting safety goggles.Nitrile or neoprene gloves.Laboratory coat.Generally not required if handled in a ventilated enclosure or chemical fume hood.[1]
Solution Preparation and Transfers Tightly fitting safety goggles or a face shield.[1]Nitrile or neoprene gloves.[1]Laboratory coat.[1]Generally not required if performed in a chemical fume hood.[1]
Experimental Procedures (e.g., cell culture, in-vivo studies) Safety glasses with side shields or tightly fitting safety goggles.[1]Nitrile or neoprene gloves.[1]Laboratory coat or disposable gown.[1]Not generally required under standard laboratory conditions.[1]
Spill Cleanup Tightly fitting safety goggles and a face shield.[1]Double-gloving with nitrile or neoprene gloves.[1]Chemical-resistant apron or coveralls.[1]A respirator may be necessary depending on the spill size and ventilation.[1]
Hazard Information and Handling Precautions

Based on data for the similar compound Drotaverine, this compound should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3]

Key Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[4][5]

  • Do not eat, drink, or smoke when using this product.[3][4][5]

  • Use in a well-ventilated area, preferably a chemical fume hood.[6]

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.

Disposal of Unused this compound:

  • Take-Back Programs: The most responsible method of disposal is through a drug take-back program.[7][8] Contact your institution's environmental health and safety office or a licensed waste disposal contractor.

  • Disposal in Trash (if no take-back program is available):

    • Remove the this compound from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or kitty litter.[9][10] This makes the drug less appealing to children and pets.

    • Place the mixture in a sealed container, such as a sealable bag or an empty can, to prevent leakage.[7][9]

    • Dispose of the sealed container in the household trash.

  • Flushing: Do not flush this compound down the toilet unless specifically instructed to do so by official guidelines, as this can contaminate water supplies.[8][10]

Disposal of Contaminated PPE:

  • Used gloves, gowns, and other disposable PPE should be considered contaminated waste.

  • Place all used PPE in a designated, sealed waste container.

  • Dispose of the contaminated waste through your institution's hazardous waste program.

Visual Guides

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Weigh_Aliquot Weigh and Aliquot Don_PPE->Weigh_Aliquot Prepare_Solution Prepare Solution Weigh_Aliquot->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Doff_PPE Doff PPE Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Decision Tree

G PPE Decision Tree for Handling this compound Start Handling this compound? Base_PPE Lab Coat Nitrile/Neoprene Gloves Safety Glasses Start->Base_PPE Risk_of_Splash Risk of Splash? Working_with_Powder Working with Powder outside Fume Hood? Risk_of_Splash->Working_with_Powder No Face_Shield Add Face Shield or Goggles Risk_of_Splash->Face_Shield Yes Handling_Liquids Handling Liquids? Working_with_Powder->Handling_Liquids No Respirator Use Respirator Working_with_Powder->Respirator Yes Spill_Cleanup Spill Cleanup? Handling_Liquids->Spill_Cleanup Double_Gloves_Apron Double Gloves Chemical-Resistant Apron Spill_Cleanup->Double_Gloves_Apron Yes Base_PPE->Risk_of_Splash Face_Shield->Working_with_Powder Respirator->Handling_Liquids

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octaverine
Reactant of Route 2
Octaverine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.